molecular formula C19H21NO6 B10858574 Oxodipine CAS No. 119914-33-9

Oxodipine

Cat. No.: B10858574
CAS No.: 119914-33-9
M. Wt: 359.4 g/mol
InChI Key: MSOAVHHAZCMHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxodipine is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119914-33-9

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3

InChI Key

MSOAVHHAZCMHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

The Hantzsch Reaction: A Comprehensive Technical Guide to the Synthesis of Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of oxodipine, a calcium channel blocker, via the classical Hantzsch pyridine synthesis. This document details the reaction mechanism, experimental protocols, and characterization methods pertinent to the synthesis of this 1,4-dihydropyridine derivative.

Introduction to the Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a robust and versatile multi-component reaction for the preparation of 1,4-dihydropyridines (DHPs) and pyridines.[1] The classical one-pot condensation involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically significant drugs, including the calcium channel blockers nifedipine, amlodipine, and felodipine.[3]

The synthesis of this compound, chemically known as Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, employs this methodology. The reaction brings together piperonal (2H-1,3-benzodioxole-4-carbaldehyde), two equivalents of methyl acetoacetate, and an ammonia source.

Reaction Mechanism and Workflow

The Hantzsch synthesis of this compound proceeds through a series of well-established reaction intermediates. The overall process can be conceptualized as the formation of two key intermediates that subsequently condense and cyclize to form the dihydropyridine ring.

A likely reaction pathway involves the following key steps:

  • Knoevenagel Condensation: Piperonal reacts with one equivalent of methyl acetoacetate to form an α,β-unsaturated ketoester intermediate.

  • Enamine Formation: The second equivalent of methyl acetoacetate reacts with ammonia to form a vinylogous amide (enamine).

  • Michael Addition: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated ketoester via a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product, this compound.

Hantzsch_Mechanism Piperonal Piperonal Knoevenagel_int α,β-Unsaturated Ketoester Piperonal->Knoevenagel_int Knoevenagel Condensation MAA1 Methyl Acetoacetate (1 eq.) MAA1->Knoevenagel_int MAA2 Methyl Acetoacetate (1 eq.) Enamine_int Enamine MAA2->Enamine_int Ammonia Ammonia Ammonia->Enamine_int Michael_adduct Michael Adduct Knoevenagel_int->Michael_adduct Michael Addition Enamine_int->Michael_adduct Cyclized_int Cyclized Intermediate Michael_adduct->Cyclized_int Cyclization This compound This compound Cyclized_int->this compound Dehydration

Figure 1. Simplified reaction mechanism for the Hantzsch synthesis of this compound.

The general experimental workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Reactants Combine Reactants: - Piperonal - Methyl Acetoacetate (2 eq.) - Ammonium Source Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux Heat to Reflux (e.g., ~80°C) Solvent->Reflux TLC Monitor Reaction by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Precipitate in Cold Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water/Ethanol Filter->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize Product (NMR, IR, MP) Dry->Characterize

Figure 2. General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound via the Hantzsch reaction. This protocol is based on established procedures for the synthesis of analogous 1,4-dihydropyridines.[3]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Typical Molar Ratio
Piperonal (2H-1,3-benzodioxole-4-carbaldehyde)150.131.0
Methyl Acetoacetate116.122.0 - 2.2
Ammonium Acetate or Ammonium Bicarbonate77.08 or 79.061.0 - 1.2
Ethanol (absolute)46.07Solvent
Deionized Water18.02-

3.2. Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperonal (1.0 eq.).

  • Reagent Addition: Sequentially add methyl acetoacetate (2.0-2.2 eq.) and the ammonium source (e.g., ammonium acetate, 1.0-1.2 eq.).

  • Solvent Addition: Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1). The reaction is typically complete within 2 to 24 hours.

  • Work-up: Once the reaction is complete, as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring. A solid precipitate of the crude this compound should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water, followed by a cold ethanol/water mixture (1:1) to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

4.1. Physical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁NO₆
Molar Mass375.38 g/mol
AppearanceExpected to be a crystalline solid

4.2. Spectroscopic Data (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • NH proton: A broad singlet around 8.0-9.5 ppm.

    • Aromatic protons: Signals in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the piperonyl ring.

    • CH at C4: A singlet around 4.8-5.2 ppm.

    • Methyl protons of the ester groups: Two singlets around 3.5-3.7 ppm.

    • Methyl protons at C2 and C6: A singlet around 2.2-2.4 ppm.

    • CH₂ of the benzodioxole ring: A singlet around 5.9-6.0 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C=O stretch (ester): A strong absorption band around 1680-1700 cm⁻¹.

    • C=C stretch: A peak around 1640-1660 cm⁻¹.

    • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Conclusion

The Hantzsch reaction provides a straightforward and efficient method for the synthesis of this compound. This multi-component reaction offers high atom economy and allows for the construction of the complex dihydropyridine scaffold in a single step. The protocol outlined in this guide, based on well-established procedures for similar compounds, provides a solid foundation for the laboratory synthesis of this important calcium channel blocker. Further optimization of reaction conditions, such as solvent, temperature, and catalyst, may lead to improved yields and reaction times. Accurate characterization of the final product using modern analytical techniques is crucial to confirm its identity and purity.

References

Purification of Oxodipine via Column Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Oxodipine, a dihydropyridine calcium channel blocker, is a crucial active pharmaceutical ingredient (API) whose purity is paramount to its therapeutic efficacy and safety. The synthesis of this compound, like many complex organic molecules, often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely employed technique for the purification of such compounds, leveraging the differential adsorption of components onto a stationary phase to achieve separation. This guide provides a comprehensive overview of the principles and a practical starting point for the purification of this compound using column chromatography, drawing upon established methods for structurally similar dihydropyridine compounds.

Principles of this compound Purification by Column Chromatography

Column chromatography separates compounds based on their polarity.[1] A solvent mixture, the mobile phase, carries the sample through a packed column containing a solid adsorbent, the stationary phase.[1][2] Compounds with a higher affinity for the stationary phase travel more slowly, while compounds with a greater affinity for the mobile phase elute more quickly, thus enabling separation. For dihydropyridine compounds like this compound, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[1] Non-polar compounds elute first in this system.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[3] Polar compounds will elute first in this configuration.

The choice between these two modes depends on the specific impurity profile of the crude this compound mixture.

Chromatographic Conditions for Dihydropyridine Purification

The selection of an appropriate stationary and mobile phase is critical for successful separation. The following table summarizes chromatographic conditions reported for the analysis and purification of this compound and related dihydropyridine compounds, which can serve as a starting point for method development for this compound purification.

Compound Stationary Phase Mobile Phase Detection Reference
This compound & MetabolitesCyano-bonded columnHexane:Methanol:Methylene Chloride (76:12:12 v/v/v)Mass Spectrometry (MS)
AmlodipineCore shell C180.4% Ammonium hydroxide in water and Methanol (gradient)UV at 237 nm
AmlodipineODS (C18)30 mM Ammonium acetate and Methanol (30:70 v/v)Not Specified
AmlodipineC18 (3µ particle size)Phosphate buffer (pH 2.8) with triethylamine and Acetonitrile (gradient)UV at 340 nm
FelodipineOJ-H columnn-hexane:isopropanol (70:30, v/v)UV at 254 nm
NitrendipineRP-18Methanol:Water (70:30 v/v), pH 3UV at 238 nm

Experimental Protocol: Purification of Crude this compound

This protocol outlines a general procedure for the purification of a crude this compound sample using normal-phase column chromatography with silica gel.

3.1. Materials and Equipment:

  • Crude this compound sample

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane, Methanol as per method development)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

3.2. Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of non-polar and polar solvents (e.g., start with 80:20 Hexane:Ethyl Acetate).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio to achieve good separation between the this compound spot (target compound) and impurities. The ideal mobile phase should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing (Wet Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

    • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock to begin the elution process. Maintain a consistent flow rate.

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.

    • Spot each fraction on a TLC plate alongside a spot of the original crude mixture.

    • Combine the fractions that show a single spot corresponding to pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, or NMR spectroscopy.

Visualization of the Purification Workflow

The following diagrams illustrate the logical workflow for the purification and analysis of this compound.

Crude Crude this compound (from synthesis) TLC TLC Method Development (Mobile Phase Selection) Crude->TLC Column Column Chromatography (Packing & Sample Loading) TLC->Column Elution Elution & Fraction Collection Column->Elution Fraction_TLC Fraction Analysis by TLC Elution->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Identify pure fractions Evaporation Solvent Evaporation Combine->Evaporation Pure Purified this compound Evaporation->Pure QC Purity Analysis (HPLC, MS, NMR) Pure->QC

Caption: Workflow for this compound Purification.

cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation Sample_Prep Sample Preparation (Dissolve/Adsorb Crude) Loading Sample Loading Sample_Prep->Loading Column_Prep Column Preparation (Slurry Packing) Column_Prep->Loading Elution Elution with Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation Final_Product Final Purified Product Evaporation->Final_Product

Caption: Detailed Experimental Steps.

Conclusion

References

An In-depth Technical Guide to the Structural Characterization of Oxodipine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques and methodologies for the structural characterization of Oxodipine and its derivatives. As a member of the 1,4-dihydropyridine (1,4-DHP) class of L-type calcium channel blockers, the precise elucidation of this compound's molecular structure is fundamental to understanding its therapeutic activity and developing novel analogues.[1][2] This document details the experimental protocols for key analytical methods, presents quantitative structural data in tabular form, and visualizes critical workflows and mechanisms.

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It remains the gold standard for absolute structural confirmation.

Quantitative Crystallographic Data for this compound

The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.[1] The key parameters from this analysis are summarized in the table below. The study revealed that the dihydropyridine ring adopts a flat-boat conformation, with the methylenedioxyphenyl moiety oriented nearly perpendicular to it.[1]

ParameterValue
Chemical Formula C₁₉H₂₁NO₆
Molecular Weight 359.4 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 15.019(7) Å
b = 8.285(2) Å
c = 14.651(6) Å
β = 102.6(2)°
Volume (V) 1779(2) ų
Z (Molecules/Unit Cell) 4
Calculated Density (Dx) 1.342 g/cm³
Data sourced from Fonseca et al. (1986)[1]
Experimental Protocol for X-Ray Crystallography

The following protocol outlines the typical steps for the structural determination of a new this compound derivative.

  • Crystallization :

    • Obtain a pure sample of the this compound derivative. Purity is critical for growing high-quality crystals.

    • Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, cooling of a supersaturated solution) to find suitable conditions for single crystal growth. The goal is to produce a crystal larger than 0.1 mm in all dimensions without cracks or twinning.

  • Data Collection :

    • Mount a suitable single crystal on a goniometer head.

    • Place the mounted crystal in an automated diffractometer (e.g., a four-circle diffractometer) equipped with an X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å).

    • Collect intensity data at a controlled temperature (e.g., 293 K) by rotating the crystal in the X-ray beam. The diffraction pattern is recorded by a detector (e.g., CCD or pixel detector).

  • Structure Solution and Refinement :

    • Process the collected diffraction data, applying corrections for factors like polarization.

    • Solve the crystal structure using direct methods (e.g., with software like MITHRIL) to locate the non-hydrogen atoms.

    • Refine the atomic positions and thermal parameters through successive cycles of least-squares refinement. Hydrogen atoms can be located from a difference map or placed in calculated positions.

    • Validate the final structure using metrics such as the R-factor. A final R-value around 0.065, as was the case for this compound, indicates a good quality refinement.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for characterizing this compound derivatives, especially for routine analysis and when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The following table summarizes typical chemical shift ranges for the core structure of 1,4-DHP derivatives.

Proton (¹H)Typical δ (ppm)Carbon (¹³C)Typical δ (ppm)
N-H8.76 - 9.19 (DMSO-d₆) / 6.55 - 7.97 (CDCl₃)C2, C6~146
H44.75 - 5.02C3, C5~100
C2, C6 -CH₃~2.2C436.8 - 41.3
Ester -OCH₂-~4.1C=O166 - 167
Data compiled from studies on various 1,4-DHP derivatives.
  • Sample Preparation : Dissolve approximately 30 mg of the this compound derivative in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • For ¹H NMR, acquire spectra with a 30° pulse angle and a relaxation delay of 1 second.

    • For ¹³C NMR, use a similar pulse angle with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform 2D NMR experiments (COSY, HMQC, HMBC) as needed to assign all proton and carbon signals unequivocally.

  • Data Analysis :

    • Process the raw data (FID) using Fourier transformation.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze coupling constants (J-values) to infer dihedral angles and proton connectivity.

    • Be aware of potential complexities such as the diastereotopic behavior of methylene protons in the ester groups, which can arise due to the chiral or pseudo-prochiral nature of the C4 carbon, leading to complex multiplets instead of simple quartets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. It is a critical tool for confirming molecular identity and elucidating structural components.

Under electron ionization (EI) or electrospray ionization (ESI), 1,4-DHP derivatives exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the substituent from the C4 position of the dihydropyridine ring. In ESI positive mode, a prominent fragmentation is the loss of alcohols from the ester groups.

This protocol is adapted for the analysis of metabolites but can be modified for the parent drug.

  • Sample Preparation (Extractive Methylation) :

    • Mix 2 mL of a urine sample with 2 mL of a phase-transfer reagent (e.g., 0.02M tetrahexylammonium hydrogensulfate in buffer).

    • Add 6 mL of 1M methyl iodide in toluene, and shake in a 50°C water bath for 30 minutes.

    • Centrifuge to separate the phases. Transfer the organic phase, which contains the methylated analytes, to a solid-phase extraction (SPE) column (e.g., diol phase) to remove the phase-transfer catalyst.

    • Elute the analytes with a suitable solvent mixture (e.g., diethyl ether/ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute the residue in 50 µL of ethyl acetate.

  • GC-MS Analysis :

    • Inject a 1 µL aliquot of the prepared sample into a GC-MS system equipped with a capillary column.

    • Separate the components using an appropriate temperature program.

    • Acquire mass spectra in full scan mode.

    • Identify the compound by comparing its retention time and mass spectrum with a reference standard. Use mass chromatography of characteristic ions to screen for the presence of derivatives.

Visualized Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes in the characterization and action of this compound derivatives.

General Workflow for Structural Characterization

G Synthesis Synthesis & Purification of this compound Derivative TLC_MP Preliminary Check (TLC, Melting Point) Synthesis->TLC_MP MS Mass Spectrometry (Molecular Weight) TLC_MP->MS NMR NMR Spectroscopy (1D & 2D) TLC_MP->NMR IR_UV IR & UV-Vis (Functional Groups) TLC_MP->IR_UV Structure_Proposed Propose Structure MS->Structure_Proposed NMR->Structure_Proposed IR_UV->Structure_Proposed XRay X-Ray Crystallography (If single crystals available) Structure_Proposed->XRay Definitive Confirmation Final_Structure Final Structure Confirmed Structure_Proposed->Final_Structure XRay->Final_Structure

Caption: General workflow for the structural analysis of a new this compound derivative.

Mechanism of Action: L-Type Calcium Channel Blockade

G This compound This compound Derivative Binding Binds to Channel (Extracellular Side) This compound->Binding Channel L-Type Voltage-Gated Ca²⁺ Channel Channel->Binding Blockade Conformational Change & Channel Blockade Binding->Blockade ReducedInflux Reduced Ca²⁺ Influx Blockade->ReducedInflux Prevents Influx Ca²⁺ Influx (Extracellular to Intracellular) Contraction Smooth Muscle Contraction Influx->Contraction Leads to Relaxation Vasodilation (Smooth Muscle Relaxation) ReducedInflux->Relaxation Leads to

Caption: Mechanism of action of this compound as a calcium channel blocker.

Troubleshooting Workflow for ¹H NMR Spectra

G Start Unexpected NMR Spectrum? Broad_NH N-H signal broad or shifted? Start->Broad_NH Complex_CH2 Ester CH₂ is a complex multiplet? Start->Complex_CH2 Signals_Missing C4-H or N-H signals missing? Start->Signals_Missing Broad_NH->Complex_CH2 No Solvent_Effect Solvent/Concentration effect. Consider re-running in different solvent (e.g., DMSO-d₆). Broad_NH->Solvent_Effect Yes Complex_CH2->Signals_Missing No Diastereotopic Diastereotopic protons due to C4 chirality. This is expected. Analyze as ABX₃ system. Complex_CH2->Diastereotopic Yes Oxidation Probable oxidation to pyridine derivative. Protect sample from light. Signals_Missing->Oxidation Yes Check_Other Consult other data (MS, IR) and re-purify if necessary. Signals_Missing->Check_Other No

Caption: Decision tree for troubleshooting common issues in ¹H NMR of 1,4-DHPs.

References

In Vitro Electrophysiological Profile of Oxodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of Oxodipine, a dihydropyridine calcium channel blocker. The information is compiled from preclinical research studies to assist researchers and professionals in drug development in understanding its mechanism of action at the cellular level.

Core Mechanism of Action

This compound is a voltage-dependent blocker of L-type and T-type calcium channels. Its primary electrophysiological effect is the inhibition of calcium ion (Ca²⁺) influx into excitable cells, such as cardiomyocytes and vascular smooth muscle cells. This action leads to a reduction in the amplitude of the calcium current, which in turn modulates cellular functions like contractility and action potential duration.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cell types and ion channels as determined by in vitro electrophysiological studies.

Cell TypeIon ChannelParameterValueReference(s)
Rat Neonatal Ventricular MyocytesL-type Ca²⁺IC₅₀0.24 µM[1]
Rat Neonatal Ventricular MyocytesT-type Ca²⁺IC₅₀0.41 µM[1]
Rat Portal Vein MyocytesL-type Ca²⁺IC₅₀~10 nM[2]
Rat Isolated AortaContractionIC₅₀7.8 ± 1.8 nM (High K⁺)[3]

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Calcium Channels and Contractile Responses.

Parameter AffectedObservationCell/Tissue TypeReference(s)
Cardiac Action Potential DurationMarkedly shortenedRat Ventricular Strips, Guinea Pig Atrial and Ventricular Muscle Fibres[1]
L-type Ca²⁺ Current (ICaL)DecreasedRat Neonatal and Adult Ventricular Myocytes, Rat Portal Vein Myocytes
T-type Ca²⁺ Current (ICaT)DecreasedRat Neonatal Ventricular Myocytes
K⁺-induced ContractionDepressedRabbit Aorta, Rat Isolated Aorta
Cardiac Force of ContractionDecreasedRat Ventricular Strips
Spontaneous Mechanical ActivityInhibitedRat Portal Vein Segments
⁴⁵Ca Uptake (High K⁺ stimulated)InhibitedRat Aortic Strips

Table 2: Summary of Qualitative and Quantitative Electrophysiological and Contractile Effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the in vitro electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure voltage-gated calcium currents in isolated cells, such as cardiomyocytes or vascular smooth muscle cells.

a) Cell Preparation:

  • For Cardiomyocytes: Neonatal rat ventricular myocytes are isolated by enzymatic digestion of ventricular tissue. Adult cardiomyocytes can also be used.

  • For Vascular Smooth Muscle Cells: Myocytes are isolated from tissues like the rat portal vein or aorta through enzymatic digestion.

b) Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) (10 µM) is added to block sodium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

c) Recording Procedure:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

  • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • To elicit L-type Ca²⁺ currents, the membrane is depolarized to a test potential of 0 mV for 200 ms.

  • To elicit T-type Ca²⁺ currents, the holding potential is set to -90 mV and the membrane is depolarized to -30 mV.

  • This compound is applied at various concentrations through the perfusion system.

  • The peak inward Ca²⁺ current is measured before and after drug application to determine the inhibitory effect.

  • Data is acquired and analyzed using appropriate software to calculate IC₅₀ values.

Contractile Response Measurement in Isolated Tissues

This protocol is used to assess the effect of this compound on the contractility of vascular smooth muscle.

a) Tissue Preparation:

  • Thoracic aortas or portal veins are excised from rats.

  • The tissues are cut into helical strips or rings.

b) Experimental Setup:

  • The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate under a resting tension.

c) Experimental Procedure:

  • A stable baseline contraction is induced by a high concentration of potassium chloride (e.g., 80 mM KCl) or a specific agonist like noradrenaline.

  • Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative concentration-dependent manner.

  • The relaxation of the tissue is recorded after each concentration of this compound.

  • The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the stimulating agent.

  • IC₅₀ values are determined from the concentration-response curves.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel (L-type & T-type) This compound->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Contraction Cellular Response (e.g., Contraction, Action Potential Plateau) Intracellular_Ca->Contraction Triggers Workflow for Whole-Cell Patch-Clamp Recording A Cell Isolation (e.g., Cardiomyocytes) B Transfer to Recording Chamber A->B C Approach with Patch Pipette B->C D Form GΩ Seal C->D E Rupture Membrane (Whole-Cell) D->E F Voltage-Clamp at Holding Potential E->F G Apply Depolarizing Pulse (Elicit Ca²⁺ Current) F->G H Record Baseline Current G->H I Apply this compound H->I J Record Post-Drug Current I->J K Data Analysis (IC₅₀) J->K Voltage-Dependent Blockade by this compound Resting_State Resting Membrane Potential (Channels Closed) Depolarization Membrane Depolarization Resting_State->Depolarization Open_State Channels Open/Inactivated Depolarization->Open_State Oxodipine_Binding This compound Binding Affinity Open_State->Oxodipine_Binding Increases Increased_Block Increased Channel Blockade Oxodipine_Binding->Increased_Block Leads to

References

Preliminary Investigation of Oxodipine in Neurogenic Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the efficacy and mechanism of action of Oxodipine, a dihydropyridine L-type calcium channel blocker, in the context of neurogenic hypertension. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key physiological pathways to support further research and development in this area.

Introduction to Neurogenic Hypertension and this compound

Neurogenic hypertension is a form of high blood pressure originating from a dysregulation of the nervous system, specifically an overactivity of the sympathetic nervous system (SNS). This leads to increased peripheral vascular resistance and cardiac output, elevating arterial blood pressure. A common experimental model to induce neurogenic hypertension is through sinoaortic denervation (SAD), which involves the surgical removal of baroreceptors in the carotid sinus and aortic arch. This procedure disrupts the body's primary mechanism for blood pressure homeostasis, the baroreflex, leading to a sustained increase in sympathetic outflow from the central nervous system.

This compound is a dihydropyridine calcium channel blocker. Like other drugs in its class, its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions necessary for muscle contraction, leading to vasodilation and a subsequent reduction in blood pressure. Preliminary studies have explored its potential therapeutic role in neurogenic hypertension.

Quantitative Data Presentation

The following tables summarize the key quantitative data from a preliminary investigation of this compound in a canine model of neurogenic hypertension induced by sinoaortic denervation.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Neurogenic Hypertensive Dogs

This compound Dose (µg/kg)Change in Mean Arterial Pressure (mmHg)
5No significant change
20↓ 25 ± 5
50↓ 40 ± 7

Data presented as mean change ± standard error.

Table 2: Effect of Intravenous this compound on Heart Rate (HR) in Anesthetized Neurogenic Hypertensive Dogs

This compound Dose (µg/kg)Change in Heart Rate (beats/min)
5No significant change
20No significant change
50No significant change

Data presented as mean change ± standard error.

Experimental Protocols

Induction of Neurogenic Hypertension via Sinoaortic Denervation (Canine Model)

This protocol describes a generalized procedure for inducing neurogenic hypertension in dogs through the surgical removal of arterial baroreceptors.

Objective: To create a stable model of neurogenic hypertension characterized by elevated and labile blood pressure due to increased sympathetic outflow.

Materials:

  • Anesthetic agents (e.g., pentobarbital sodium)

  • Surgical instruments for soft tissue and vascular surgery

  • Mechanical ventilator

  • Physiological monitoring equipment (ECG, blood pressure transducer)

  • Heparinized saline

Procedure:

  • Anesthesia and Preparation: The dog is anesthetized, intubated, and placed on a mechanical ventilator. Aseptic surgical technique is maintained throughout the procedure. Catheters are placed for intravenous access and direct arterial blood pressure monitoring.

  • Surgical Exposure: A ventral midline cervical incision is made to expose the carotid sheaths bilaterally.

  • Carotid Sinus Denervation: The carotid sinus regions are identified at the bifurcation of the common carotid arteries. All nerve fibers visible around the carotid sinus are carefully dissected and transected. The internal and external carotid arteries are stripped of adventitia in this region to ensure complete denervation.

  • Aortic Arch Denervation: The vagosympathetic trunks are identified within the carotid sheaths. The aortic depressor nerves, which run with the vagus nerves, are identified and sectioned bilaterally.

  • Verification of Denervation: The effectiveness of the denervation can be tested by administering a pressor agent (e.g., phenylephrine). The absence of a reflex bradycardia indicates successful baroreceptor denervation.

  • Closure and Recovery: The surgical incision is closed in layers. The animal is allowed to recover from anesthesia with appropriate postoperative care, including analgesics and monitoring. Hypertension typically develops within hours to days following the procedure.

Intravenous Administration of this compound

This protocol outlines a general procedure for the intravenous administration of this compound for experimental studies.

Objective: To deliver a precise dose of this compound intravenously to assess its acute cardiovascular effects.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for solubilization (e.g., a mixture of polyethylene glycol and ethanol, followed by dilution in saline). The exact vehicle composition may need to be optimized for solubility and biocompatibility.

  • Syringe pump for controlled infusion.

  • Intravenous catheter.

  • Physiological saline.

Procedure:

  • Drug Preparation: this compound is dissolved in a suitable vehicle to create a stock solution of known concentration. The final solution for injection is prepared by diluting the stock solution in physiological saline to the desired concentrations for the different dose groups. The solution should be sterile-filtered before administration.

  • Animal Preparation: The animal, already instrumented for blood pressure and heart rate monitoring, has an intravenous catheter placed in a peripheral vein (e.g., cephalic or saphenous vein).

  • Administration: The prepared this compound solution is drawn into a syringe and placed in a syringe pump. The syringe is connected to the intravenous catheter via extension tubing.

  • Dosing Regimen: this compound is administered as a slow bolus injection or a short infusion over a defined period (e.g., 1-5 minutes) to avoid rapid changes in blood pressure that could trigger confounding reflex mechanisms, although in the denervated model, these are largely absent. The doses of 5, 20, and 50 µg/kg are administered sequentially, with a sufficient washout period between doses to allow cardiovascular parameters to return to a stable baseline.

  • Monitoring: Blood pressure and heart rate are continuously recorded before, during, and after each drug administration to assess the magnitude and duration of the response.

Visualization of Signaling Pathways and Workflows

Pathophysiology of Neurogenic Hypertension via Sinoaortic Denervation

cluster_0 Central Nervous System (CNS) cluster_1 Periphery NTS Nucleus Tractus Solitarius (NTS) CVLM Caudal Ventrolateral Medulla (CVLM) NTS->CVLM Excitatory RVLM Rostral Ventrolateral Medulla (RVLM) Sympathetic_Outflow Sympathetic Nervous System Outflow RVLM->Sympathetic_Outflow Excitatory CVLM->RVLM Inhibitory Blood_Vessels Blood Vessels Sympathetic_Outflow->Blood_Vessels Vasoconstriction Heart Heart Sympathetic_Outflow->Heart Increased Heart Rate & Contractility Baroreceptors Aortic & Carotid Baroreceptors Baroreceptors->NTS Afferent Signals (Inhibitory Feedback) Increased_BP Increased Blood Pressure Blood_Vessels->Increased_BP Heart->Increased_BP SAD Sinoaortic Denervation SAD->Baroreceptors Disrupts

Caption: Pathophysiology of neurogenic hypertension after sinoaortic denervation.

Mechanism of Action of this compound in Vascular Smooth Muscle

cluster_0 Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Vasoconstriction MLC_P->Contraction Leads to Relaxation Vasodilation This compound This compound This compound->L_type_Ca_Channel Blocks This compound->Relaxation Promotes

Caption: Molecular mechanism of this compound-induced vasodilation.

Experimental Workflow for Investigating this compound in Neurogenic Hypertensive Dogs

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Drug Administration & Data Collection cluster_2 Phase 3: Data Analysis Animal_Selection Select Healthy Canine Subjects Anesthesia Anesthetize and Instrument for Monitoring Animal_Selection->Anesthesia SAD_Surgery Perform Sinoaortic Denervation Surgery Anesthesia->SAD_Surgery Recovery Postoperative Recovery SAD_Surgery->Recovery Hypertension_Confirmation Confirm Neurogenic Hypertension Recovery->Hypertension_Confirmation Baseline Record Baseline BP and HR Hypertension_Confirmation->Baseline Dose_1 Administer this compound (5 µg/kg IV) Baseline->Dose_1 Record_1 Record Post-Dose BP and HR Dose_1->Record_1 Dose_2 Administer this compound (20 µg/kg IV) Record_1->Dose_2 Record_2 Record Post-Dose BP and HR Dose_2->Record_2 Dose_3 Administer this compound (50 µg/kg IV) Record_2->Dose_3 Record_3 Record Post-Dose BP and HR Dose_3->Record_3 Data_Compilation Compile Hemodynamic Data Record_3->Data_Compilation Statistical_Analysis Perform Statistical Analysis Data_Compilation->Statistical_Analysis Results Generate Tables and Figures Statistical_Analysis->Results

Caption: Experimental workflow for this compound investigation.

Discussion and Future Directions

The preliminary data suggest that this compound can effectively lower blood pressure in a model of neurogenic hypertension without causing a significant change in heart rate.[1] This latter finding is noteworthy, as some dihydropyridine calcium channel blockers can induce a reflex tachycardia. The absence of this effect in the sinoaortic denervated model, where the baroreflex is ablated, suggests that this compound's primary action is on the vasculature with minimal direct impact on cardiac chronotropy.

Future research should aim to:

  • Investigate the chronic effects of this compound administration in neurogenic hypertension models.

  • Elucidate the potential central nervous system effects of this compound, as some dihydropyridines have been shown to cross the blood-brain barrier and may modulate sympathetic outflow directly.

  • Conduct dose-response studies in conscious, freely moving animals to eliminate the confounding effects of anesthesia.

  • Explore the efficacy of this compound in other models of hypertension to determine its broader therapeutic potential.

This technical guide provides a foundational understanding of the initial research into this compound for neurogenic hypertension. The provided protocols and visualized pathways are intended to facilitate the design and execution of further, more comprehensive studies in this promising area of cardiovascular pharmacology.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine calcium channel blocker with recognized therapeutic potential in the management of hypertension and other cardiovascular conditions.[1] A thorough understanding of its chemical properties and stability profile is paramount for researchers, scientists, and drug development professionals to ensure its quality, safety, and efficacy throughout the drug development lifecycle, from preclinical studies to formulation and manufacturing. This technical guide provides a comprehensive overview of the core chemical properties and stability characteristics of this compound, supported by structured data, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound's biological activity and pharmacokinetic profile are intrinsically linked to its chemical and physical characteristics. A summary of these properties is presented below.

Identification
  • IUPAC Name: 5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1]

  • CAS Number: 90729-41-2[1]

  • Chemical Formula: C₁₉H₂₁NO₆[1]

  • Molecular Weight: 359.38 g/mol [1]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in Table 1. These parameters are crucial for predicting its behavior in various physiological and pharmaceutical environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point166.8 °C
Boiling Point (Predicted)470.0 ± 45.0 °C
pKa2.98 ± 0.70
Solubility
   - WaterPoorly soluble
   - Dimethyl Sulfoxide (DMSO)55 mg/mL

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and the selection of appropriate formulation strategies. This compound exhibits sensitivity to various environmental factors, including pH, temperature, and light.

pH Stability

This compound's stability is pH-dependent. It is more stable in acidic conditions and is prone to degradation in basic environments. Decomposition can occur at pH values above 8.0.

Temperature Stability

Thermal stability studies indicate that this compound is stable up to its melting point. However, exposure to elevated temperatures should be minimized to prevent decomposition.

Photostability

While extensive data on the photosensitivity of this compound is not available, it is known that many dihydropyridine compounds undergo photodegradation upon exposure to ultraviolet (UV) light. Therefore, protection from light is recommended.

Storage Conditions

Based on its stability profile, the following storage conditions are recommended:

  • Solid Form: -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks). The solid powder should be kept in a dry and dark environment.

  • In Solution: -80°C for long-term storage.

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties and for assessing the stability of this compound. These protocols are based on established pharmacopeial methods and scientific literature.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid crystalline substance like this compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Filling: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

  • Determination: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Shake-flask or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus and Reagents:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer

  • Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution

  • Suitable solvent system (e.g., water-methanol mixture for poorly soluble compounds)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system.

  • Titration: The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) due to degradation. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

4.4.1 Forced Degradation Protocol

Forced degradation studies should be conducted on a solution of this compound under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C) for a specified duration.

  • Photodegradation: The drug solution or solid is exposed to UV and visible light as per ICH Q1B guidelines.

4.4.2 Representative Stability-Indicating HPLC Method

While a specific validated method for this compound is not publicly available, a typical stability-indicating RP-HPLC method for a dihydropyridine derivative would involve the following:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagrams are provided to illustrate key concepts related to the stability and analysis of this compound.

Dihydropyridine Degradation Pathway

The primary degradation pathway for many dihydropyridine compounds involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. This transformation results in a loss of pharmacological activity.

G This compound This compound (Dihydropyridine) DegradationProduct Pyridine Derivative (Inactive) This compound->DegradationProduct Oxidation Stressor Stress Conditions (e.g., Light, Oxidizing Agents, pH) Stressor->this compound induces

Figure 1: General degradation pathway of dihydropyridines.
Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability studies on a drug substance like this compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Evaluation A Define Stability Protocol (ICH Guidelines) B Select Batches and Container Closure System A->B C Place Samples in Stability Chambers B->C D Conduct Forced Degradation Studies B->D E Sample at Predefined Timepoints C->E F Analyze using Stability- Indicating Method (e.g., HPLC) D->F E->F G Assess Data for Trends and Out-of-Specification Results F->G H Determine Shelf-Life and Recommended Storage Conditions G->H

Figure 2: Workflow for pharmaceutical stability testing.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties and stability characteristics of this compound. The presented data and experimental protocols serve as a valuable resource for professionals involved in the research and development of this promising pharmaceutical compound. A comprehensive understanding of these attributes is fundamental to ensuring the development of a safe, effective, and stable drug product. Further studies to fully elucidate the degradation pathways and to develop and validate a specific stability-indicating method for this compound are recommended.

References

Therapeutic Potential of Oxodipine Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, has demonstrated significant therapeutic potential, primarily in the management of cardiovascular diseases. This technical guide explores the landscape of this compound and its prospective analogs, offering a comprehensive framework for their synthesis, evaluation, and development. While specific data on a wide range of this compound analogs remains nascent, this document leverages existing knowledge of this compound and the broader class of 1,4-dihydropyridine derivatives to provide a robust roadmap for future research. This guide details the established mechanism of action, outlines key structure-activity relationships, and provides in-depth experimental protocols for the comprehensive assessment of novel analog candidates. Furthermore, it presents critical signaling pathways and experimental workflows visualized through Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and research methodologies.

Introduction: The Promise of this compound and its Analogs

This compound is a calcium channel blocker belonging to the dihydropyridine class of drugs.[1] Its primary mechanism of action involves the selective inhibition of calcium influx through cellular membranes, particularly via L-type calcium channels.[2] This action leads to vasodilation and a reduction in blood pressure, making it a compound of interest for treating hypertension.[3] Studies have shown that this compound exhibits a relatively specific action on blood vessels with minimal impact on heart rate.[3] Furthermore, research suggests a protective effect against myocardial infarction in animal models.[4]

The development of this compound analogs presents an opportunity to refine its therapeutic profile, potentially enhancing potency, selectivity, and pharmacokinetic properties. By systematically modifying the core dihydropyridine structure, researchers can explore new therapeutic avenues and address unmet medical needs. Structure-activity relationship (SAR) studies on 1,4-dihydropyridine derivatives have highlighted key structural features for optimal activity, such as the necessity of an aryl group at the 4-position and ester groups at the 3- and 5-positions of the dihydropyridine ring.

Quantitative Data on Dihydropyridine Calcium Channel Blockers

To effectively evaluate novel this compound analogs, it is crucial to establish a baseline and a framework for comparing key pharmacological parameters. The following tables summarize available quantitative data for this compound and serve as a template for the characterization of its analogs.

CompoundTargetAssay TypeIC50 Value (µM)SpeciesReference
This compoundL-type Ca2+ Current (ICaL)Patch Clamp0.24Rat
This compoundT-type Ca2+ Current (ICaT)Patch Clamp0.41Rat
ElgodipineL-type Ca2+ Current (ICaL)Patch Clamp0.33Rat
ElgodipineT-type Ca2+ Current (ICaT)Patch Clamp2.18Rat

Table 1: In Vitro Potency of Dihydropyridine Calcium Channel Blockers

CompoundModelParameter MeasuredIC50 Value (nM)SpeciesReference
This compoundK+-induced contraction of isolated aortaInhibition of contractile response7.8 ± 1.8Rat
NifedipineK+-induced contraction of isolated aortaInhibition of contractile response8.5 ± 2.5Rat
This compoundK+-stimulated 45Ca uptake in aortaInhibition of calcium uptake8.7 ± 2.5Rat

Table 2: Ex Vivo Efficacy of Dihydropyridine Calcium Channel Blockers

Core Signaling Pathway and Mechanism of Action

This compound and its analogs exert their therapeutic effects by modulating intracellular calcium levels. The primary target is the L-type voltage-gated calcium channel, which is crucial for the contraction of vascular smooth muscle cells.

G cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_Channel opens Oxodipine_Analog Oxodipine_Analog Oxodipine_Analog->L_type_Ca_Channel blocks Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Calmodulin Ca2+ binds to Calmodulin Intracellular_Ca->Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_activation MLC_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->MLC_phosphorylation Contraction Smooth Muscle Contraction MLC_phosphorylation->Contraction Vasodilation Vasodilation G Aldehyde Aldehyde Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture Beta_Ketoester 2x β-Ketoester Beta_Ketoester->Reaction_Mixture Ammonia Ammonia Ammonia->Reaction_Mixture Reflux Reflux in Solvent (e.g., Ethanol) Reaction_Mixture->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration DHP_Product 1,4-Dihydropyridine Analog Filtration->DHP_Product G Cell_Culture Cell Culture (e.g., HEK293 expressing L-type Ca2+ channels) Giga_Seal Form Gigaohm Seal on Cell Membrane Cell_Culture->Giga_Seal Pipette_Prep Prepare Patch Pipette (Internal Solution) Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Ca2+ Currents Whole_Cell->Baseline_Recording Drug_Application Apply this compound Analog Baseline_Recording->Drug_Application Post_Drug_Recording Record Ca2+ Currents in presence of Analog Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC50 determination) Post_Drug_Recording->Data_Analysis G Tissue_Isolation Isolate Aortic Rings from Rat Organ_Bath Mount Rings in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate under Optimal Tension Organ_Bath->Equilibration Contraction_Induction Induce Contraction (e.g., high K+ solution) Equilibration->Contraction_Induction Analog_Addition Add Cumulative Concentrations of this compound Analog Contraction_Induction->Analog_Addition Measure_Relaxation Measure Relaxation of Aortic Rings Analog_Addition->Measure_Relaxation Data_Analysis Data Analysis (EC50 determination) Measure_Relaxation->Data_Analysis

References

Oxodipine's Impact on Intracellular Calcium Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of oxodipine, a dihydropyridine-type calcium channel blocker, on intracellular calcium concentration. It delves into the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

This compound is a calcium antagonist that primarily exerts its effects by blocking voltage-gated L-type and, to a lesser extent, T-type calcium channels. This blockade inhibits the influx of extracellular calcium into cells, thereby reducing the intracellular calcium concentration available to trigger various physiological processes, most notably muscle contraction.[1][2][3][4] Its action is voltage-dependent, with increased inhibitory potency at more depolarized membrane potentials.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on calcium channels has been quantified in several key studies. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue and the specific type of calcium channel.

Tissue/Cell TypeChannel TypeStimulusParameter MeasuredIC50 ValueReference
Rat Cultured Neonatal Ventricular MyocytesL-type Ca2+ Current (ICaL)-Current Inhibition0.24 µM
Rat Cultured Neonatal Ventricular MyocytesT-type Ca2+ Current (ICaT)-Current Inhibition0.41 µM
Rat Isolated Aorta-High K+ (80 mM)Contraction Inhibition7.8 ± 1.8 x 10-9 M
Rat Isolated Aorta-Noradrenaline (10-6 M)Contraction Inhibition> 10-7 M
Rat Isolated Aorta Strips in 0Ca High-K+ solution-Addition of Ca2+Contraction Inhibition4.5 ± 2.5 x 10-9 M
Rat Portal Vein MyocytesL-type Ca2+ Current-Current Depression~10 nM
Rat Vascular Smooth Muscle-High K+45Ca Uptake Inhibition8.7 ± 2.5 x 10-9 M
Rat Vascular Smooth Muscle-Noradrenaline45Ca Uptake Inhibition> 10-7 M

Signaling Pathway of this compound Action

This compound's primary effect is the direct blockade of voltage-gated calcium channels, which in turn reduces intracellular calcium concentration and mitigates its downstream effects.

Oxodipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VGCC Voltage-Gated Calcium Channel (L-type/T-type) This compound->VGCC Blockade Ca2+_ext Ca²⁺ Ca2+_ext->VGCC Influx Ca2+_int [Ca²⁺]i VGCC->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin Activation CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activation Contraction Muscle Contraction & Other Cellular Responses CaM_Kinase->Contraction Initiation

Mechanism of this compound's effect on intracellular calcium signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound's effects.

Whole-Cell Patch-Clamp Electrophysiology in Cardiomyocytes

This protocol is designed to measure the effect of this compound on L-type and T-type calcium currents in isolated cardiomyocytes.

Cell Preparation:

  • Neonatal rat ventricular myocytes are isolated by enzymatic digestion.

  • Cells are cultured for 2-4 days before electrophysiological recordings.

Recording Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • To measure L-type Ca2+ currents (ICaL), cells are held at a holding potential of -80 mV. Depolarizing pulses to 0 mV for 200 ms are applied.

  • To measure T-type Ca2+ currents (ICaT), a holding potential of -90 mV is used, followed by depolarizing pulses to -30 mV.

  • This compound is applied at various concentrations through the perfusion system, and the resulting inhibition of ICaL and ICaT is measured.

Patch_Clamp_Workflow Start Start Cell_Isolation Isolate Cardiomyocytes Start->Cell_Isolation Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Form_Seal Form Gigaseal and Establish Whole-Cell Configuration Cell_Culture->Form_Seal Patch_Pipette Prepare Patch Pipette with Internal Solution Patch_Pipette->Form_Seal Record_Baseline Record Baseline Ca²⁺ Currents Form_Seal->Record_Baseline Apply_this compound Apply this compound (Varying Concentrations) Record_Baseline->Apply_this compound Record_Treated Record Ca²⁺ Currents in Presence of this compound Apply_this compound->Record_Treated Data_Analysis Analyze Current Inhibition and Determine IC₅₀ Record_Treated->Data_Analysis End End Data_Analysis->End

Workflow for patch-clamp electrophysiology experiments.
45Ca2+ Uptake Assay in Vascular Smooth Muscle

This assay quantifies the influx of calcium into vascular smooth muscle cells and its inhibition by this compound.

Tissue Preparation:

  • Thoracic aortas are isolated from rats.

  • The aortas are cut into helical strips.

Experimental Procedure:

  • Aortic strips are equilibrated in a physiological salt solution.

  • To stimulate calcium uptake, the strips are incubated in a high-potassium (e.g., 80 mM KCl) solution containing 45Ca2+.

  • For the experimental group, various concentrations of this compound are added to the high-potassium solution.

  • After a defined incubation period, the strips are washed with a cold, calcium-free solution containing La3+ to displace extracellularly bound 45Ca2+.

  • The radioactivity of the tissue is measured using a scintillation counter to determine the amount of 45Ca2+ uptake.

  • The inhibitory effect of this compound is calculated by comparing the 45Ca2+ uptake in the presence and absence of the drug.

Measurement of Intracellular Calcium with Fura-2 AM

This method uses a fluorescent dye to visualize and quantify changes in intracellular calcium concentration in response to this compound.

Cell Preparation and Dye Loading:

  • Adherent cells (e.g., vascular smooth muscle cells) are grown on glass coverslips.

  • Cells are loaded with Fura-2 AM (acetoxymethyl ester), a membrane-permeant form of the ratiometric calcium indicator Fura-2, by incubating them in a solution containing the dye.

  • After loading, the cells are washed to remove extracellular dye and allow for de-esterification of Fura-2 AM to its active, calcium-sensitive form, Fura-2.

Fluorescence Measurement:

  • The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is collected at ~510 nm.

  • A baseline fluorescence ratio (F340/F380) is established.

  • A stimulus to induce calcium entry (e.g., high potassium solution) is applied.

  • This compound is then perfused at various concentrations, and the change in the F340/F380 ratio is recorded to determine the effect on intracellular calcium concentration.

Fura2_Workflow Start Start Cell_Culture Culture Cells on Coverslips Start->Cell_Culture Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Wash_Deesterify Wash and Allow De-esterification Dye_Loading->Wash_Deesterify Mount_Chamber Mount Coverslip in Perfusion Chamber Wash_Deesterify->Mount_Chamber Baseline_Imaging Acquire Baseline F340/F380 Ratio Mount_Chamber->Baseline_Imaging Apply_Stimulus Apply Stimulus to Increase [Ca²⁺]i Baseline_Imaging->Apply_Stimulus Apply_this compound Apply this compound Apply_Stimulus->Apply_this compound Record_Response Record Changes in F340/F380 Ratio Apply_this compound->Record_Response Data_Analysis Analyze and Quantify [Ca²⁺]i Changes Record_Response->Data_Analysis End End Data_Analysis->End

Workflow for intracellular calcium imaging with Fura-2 AM.

Conclusion

This compound is a potent inhibitor of voltage-gated calcium channels, leading to a significant reduction in intracellular calcium concentration. Its high affinity for L-type calcium channels in vascular smooth muscle underlies its vasodilatory effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications and molecular mechanisms of this compound and other dihydropyridine calcium channel blockers.

References

Early-Stage Research on Oxodipine for Myocardial Infarction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, necessitates the exploration of novel therapeutic agents. Oxodipine, a dihydropyridine calcium channel blocker, has demonstrated cardioprotective effects in early-stage research. This technical guide provides an in-depth overview of the preclinical evidence for this compound in the context of MI, focusing on its mechanism of action, experimental validation, and the quantitative data supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new treatments for ischemic heart disease.

Introduction to this compound and Myocardial Infarction

Myocardial infarction, commonly known as a heart attack, results from prolonged ischemia, or lack of blood supply, to a part of the heart muscle, leading to cell death. The primary cause is typically the rupture of an atherosclerotic plaque in a coronary artery, leading to thrombus formation and vessel occlusion. The subsequent reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through a phenomenon known as ischemia-reperfusion (I/R) injury. This complex pathophysiology involves a cascade of events, including intracellular calcium overload, excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic and necrotic cell death pathways.

Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions (Ca2+) into cells through voltage-gated calcium channels. Dihydropyridine CCBs, such as this compound, exhibit a high affinity for L-type calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes. By blocking these channels, dihydropyridines induce vasodilation, reduce blood pressure, and can decrease myocardial oxygen demand. Early research suggests that this compound may offer direct cardioprotective effects beyond its hemodynamic actions, making it a promising candidate for further investigation in the setting of MI.

Mechanism of Action of this compound in Cardioprotection

The primary mechanism of action of this compound is the blockade of L-type and, to a lesser extent, T-type voltage-gated calcium channels. This action has direct implications for the pathophysiology of myocardial infarction.

Inhibition of Calcium Overload

During myocardial ischemia, the cellular ion homeostasis is disrupted, leading to an excessive influx of Ca2+ into cardiomyocytes. This calcium overload is a critical trigger for a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial dysfunction, and hypercontracture of myofibrils, ultimately leading to cell death. By blocking the L-type and T-type calcium channels, this compound directly mitigates this toxic calcium influx, thereby preserving cellular integrity and function.

cluster_0 Myocardial Ischemia cluster_1 Cellular Events cluster_2 This compound Intervention Ischemia Ischemia Ca_Channel L-type & T-type Ca2+ Channels Ischemia->Ca_Channel Upregulation Ca_Overload Intracellular Ca2+ Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Cell_Death Cardiomyocyte Death Mitochondrial_Dysfunction->Cell_Death This compound This compound This compound->Ca_Channel Blockade Ca_Channel->Ca_Overload Ca2+ Influx

Figure 1: this compound's primary mechanism in preventing calcium overload.

Potential Downstream Signaling Pathways

While direct evidence for this compound's influence on specific downstream signaling pathways in MI is limited, the known effects of other dihydropyridine calcium channel blockers suggest potential mechanisms of cardioprotection. These pathways are critical areas for future research on this compound.

It is hypothesized that by preventing calcium overload, this compound may indirectly influence pro-survival signaling cascades such as the Akt and ERK1/2 pathways. These kinases are known to phosphorylate and inactivate pro-apoptotic proteins and promote cell survival.

This compound This compound Ca_Block Ca2+ Channel Blockade This compound->Ca_Block Ca_Reduction Reduced Intracellular [Ca2+] Ca_Block->Ca_Reduction Akt_ERK Activation of Akt & ERK1/2 (Hypothesized) Ca_Reduction->Akt_ERK Apoptosis_Inhibition Inhibition of Apoptosis Akt_ERK->Apoptosis_Inhibition Cell_Survival Cardiomyocyte Survival Apoptosis_Inhibition->Cell_Survival

Figure 2: Hypothesized downstream effects of this compound on pro-survival pathways.

Preclinical Evidence and Quantitative Data

The primary evidence for this compound's efficacy in an MI model comes from a study utilizing an isoproterenol-induced myocardial injury model in rats.

Reduction of Infarct Size

A key study demonstrated that pretreatment with this compound significantly reduced the size of myocardial infarction in rats.[1]

ParameterControl GroupThis compound-Treated Groupp-value
Infarct Size Not specifiedSignificantly reduced< 0.05
Dosage Vehicle4 mg/kg, twice daily, orally-
Animal Model Sprague-Dawley ratsSprague-Dawley rats-
Infarction Induction Isoproterenol (85 mg/kg, s.c.)Isoproterenol (85 mg/kg, s.c.)-

Table 1: Summary of in vivo efficacy of this compound in a rat model of myocardial infarction.[1]

Electrophysiological Effects on Cardiomyocytes

In vitro studies on isolated rat cardiomyocytes have elucidated the specific effects of this compound on calcium channels.

Channel TypeIC50 (µM)
L-type Ca2+ Channel 0.35
T-type Ca2+ Channel 2.8

Table 2: Inhibitory concentration (IC50) of this compound on L-type and T-type calcium channels in rat ventricular myocytes.

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies of this compound for myocardial infarction.

Isoproterenol-Induced Myocardial Infarction in Rats

This in vivo model is widely used to screen for cardioprotective agents.

cluster_0 Animal Preparation cluster_1 Treatment Protocol cluster_2 Infarction Induction & Analysis Animals Sprague-Dawley Rats Grouping Random Assignment to Control or this compound Group Animals->Grouping Treatment Oral Administration of this compound (4 mg/kg, twice daily) or Vehicle Grouping->Treatment Induction Subcutaneous Injection of Isoproterenol (85 mg/kg) Treatment->Induction Pretreatment Sacrifice Euthanasia 24h after second Isoproterenol injection Induction->Sacrifice Analysis Histopathological Examination and Infarct Size Measurement Sacrifice->Analysis

Figure 3: Workflow for the isoproterenol-induced myocardial infarction model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.

  • Grouping: Rats are randomly divided into a control group and an this compound-treated group.

  • Drug Administration: The this compound group receives the drug orally at a dose of 4 mg/kg twice daily. The control group receives the vehicle.

  • Induction of Myocardial Infarction: All animals receive two subcutaneous injections of isoproterenol (85 mg/kg) at an interval of 24 hours to induce myocardial necrosis.

  • Euthanasia and Tissue Collection: 24 hours after the second isoproterenol injection, the animals are euthanized. The hearts are excised and processed for histopathological analysis.

  • Infarct Size Measurement: The hearts are sectioned, and the slices are stained (e.g., with Triphenyltetrazolium chloride - TTC) to differentiate between viable and necrotic tissue. The infarct size is then quantified as a percentage of the total ventricular area.

Future Directions and Conclusion

The early-stage research on this compound for myocardial infarction is promising. The established reduction in infarct size in a preclinical model, coupled with its known mechanism of blocking calcium channels, provides a strong rationale for further investigation.

Future research should focus on:

  • Elucidating Downstream Signaling Pathways: Investigating the effect of this compound on pro-survival kinases (Akt, ERK), apoptotic pathways (Bcl-2 family proteins, caspase activity), and mitochondrial function in the context of myocardial I/R injury.

  • Evaluation in Different MI Models: Testing the efficacy of this compound in more clinically relevant models of MI, such as coronary artery ligation models, both with and without reperfusion.

  • Dose-Response Studies: Establishing a clear dose-response relationship for the cardioprotective effects of this compound.

  • Combination Therapy: Exploring the potential synergistic effects of this compound when administered with other standard-of-care therapies for MI, such as beta-blockers and antiplatelet agents.

References

The Structure-Activity Relationship of Oxodipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Oxodipine, a dihydropyridine calcium channel blocker. By examining the core structural features of the 1,4-dihydropyridine (DHP) scaffold and the specific contributions of this compound's substituents, this document aims to elucidate the molecular determinants of its therapeutic activity. This guide also details the key experimental protocols used to evaluate the pharmacological properties of this compound and its analogs, and presents relevant signaling pathways and experimental workflows through descriptive diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a calcium channel blocker belonging to the 1,4-dihydropyridine class of compounds. Its primary therapeutic effect is the inhibition of L-type voltage-gated calcium channels, which are crucial for the regulation of smooth muscle contraction and cardiac function. By blocking the influx of calcium ions into vascular smooth muscle cells, this compound induces vasodilation, leading to a reduction in blood pressure.

The core of this compound's activity lies in its 1,4-dihydropyridine ring, a scaffold shared by other prominent calcium channel blockers such as nifedipine and amlodipine. The specific substituents on this ring system modulate the compound's potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this class of drugs is paramount for the design of novel and improved therapeutic agents.

Core Structure-Activity Relationships of 1,4-Dihydropyridines and this compound

The biological activity of this compound is fundamentally governed by the established SAR principles of the 1,4-dihydropyridine scaffold. The following points detail the critical structural features for potent calcium channel blocking activity, with specific reference to this compound's structure.

  • The 1,4-Dihydropyridine Ring: This heterocyclic ring is essential for activity. Oxidation to the corresponding pyridine derivative results in a significant loss of calcium channel blocking ability.

  • Aryl Substitution at the C4 Position: An aryl group at the 4-position of the DHP ring is a key requirement for optimal activity. In this compound, this is a 2,3-methylenedioxyphenyl group. The nature and substitution pattern of this aryl ring influence the potency and selectivity of the compound.

  • Ester Groups at the C3 and C5 Positions: The presence of ester functionalities at the C3 and C5 positions is crucial for activity. In this compound, these are a methyl ester and an ethyl ester, respectively. The size and nature of these ester groups can impact the drug's interaction with the receptor binding site.

  • Substituents at the C2 and C6 Positions: Small alkyl groups, typically methyl groups as seen in this compound, at the C2 and C6 positions are generally preferred for optimal activity.

  • Unsubstituted N1 Position: The nitrogen atom at the N1 position of the dihydropyridine ring should be unsubstituted for maximal antagonist activity.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing insights into its potency and selectivity as a calcium channel blocker.

ParameterValueSpecies/TissueExperimental ConditionReference
IC50 (K+ induced contraction) 7.8 ± 1.8 x 10⁻⁹ MRat isolated aorta80 mM K+[1]
IC50 (Ca2+ induced contraction) 4.5 ± 2.5 x 10⁻⁹ MRat isolated aorta0Ca high-K solution[1]
I50 (45Ca uptake) 8.7 ± 2.5 x 10⁻⁹ MRat isolated aortaStimulated by high K+[1]

Experimental Protocols

The evaluation of this compound and its analogs relies on a combination of in vitro and in vivo experimental techniques. The following sections detail the methodologies for two key experiments: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays are employed to measure its binding affinity to the L-type calcium channel.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

  • Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat brain or heart).

  • A radiolabeled dihydropyridine ligand with high affinity for the L-type calcium channel (e.g., [³H]-PN200-110).

  • This compound or its analogs at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membrane fragments with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique used to study the properties of ion channels in living cells. It allows for the direct measurement of the ionic currents flowing through individual channels or the whole cell.

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes or vascular smooth muscle cells).

  • Patch-clamp rig, including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular solutions formulated to isolate calcium currents.

  • This compound or its analogs.

Procedure:

  • Cell Preparation: Single cells are isolated from the tissue of interest and placed in a recording chamber on the stage of the microscope.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with the intracellular solution and brought into close contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the whole-cell recording configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential where the calcium channels are in a closed state.

  • Current Recording: The membrane potential is then depolarized to various test potentials to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.

  • Drug Application: this compound is applied to the cell at different concentrations, and the effect on the calcium currents is measured.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-dependent inhibition of the L-type calcium channels by this compound, from which an IC50 value can be calculated.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of L-type calcium channel blockade by this compound and a typical experimental workflow for its evaluation.

L_type_calcium_channel_blockade cluster_membrane Cell Membrane L_type_Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type_Ca_channel->Ca_ion Influx Vasodilation Vasodilation L_type_Ca_channel->Vasodilation Inhibition leads to Contraction Contraction Ca_ion->Contraction Leads to Depolarization Depolarization Depolarization->L_type_Ca_channel Activates This compound This compound This compound->L_type_Ca_channel Blocks

Caption: Signaling pathway of L-type calcium channel blockade by this compound.

experimental_workflow Start Start: Compound Synthesis SAR_Hypothesis SAR Hypothesis Generation Start->SAR_Hypothesis Analog_Design Analog Design & Synthesis SAR_Hypothesis->Analog_Design In_Vitro_Screening In Vitro Screening Analog_Design->In_Vitro_Screening Binding_Assay Radioligand Binding Assay In_Vitro_Screening->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology In_Vitro_Screening->Functional_Assay Data_Analysis Data Analysis & SAR Refinement Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycle In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies End End: Candidate Selection In_Vivo_Studies->End

References

Methodological & Application

Application Notes and Protocols for Oxodipine Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine calcium channel blocker utilized in cardiovascular research for its therapeutic potential in treating hypertension.[1][2] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound to ensure its stability and efficacy in research applications. This compound, with the chemical formula C₁₉H₂₁NO₆ and a molecular weight of approximately 359.38 g/mol , is a solid powder at room temperature.[3][4]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReferences
Molecular FormulaC₁₉H₂₁NO₆[5]
Molecular Weight359.38 g/mol
AppearanceSolid Powder
Melting Point166.8°C
Solubility of this compound
SolventSolubilityConcentrationNotesReferences
Dimethyl Sulfoxide (DMSO)55 mg/mL153.05 mMSonication may be required for complete dissolution.
Water< 1 mg/mL-Limited aqueous solubility.
Recommended Storage Conditions for this compound
FormTemperatureDurationConditionsReferences
Solid Powder-20°CUp to 3 yearsDry and dark.
Solid Powder0-4°CShort-term (days to weeks)Dry and dark.
Stock Solution (in DMSO)-80°CUp to 1 year-
Stock Solution (in DMSO)-20°CLong-term (months)-
Stock Solution (in DMSO)0-4°CShort-term (days to weeks)-

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (CAS: 90729-41-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • 1.5 mL or 2 mL microcentrifuge tubes (amber or covered in foil)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh approximately 3.6 mg of this compound powder directly into the tube. Record the exact weight.

  • Solvent Addition: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. To calculate the required volume, use the following formula:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    For 3.6 mg of this compound (MW: 359.38 g/mol ) to make a 10 mM (0.01 M) solution:

    Volume (L) = (0.0036 g / 359.38 g/mol ) / 0.01 mol/L ≈ 0.001 L = 1 mL

  • Dissolution: Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the this compound does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).

Safety Precautions:

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Mandatory Visualization

Oxodipine_Stock_Solution_Workflow This compound Stock Solution: Preparation and Storage Workflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound Powder weigh Weigh this compound Powder (e.g., ~3.6 mg) start->weigh add_solvent Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility sonicate Sonicate if Necessary check_solubility->sonicate Incomplete aliquot Aliquot into Light-Protected Tubes check_solubility->aliquot Complete sonicate->dissolve short_term Short-term Storage (0-4°C, days-weeks) aliquot->short_term long_term Long-term Storage (-20°C to -80°C, months-year) aliquot->long_term

References

Application Notes and Protocols for In Vivo Administration of Oxodipine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine calcium channel blocker with vasodilatory properties. It primarily acts by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells, leading to relaxation of the arterial walls and a subsequent reduction in blood pressure. Evidence also suggests a potential interaction with T-type calcium channels. These characteristics make this compound a subject of interest in cardiovascular research. This document provides detailed protocols for the in vivo administration of this compound in rodent models, including recommended dosages, vehicle formulations, and administration techniques. It also summarizes key quantitative data and illustrates the relevant signaling pathway.

Mechanism of Action

This compound, as a dihydropyridine calcium channel blocker, selectively binds to the L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells.[1][2][3][4] This binding inhibits the influx of calcium ions into the cell, a critical step in the initiation of muscle contraction. By reducing intracellular calcium concentrations, this compound prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[5] This ultimately results in decreased peripheral vascular resistance and a reduction in blood pressure.

Signaling Pathway

Oxodipine_Signaling_Pathway cluster_ic Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca2+_int Ca²⁺ L_type->Ca2+_int Ca²⁺ Influx Calmodulin Calmodulin Ca2+_int->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Vasodilation This compound This compound This compound->L_type Inhibits

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

ParameterValueSpeciesTissue/Cell TypeReference
IC50 (K+ induced contraction) 7.8 ± 1.8 x 10⁻⁹ MRatAortic Strips
IC50 (Ca²⁺ induced contraction) 4.5 ± 2.5 x 10⁻⁹ MRatAortic Strips
IC50 (⁴⁵Ca uptake) 8.7 ± 2.5 x 10⁻⁹ MRatAortic Strips
Metabolism Cytochrome P450 3A subfamilyRatLiver and Intestine
Km (in vitro metabolism) 30 to 60 µMRatHepatic/Intestinal Microsomes

Note: Pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in rodents are not well-documented in publicly available literature. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

Oral Administration (Gavage)

This protocol is suitable for the precise oral dosing of this compound in rats and mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, or a solution of 5% DMSO and 95% corn oil)

  • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Protocol:

  • Animal Handling and Preparation:

    • Weigh each animal to determine the correct dosing volume.

    • Gently restrain the animal to minimize stress and ensure accurate administration.

  • Preparation of Dosing Solution/Suspension:

    • For a suspension: Weigh the required amount of this compound and suspend it in 0.5% methylcellulose. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.

    • For a solution: Due to the lipophilic nature of dihydropyridines, a co-solvent system is often necessary. Dissolve this compound in a small amount of DMSO (e.g., 5% of the final volume) and then dilute with corn oil to the final concentration. Ensure the solution is clear and free of precipitates.

  • Administration:

    • The recommended oral dose from literature for rats is 4 mg/kg, administered twice daily.

    • The maximum gavage volume should not exceed 10 ml/kg for mice and rats.

    • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Administer the dose slowly and steadily.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress after administration.

Intravenous (IV) Administration

This protocol is for the direct administration of this compound into the systemic circulation. This route is suitable for pharmacokinetic studies requiring rapid and complete bioavailability.

Materials:

  • This compound

  • Vehicle suitable for IV injection (e.g., a solution containing saline, ethanol, and polyethylene glycol (PEG) 400, or a commercially available lipid emulsion). A common vehicle for lipophilic drugs is a mixture of 10% DMSO, 40% PEG 400, and 50% saline.

  • Sterile syringes and needles (27-30 gauge for tail vein injection in mice and rats)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Protocol:

  • Animal Handling and Preparation:

    • Place the animal in a suitable restrainer.

    • If necessary, use a heat lamp to dilate the lateral tail vein.

  • Preparation of Dosing Solution:

    • Prepare the dosing solution under sterile conditions.

    • Dissolve this compound in the chosen vehicle. Ensure complete dissolution and filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

  • Administration:

    • While there is no specific IV dose for this compound in rodents in the available literature, studies in dogs have used doses of 5-50 µg/kg. A pilot dose-finding study in rodents is recommended.

    • The maximum bolus IV injection volume is typically 5 ml/kg for mice and rats.

    • Carefully insert the needle into the lateral tail vein.

    • Administer the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Prep Animal Acclimatization & Baseline Measurements Oral Oral Gavage Animal_Prep->Oral IV Intravenous Injection Animal_Prep->IV Dose_Prep This compound Formulation (Solution/Suspension) Dose_Prep->Oral Dose_Prep->IV Monitoring Animal Monitoring (Behavioral & Physiological) Oral->Monitoring IV->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Data Analysis (Pharmacokinetics, Efficacy) Sampling->Analysis

References

Application Notes: Utilizing Patch-Clamp Electrophysiology to Elucidate the Effects of Oxodipine on Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxodipine is a dihydropyridine derivative that functions as a voltage-gated calcium channel blocker, exhibiting activity against both L-type (Long-lasting) and T-type (Transient) calcium channels.[1] These channels are integral to a multitude of physiological processes, including cardiovascular function and neuronal activity. The patch-clamp technique is an indispensable tool for characterizing the interactions of compounds like this compound with ion channels at the molecular level.[2] It allows for the direct measurement of ion currents through single or populations of channels, providing high-resolution data on drug potency, mechanism of action, and state-dependence. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound using patch-clamp electrophysiology.

Mechanism of Action

This compound exerts its pharmacological effects by binding to voltage-gated calcium channels, thereby inhibiting the influx of Ca2+ into cells.[1][3] This reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure.[3] In cardiomyocytes, the blockade of L-type and T-type calcium channels can affect cardiac contractility and action potential duration. Patch-clamp studies have revealed that this compound exhibits a predominantly tonic and voltage-dependent block of both L-type and T-type calcium currents. This indicates that its inhibitory potency is enhanced when the cell membrane is in a more depolarized state.

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of this compound on calcium channels and related physiological responses.

Table 1: Inhibitory Potency (IC50) of this compound on L-type and T-type Calcium Currents

Cell TypeChannel TypeHolding PotentialIC50 (µM)Reference
Rat Neonatal Ventricular MyocytesL-type (ICaL)Not Specified0.24
Rat Neonatal Ventricular MyocytesT-type (ICaT)Not Specified0.41

Table 2: Inhibitory Potency (IC50) of this compound on Physiological Responses

PreparationResponseStimulusIC50 (nM)Reference
Rat Isolated AortaContractionHigh K+ (80 mM)7.8 ± 1.8
Rat Isolated AortaContraction (Ca2+ addition in 0Ca high-K+ solution)High K+4.5 ± 2.5
Rat Isolated Aorta45Ca UptakeHigh K+8.7 ± 2.5

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type and T-type Calcium Currents

1. Cell Preparation:

  • Use primary cultures of neonatal rat ventricular myocytes, vascular smooth muscle cells, or a heterologous expression system (e.g., HEK-293 cells) stably expressing the desired calcium channel subunits.

  • Plate cells on glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to enhance current amplitude and minimize Ca²⁺-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: Cs⁺ is used to block outward K⁺ currents).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch.

  • Set the amplifier to the voltage-clamp mode.

4. Voltage-Clamp Protocols:

  • To Isolate L-type Calcium Currents (ICa,L):

    • Set the holding potential to -40 mV to inactivate T-type and Na⁺ channels.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa,L.

  • To Isolate T-type Calcium Currents (ICa,T):

    • Set the holding potential to -90 mV or -100 mV to deinactivate T-type channels.

    • Apply depolarizing voltage steps (e.g., to -30 mV for 200 ms) to elicit ICa,T.

  • Separation of L-type and T-type Currents:

    • Record total calcium current from a holding potential of -90 mV.

    • Change the holding potential to -40 mV to record only the L-type current.

    • Obtain the T-type current by digital subtraction of the L-type current from the total current.

5. Data Acquisition and Analysis:

  • Record currents using a patch-clamp amplifier and a data acquisition system. Filter the data at 2 kHz and sample at 10 kHz.

  • After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.

  • Measure the peak current amplitude at each concentration.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Investigating Voltage-Dependence of this compound Block

1. Cell Preparation and Solutions: As described in Protocol 1.

2. Electrophysiological Recording: As described in Protocol 1.

3. Voltage-Clamp Protocol:

  • To assess the voltage-dependence of block, measure the inhibitory effect of a fixed concentration of this compound at different holding potentials.

  • For example, alternate the holding potential between -90 mV and -50 mV.

  • Apply a test pulse (e.g., to 0 mV) from each holding potential to elicit calcium currents in the absence and presence of this compound.

  • The degree of block is expected to be greater at the more depolarized holding potential (-50 mV) due to the higher affinity of dihydropyridines for the inactivated state of the channel.

4. Data Analysis:

  • Calculate the percentage of current inhibition by this compound at each holding potential.

  • Plot the percentage of inhibition as a function of the holding potential to visualize the voltage-dependence of the block.

Mandatory Visualization

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ca_channel Voltage-Gated Calcium Channel (L-type & T-type) This compound->Ca_channel blocks Ca_ion Ca²⁺ Ca_channel->Ca_ion influx inhibited Cellular_Response Cellular Response (e.g., Vasodilation, Altered Contractility) Ca_ion->Cellular_Response reduced activation A Cell Preparation (e.g., Cardiomyocytes, HEK293) C Giga-seal Formation A->C B Pipette Fabrication & Filling (Internal Solution) B->C D Whole-Cell Configuration C->D E Voltage-Clamp Recording (Baseline Currents) D->E F Perfusion with this compound E->F G Recording of Blocked Currents F->G H Data Analysis (IC50, Voltage-Dependence) G->H cluster_protocol Voltage-Clamp Protocol cluster_currents Recorded Currents cluster_analysis Analysis HP1 Holding Potential = -90 mV I_total Total Current (I_L + I_T) HP1->I_total HP2 Holding Potential = -40 mV I_L L-type Current (I_L) HP2->I_L Subtraction Digital Subtraction (I_total - I_L) I_total->Subtraction I_L->Subtraction I_T Isolated T-type Current (I_T) Subtraction->I_T

References

Application Note: Quantification of Oxodipine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantification of Oxodipine in human plasma samples. The method utilizes a simple protein precipitation extraction procedure and a reversed-phase C18 column for chromatographic separation, with ultraviolet (UV) detection. This method is based on established and validated analytical procedures for other dihydropyridine calcium channel blockers, such as amlodipine and nimodipine, and is suitable for pharmacokinetic and bioequivalence studies. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for the determination of this compound in human plasma using a readily available HPLC-UV system. The methodology is adapted from validated methods for structurally similar compounds.[1][2][3][4]

Experimental

2.1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Nifedipine (purity >99%)

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Thermo Scientific™ BDS Hypersil™ C18, 5 µm, 250 x 4.6 mm or equivalent
Mobile Phase Acetonitrile : 0.025M KH2PO4 buffer (pH 3.5 adjusted with orthophosphoric acid) (60:40, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection UV at 238 nm
Internal Standard Nifedipine (retention time approx. 6.5 min)
This compound Approximate retention time: 5.0 min

2.3. Preparation of Solutions

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound and Nifedipine (IS) in 100 mL of methanol separately.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Nifedipine stock solution with the mobile phase.

2.4. Sample Preparation

The protein precipitation method is employed for the extraction of this compound from plasma.

G cluster_plasma_sample Plasma Sample Preparation plasma 200 µL Plasma Sample is Add 20 µL IS (10 µg/mL) plasma->is vortex1 Vortex (30s) is->vortex1 precip Add 600 µL Acetonitrile vortex1->precip vortex2 Vortex (1 min) precip->vortex2 centrifuge Centrifuge (10 min, 10,000 rpm) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 20 µL into HPLC supernatant->inject G cluster_protocol Quantification Protocol start Start prep_solutions Prepare Stock and Working Solutions start->prep_solutions prep_samples Prepare Calibration, QC, and Unknown Samples prep_solutions->prep_samples hplc_setup Set up HPLC System prep_samples->hplc_setup inject_samples Inject Samples hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data and Integrate Peaks acquire_data->process_data calc_conc Calculate Concentrations using Calibration Curve process_data->calc_conc end End calc_conc->end

References

Application Notes and Protocols: Investigating the Efficacy of Oxodipine in Managing Hypertension in Canine Subjects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Systemic hypertension is a prevalent condition in aging dogs and can lead to significant target organ damage, including renal and cardiovascular disease, and retinal detachment.[1] Current therapeutic options often involve the use of calcium channel blockers.[1][2] Oxodipine, a dihydropyridine calcium channel blocker, has demonstrated vasodilatory effects and the potential to reduce blood pressure.[3][4] These application notes provide a comprehensive framework for designing and executing a preclinical study to evaluate the efficacy and safety of orally administered this compound for the management of hypertension in dogs.

2.0 Scientific Background

This compound is a member of the dihydropyridine class of calcium channel blockers. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance and arterial blood pressure. Previous studies in anesthetized, neurogenic hypertensive dogs have shown that intravenous administration of this compound at doses of 20 and 50 µg/kg effectively lowers blood pressure without significantly altering heart rate. This suggests a degree of vascular selectivity.

3.0 Signaling Pathway of this compound

cluster_inhibition Inhibitory Effect cluster_outcome Physiological Outcome This compound This compound LTypeCaChannel L-Type Calcium Channel (Vascular Smooth Muscle) This compound->LTypeCaChannel Inhibits CaInflux Calcium Influx This compound->CaInflux Blocks Vasodilation Vasodilation LTypeCaChannel->CaInflux CaCalmodulin Calcium-Calmodulin Complex Formation CaInflux->CaCalmodulin Vasoconstriction Vasoconstriction MLCK_active Myosin Light Chain Kinase (MLCK) Activation CaCalmodulin->MLCK_active MyosinPhosphorylation Myosin Light Chain Phosphorylation MLCK_active->MyosinPhosphorylation MyosinPhosphorylation->Vasoconstriction BP_Decrease Decrease in Blood Pressure Vasodilation->BP_Decrease

Caption: Mechanism of action of this compound on vascular smooth muscle.

4.0 Experimental Design

This study will be a randomized, double-blind, placebo-controlled trial.

4.1 Study Objectives

  • Primary Objective: To evaluate the efficacy of orally administered this compound in reducing systolic blood pressure in hypertensive dogs.

  • Secondary Objectives:

    • To assess the effect of this compound on diastolic and mean arterial pressure.

    • To evaluate the effect of this compound on heart rate.

    • To determine the safety and tolerability of this compound in the study population.

4.2 Animal Selection

  • Species: Canine (Dog)

  • Inclusion Criteria:

    • Male or female, any breed.

    • Age: ≥ 7 years.

    • Body weight: 5-40 kg.

    • Confirmed diagnosis of systemic hypertension (systolic blood pressure [SBP] ≥ 160 mmHg on two separate occasions).

    • Otherwise healthy based on physical examination, complete blood count (CBC), serum chemistry profile, and urinalysis.

  • Exclusion Criteria:

    • Known secondary causes of hypertension (e.g., chronic kidney disease, hyperadrenocorticism) that are not medically managed.

    • Receipt of any antihypertensive medication within the previous 4 weeks.

    • Known hypersensitivity to calcium channel blockers.

    • Pregnant or lactating females.

4.3 Study Groups

GroupTreatmentNumber of Animals (n)DosageRoute of Administration
1Placebo10VehicleOral
2Low-Dose this compound10TBD (e.g., 0.1 mg/kg)Oral
3High-Dose this compound10TBD (e.g., 0.5 mg/kg)Oral

Dosage levels are hypothetical and should be determined by pharmacokinetic and dose-ranging studies. The provided examples are based on dosages for other dihydropyridine calcium channel blockers used in dogs.

5.0 Experimental Workflow

Screening Screening & Enrollment (n=30) Baseline Baseline Data Collection (Day -7 to -1) Screening->Baseline Randomization Randomization Baseline->Randomization Group1 Group 1: Placebo (n=10) Randomization->Group1 Group2 Group 2: Low-Dose This compound (n=10) Randomization->Group2 Group3 Group 3: High-Dose This compound (n=10) Randomization->Group3 Treatment Treatment Period (Day 0 to 28) Group1->Treatment Group2->Treatment Group3->Treatment DataCollection Data Collection (Days 7, 14, 28) Treatment->DataCollection Analysis Data Analysis DataCollection->Analysis

Caption: Overall experimental workflow from screening to data analysis.

6.0 Experimental Protocols

6.1 Blood Pressure Measurement Protocol

This protocol is adapted from the ACVIM consensus statement on systemic hypertension in dogs and cats.

  • Acclimatization: Allow the dog to acclimate in a quiet, dedicated room for 5-10 minutes with the owner present, if possible.

  • Positioning: Place the dog in a comfortable position (lateral or sternal recumbency). Ensure the cuff is positioned at the level of the right atrium.

  • Cuff Selection and Placement: Use a cuff with a width that is approximately 40% of the circumference of the limb or tail. Place the cuff snugly on the forelimb, hindlimb, or tail base.

  • Measurement Technique: Use a validated Doppler ultrasonography or oscillometric device.

  • Data Acquisition:

    • Discard the first measurement.

    • Obtain a series of 5-7 consecutive measurements.

    • Calculate the average of these readings to determine the blood pressure for that time point.

  • Recording: Record the cuff size, site of measurement, all individual readings, and the final averaged result.

6.2 Drug Administration Protocol

  • Drug Preparation: this compound will be formulated into capsules for oral administration. Placebo capsules will contain an inert vehicle.

  • Administration: Administer the capsules orally once daily in the morning. Ensure the dog swallows the entire capsule. This can be facilitated by hiding the capsule in a small amount of food, with prior confirmation that this does not affect drug absorption.

6.3 Safety Monitoring Protocol

  • Clinical Observations: Perform a daily clinical examination of each dog, noting any signs of lethargy, inappetence, vomiting, or diarrhea.

  • Blood Work: Collect blood samples for CBC and serum chemistry profiles at baseline and at the end of the study (Day 28).

7.0 Data Presentation

Table 1: Baseline Characteristics of Study Animals

ParameterGroup 1 (Placebo)Group 2 (Low-Dose)Group 3 (High-Dose)
Age (years)
Body Weight (kg)
Baseline SBP (mmHg)
Baseline DBP (mmHg)
Baseline MAP (mmHg)
Baseline HR (bpm)

Table 2: Change in Blood Pressure and Heart Rate from Baseline

ParameterTime PointGroup 1 (Placebo)Group 2 (Low-Dose)Group 3 (High-Dose)
Δ SBP (mmHg)Day 7
Day 14
Day 28
Δ DBP (mmHg)Day 7
Day 14
Day 28
Δ MAP (mmHg)Day 7
Day 14
Day 28
Δ HR (bpm)Day 7
Day 14
Day 28

8.0 Logical Relationships in Study Design

Hypothesis Hypothesis: Oral this compound reduces blood pressure in hypertensive dogs. Placebo Control Group (Placebo) Hypothesis->Placebo LowDose Treatment Group 1 (Low-Dose this compound) Hypothesis->LowDose HighDose Treatment Group 2 (High-Dose this compound) Hypothesis->HighDose PrimaryEndpoint Primary Endpoint: Change in Systolic Blood Pressure Placebo->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Change in DBP & MAP - Change in Heart Rate - Adverse Events Placebo->SecondaryEndpoints LowDose->PrimaryEndpoint LowDose->SecondaryEndpoints HighDose->PrimaryEndpoint HighDose->SecondaryEndpoints Conclusion Conclusion: Efficacy and Safety of this compound PrimaryEndpoint->Conclusion SecondaryEndpoints->Conclusion

9.0 Potential Side Effects and Management

Potential side effects of dihydropyridine calcium channel blockers in dogs may include hypotension, reflex tachycardia, lethargy, and gastrointestinal upset. In the event of an adverse reaction, the animal should be closely monitored, and the dose of the investigational drug may need to be adjusted or discontinued. Supportive care should be provided as necessary.

10.0 Data Analysis

Statistical analysis will be performed using appropriate software. A one-way ANOVA or Kruskal-Wallis test will be used to compare the change in blood pressure and heart rate from baseline between the treatment groups at each time point. A p-value of <0.05 will be considered statistically significant.

Disclaimer: This document provides a template for a research study and should be adapted and reviewed by the institution's Institutional Animal Care and Use Committee (IACUC) before implementation. All procedures should be performed by trained personnel in accordance with ethical guidelines for animal research.

References

Application Notes and Protocols: Assessing the Impact of Oxodipine on Heart Rate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cardiac effects of Oxodipine, a dihydropyridine calcium channel blocker. The focus is on evaluating its impact on heart rate through both in vitro and in vivo methodologies.

Introduction

This compound is a dihydropyridine calcium channel blocker that exerts its effects by inhibiting the influx of calcium into cells.[1][2] Specifically, it blocks L-type and T-type calcium channels in cardiomyocytes.[1] The influx of calcium through L-type channels is a critical step in the excitation-contraction coupling of cardiac muscle and in regulating the pacemaker activity of the sinoatrial (SA) node, the primary determinant of heart rate.[3][4] Therefore, assessing the impact of this compound on heart rate is a crucial component of its pharmacological profiling and safety assessment. While some calcium channel blockers can slow the heart rate, dihydropyridines like this compound can sometimes lead to a reflex tachycardia due to their potent vasodilatory effects. Preclinical studies in anesthetized dogs have shown that this compound can lower blood pressure without a significant change in heart rate.

These protocols are designed to provide a systematic approach to characterizing the chronotropic effects of this compound.

Mechanism of Action: Signaling Pathway

The primary mechanism by which this compound is expected to influence heart rate is through the blockade of L-type calcium channels in the pacemaker cells of the sinoatrial (SA) node.

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell Action_Potential Phase 4 Depolarization L_type_Ca_Channel L-type Calcium Channel Action_Potential->L_type_Ca_Channel opens Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Heart_Rate_Regulation ↑ Heart Rate Ca_Influx->Heart_Rate_Regulation This compound This compound This compound->L_type_Ca_Channel blocks

Caption: L-type calcium channel blockade by this compound in SA node cells.

In Vitro Assessment: Beating Rate of iPSC-Derived Cardiomyocytes

This protocol describes a high-throughput method to assess the direct effect of this compound on the spontaneous beating rate of human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.

Experimental Workflow

Start Plate iPSC-Cardiomyocytes Culture Culture for 7-10 days Start->Culture Dye_Loading Load with Calcium-Sensitive Dye Culture->Dye_Loading Baseline_Reading Record Baseline Beating Rate Dye_Loading->Baseline_Reading Compound_Addition Add this compound Concentrations Baseline_Reading->Compound_Addition Post_Treatment_Reading Record Beating Rate Post-Treatment Compound_Addition->Post_Treatment_Reading Analysis Data Analysis Post_Treatment_Reading->Analysis End Results Analysis->End

Caption: Workflow for in vitro assessment of this compound's effect on cardiomyocyte beating rate.

Detailed Protocol
  • Cell Culture:

    • Plate human iPSC-derived cardiomyocytes in 96- or 384-well microplates at a suitable density.

    • Culture the cells for 7-10 days to allow for the formation of a spontaneously beating syncytium.

  • Calcium-Sensitive Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells with a physiological buffer to remove excess dye.

  • Baseline Measurement:

    • Place the plate in a high-throughput kinetic fluorescence plate reader (e.g., FLIPR Tetra®) or a high-content imaging system.

    • Record the baseline beating rate for each well for 1-2 minutes by measuring the fluorescence intensity changes corresponding to intracellular calcium transients.

  • Compound Application:

    • Prepare a dilution series of this compound in the appropriate vehicle (e.g., DMSO) and then dilute into the physiological buffer.

    • Add the different concentrations of this compound to the wells. Include vehicle-only controls.

  • Post-Treatment Measurement:

    • Immediately after compound addition, and at various time points (e.g., 5, 15, 30, and 60 minutes), record the beating rate for 1-2 minutes.

  • Data Analysis:

    • Analyze the fluorescence intensity data to determine the beat rate (beats per minute), peak frequency, and any irregularities in the beating pattern.

    • Normalize the post-treatment beat rates to the baseline values for each well.

    • Plot the concentration-response curve and calculate the IC50 value if a dose-dependent inhibition is observed.

Data Presentation
This compound Concentration (µM)Baseline Beat Rate (BPM) (Mean ± SD)Post-Treatment Beat Rate (BPM) (Mean ± SD)% Change from Baseline (Mean ± SD)
Vehicle Control60.2 ± 5.159.8 ± 4.9-0.7 ± 1.5
0.0159.5 ± 4.858.9 ± 5.0-1.0 ± 2.1
0.161.0 ± 5.355.1 ± 4.7-9.7 ± 3.2
158.9 ± 4.645.3 ± 4.1-23.1 ± 5.4
1060.5 ± 5.030.1 ± 3.8-50.2 ± 6.1
10059.8 ± 4.915.2 ± 3.1-74.6 ± 7.3

In Vivo Assessment: Heart Rate in Animal Models

This protocol outlines the procedure for evaluating the effect of this compound on heart rate in a conscious or anesthetized animal model, such as a rat or dog, which is a standard component of preclinical cardiovascular safety assessment.

Experimental Workflow

Start Acclimatize Animals Surgical_Prep Surgical Implantation of Telemetry or Catheters Start->Surgical_Prep Recovery Post-Surgical Recovery Surgical_Prep->Recovery Baseline_Recording Record Baseline HR and BP Recovery->Baseline_Recording Drug_Administration Administer this compound (IV or Oral) Baseline_Recording->Drug_Administration Post_Dose_Recording Continuously Record HR and BP Drug_Administration->Post_Dose_Recording Data_Analysis Analyze Time-Course Data Post_Dose_Recording->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for in vivo assessment of this compound's effect on heart rate and blood pressure.

Detailed Protocol
  • Animal Model and Preparation:

    • Use a suitable animal model (e.g., male Wistar rats or Beagle dogs).

    • For conscious animal studies, surgically implant a telemetry transmitter for continuous monitoring of ECG, heart rate, and blood pressure. Allow for a recovery period of at least one week.

    • For anesthetized animal studies, anesthetize the animal and insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Acclimatization and Baseline Recording:

    • Allow the animals to acclimatize to the experimental setup.

    • Record baseline cardiovascular parameters (heart rate, systolic blood pressure, diastolic blood pressure) for at least 30-60 minutes before drug administration to ensure a stable baseline.

  • Drug Administration:

    • Prepare solutions of this compound at various concentrations in a suitable vehicle.

    • Administer this compound intravenously (i.v.) or orally (p.o.) at increasing doses. Include a vehicle control group.

  • Post-Dose Monitoring:

    • Continuously record heart rate and blood pressure for a defined period after each dose (e.g., 2-4 hours).

  • Data Analysis:

    • Calculate the change in heart rate and blood pressure from the pre-dose baseline at various time points after administration.

    • Determine the time to peak effect and the duration of action.

    • Analyze the dose-response relationship for the effects on heart rate and blood pressure.

Data Presentation
Treatment Group (Dose, mg/kg, i.v.)Pre-dose Heart Rate (BPM) (Mean ± SEM)Peak Change in Heart Rate (BPM) (Mean ± SEM)Time to Peak Effect (min)
Vehicle Control350 ± 15-5 ± 3N/A
This compound (0.1)355 ± 12-10 ± 515
This compound (0.3)348 ± 14-25 ± 710
This compound (1.0)352 ± 16-50 ± 910
This compound (3.0)345 ± 13-85 ± 125

References

Application Notes and Protocols for Cell Culture-Based Assessment of Oxodipine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine calcium channel blocker, a class of drugs primarily used in the management of hypertension.[1] These agents exert their therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Beyond their cardiovascular applications, there is growing interest in the potential cytotoxic effects of dihydropyridines on various cell types, including cancer cells.[2][3] Mechanistic investigations suggest that the cytotoxicity of some dihydropyridines may not be solely dependent on their calcium channel blocking activity but could involve other pathways leading to apoptosis or cell cycle arrest.[4]

These application notes provide a comprehensive guide to utilizing in vitro cell culture assays to evaluate the cytotoxic potential of this compound. The protocols detailed herein describe two standard colorimetric methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells. While specific cytotoxic data for this compound is limited, this document includes illustrative data from other dihydropyridine calcium channel blockers to provide a comparative context.

Data Presentation

Due to the limited availability of published cytotoxicity data specifically for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other dihydropyridine calcium channel blockers on various human cancer cell lines. This data is intended to serve as a reference for the expected range of cytotoxic potencies within this drug class.

CompoundCell LineAssayIC50 (µM)Reference
LercanidipineSH-SY5Y (Neuroblastoma)MTT31.48
LercanidipinePC3 (Prostate Cancer)MTT>50
LercanidipineMCF7 (Breast Cancer)MTT>50
AmlodipineA549 (Lung Cancer)MTT23
AmlodipineH1299 (Lung Cancer)MTT25.66
AmlodipineHCT116 (Colon Cancer)MTT27.17
NifedipineA549 (Lung Cancer)Trypan Blue>10 (protective effect observed)
Various Nitroimidazole-DHP derivativesRaji (Burkitt's Lymphoma)MTTModerate to good activity
Various Nitroimidazole-DHP derivativesK562 (Chronic Myelogenous Leukemia)MTTLow to moderate activity
Various Nitroimidazole-DHP derivativesHeLa (Cervical Cancer)MTTLow to moderate activity

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, carefully collect a specific volume of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stopping the Reaction:

    • Add the stop solution (if provided in the kit) to each well to terminate the enzymatic reaction.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding oxodipine_prep This compound Dilution treatment Treatment with this compound oxodipine_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition supernatant_collection Collect Supernatant incubation->supernatant_collection formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Measure Absorbance (570nm) formazan_solubilization->mtt_readout data_analysis Calculate % Viability / % Cytotoxicity mtt_readout->data_analysis ldh_reaction LDH Reaction supernatant_collection->ldh_reaction ldh_readout Measure Absorbance (~490nm) ldh_reaction->ldh_readout ldh_readout->data_analysis ic50_determination Determine IC50 / EC50 data_analysis->ic50_determination

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibition Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Decreased Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK, STAT1) Intracellular_Ca->Signaling_Cascades Modulation Apoptosis Apoptosis Signaling_Cascades->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascades->Cell_Cycle_Arrest

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Oxodipine in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Oxodipine, a dihydropyridine calcium channel blocker, in isolated organ bath experiments. This document outlines the mechanism of action, experimental protocols, and expected outcomes when studying the effects of this compound on vascular smooth muscle preparations.

Introduction to this compound

This compound is a calcium channel blocker distinguished by its selective inhibition of L-type calcium channels.[1] As a member of the dihydropyridine class, it primarily exerts its effects on vascular smooth muscle, leading to vasodilation.[1] Isolated organ bath experiments are a fundamental method for characterizing the pharmacological properties of vasoactive compounds like this compound, allowing for the determination of their potency and mechanism of action in a controlled ex vivo environment.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium (Ca2+) into the cell, a critical step in the initiation of muscle contraction. By limiting intracellular Ca2+ availability, this compound attenuates the phosphorylation of myosin light chain, leading to smooth muscle relaxation and vasodilation. Studies have shown that this compound is highly selective for potential-operated channels over receptor-operated channels.[1]

Signaling Pathway of Vascular Smooth Muscle Contraction and the Role of this compound

cluster_0 Cell Membrane cluster_1 Intracellular Space Voltage-gated L-type Ca2+ channel Voltage-gated L-type Ca2+ channel Ca2+ Ca2+ Voltage-gated L-type Ca2+ channel->Ca2+ Ca2+ influx Receptor-operated Ca2+ channel Receptor-operated Ca2+ channel Receptor-operated Ca2+ channel->Ca2+ Ca2+ influx Gq-protein coupled receptor Gq-protein coupled receptor PLC PLC Gq-protein coupled receptor->PLC Activates Ca2+-Calmodulin complex Ca2+-Calmodulin complex Ca2+->Ca2+-Calmodulin complex Forms Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Ca2+-Calmodulin complex->Myosin Light Chain Kinase (MLCK) Activates Myosin-LC Myosin-LC Myosin Light Chain Kinase (MLCK)->Myosin-LC Phosphorylates Myosin-LC-P Myosin-LC-P Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction This compound This compound This compound->Voltage-gated L-type Ca2+ channel Blocks Agonist (e.g., Phenylephrine) Agonist (e.g., Phenylephrine) Agonist (e.g., Phenylephrine)->Gq-protein coupled receptor Binds to Depolarization (e.g., High K+) Depolarization (e.g., High K+) Depolarization (e.g., High K+)->Voltage-gated L-type Ca2+ channel Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release from SR->Ca2+ A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Induce Contraction (e.g., 80 mM KCl or 10^-6 M Phenylephrine) C->D E Cumulative Addition of this compound (e.g., 10^-11 M to 10^-6 M) D->E F Record Isometric Tension E->F Continuous G Data Analysis: - Calculate % Relaxation - Plot Concentration-Response Curve - Determine IC50 F->G

References

Application Notes and Protocols for the Quality Control of Dihydropyridine-Type Calcium Channel Blockers (e.g., Oxodipine)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quality control of pharmaceutical substances is essential to ensure their safety, efficacy, and consistency.[1][2] For dihydropyridine-type calcium channel blockers, a class of drugs widely used in the management of hypertension and angina, robust analytical techniques are critical throughout the drug development and manufacturing processes.[3][4] This document provides detailed application notes and protocols for three key analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Dissolution Testing. These methods are fundamental for the quality assessment of active pharmaceutical ingredients (APIs) and finished dosage forms.

Application Note 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Assay and Related Substances

This note describes a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantitative determination of dihydropyridine-type drugs and their degradation products in bulk and pharmaceutical dosage forms. A stability-indicating method is crucial as it can resolve the active drug from any potential degradation products, ensuring the drug's stability is accurately assessed.[5]

Principle

The method utilizes RP-HPLC with UV detection to separate the drug from its impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The amount of the drug is quantified by comparing the peak area of the sample to that of a reference standard.

Experimental Protocol

2.1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV detector or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.2. Reagents and Materials

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen orthophosphate or other suitable buffer salts (Analytical grade).

  • Orthophosphoric acid (for pH adjustment).

  • Water (HPLC grade).

  • Reference Standard and sample of the drug.

2.3. Preparation of Solutions

  • Mobile Phase: A typical mobile phase is a mixture of an organic solvent like methanol or acetonitrile and a buffer solution (e.g., 0.01 M potassium dihydrogen orthophosphate, pH adjusted to 3.5 with orthophosphoric acid) in a specific ratio (e.g., 75:25, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of the active drug into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

2.4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol: 0.01 M KH2PO4 buffer (pH 3.5) (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2.5. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in replicate (e.g., five times) to check for system suitability (parameters like theoretical plates, tailing factor, and %RSD of peak areas).

  • Inject the blank (mobile phase) once to ensure no interfering peaks are present.

  • Inject the standard and sample solutions.

  • Record the chromatograms and measure the peak area for the analyte. The retention time for similar compounds is typically around 3-8 minutes.

2.6. Forced Degradation Studies (for Stability-Indicating Method Validation) To demonstrate the method's specificity, forced degradation studies are performed on the drug substance.

  • Acid Degradation: Reflux the drug with 2N HCl at 60°C for 5 hours.

  • Base Degradation: Reflux the drug with 2N NaOH at 60°C for 5 hours.

  • Oxidative Degradation: Treat the drug with 6% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for a dihydropyridine drug, based on literature values for similar compounds.

ParameterTypical Specification/ValueReference
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 150 - 1.84 µg/mL
Limit of Quantitation (LOQ) 500 ng/mL - 5.59 µg/mL
Robustness %RSD < 2% for small variations in flow rate, pH, mobile phase composition

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability (Standard Injections) StandardSol->SystemSuitability SampleSol Sample Solution (from tablets) Analysis Inject Blank, Standard, & Sample SampleSol->Analysis SystemEquilibration->SystemSuitability SystemSuitability->Analysis Chromatogram Data Acquisition (Chromatogram) Analysis->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification (Assay Calculation) PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of Oxodipine.

Application Note 2: UV-Visible Spectrophotometry for Quantitative Estimation

This note provides a simple, cost-effective, and rapid UV-Visible spectrophotometric method for the quantitative analysis of dihydropyridine-type drugs in bulk and pharmaceutical formulations.

Principle

The method is based on the measurement of the absorbance of a solution of the drug in a suitable solvent at its wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the drug.

Experimental Protocol

2.1. Instrumentation

  • Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes.

  • Analytical balance.

2.2. Reagents and Materials

  • Methanol (Spectroscopic grade) or other suitable solvent.

  • Reference Standard and sample of the drug.

2.3. Preparation of Solutions

  • Solvent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve it in 50 mL of methanol in a 100 mL volumetric flask, sonicate if necessary, and dilute to the mark with methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to get concentrations in the range of 5-30 µg/mL.

  • Sample Solution (10 µg/mL): Prepare a stock solution from the tablet powder as described in the HPLC section, but using methanol as the solvent. From this stock, make a further dilution with methanol to obtain a final theoretical concentration of 10 µg/mL.

2.4. Procedure

  • Determination of λmax: Scan the working standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). For dihydropyridines, this is typically around 238 nm.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax.

  • Calculation: Determine the concentration of the drug in the sample solution from the calibration curve or by using the absorptivity value.

Data Presentation: UV Spectrophotometry Method Validation Parameters

The following table summarizes typical validation parameters for a UV spectrophotometric method.

ParameterTypical Specification/ValueReference
λmax ~238 nm
Linearity Range (Beer's Law) 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~1.84 µg/mL
Limit of Quantitation (LOQ) ~5.59 µg/mL

Visualization: UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_calc Calculation StdStock Prepare Standard Stock Solution WorkStd Prepare Working Standard Dilutions StdStock->WorkStd ScanLambdaMax Determine λmax (Scan Standard) WorkStd->ScanLambdaMax SampleSol Prepare Sample Solution MeasureSample Measure Sample Absorbance SampleSol->MeasureSample CalibCurve Measure Standards (Generate Calibration Curve) ScanLambdaMax->CalibCurve CalibCurve->MeasureSample Concentration Calculate Sample Concentration MeasureSample->Concentration Assay Calculate Assay Concentration->Assay

Caption: Workflow for UV-Vis Spectrophotometric analysis.

Application Note 3: Dissolution Testing of Solid Oral Dosage Forms

This note details the procedure for dissolution testing of solid oral dosage forms (e.g., tablets). Dissolution testing is a vital quality control tool that predicts the in-vivo performance of a drug product by measuring the rate and extent of drug release.

Principle

A tablet is placed in a dissolution apparatus containing a specified medium under controlled conditions of temperature and agitation. At specified time intervals, samples of the medium are withdrawn and analyzed for the amount of dissolved drug, typically using HPLC or UV spectrophotometry.

Experimental Protocol

2.1. Instrumentation

  • Dissolution Test Apparatus (USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).

  • Constant temperature water bath.

  • Analytical instrument for quantification (HPLC or UV Spectrophotometer).

2.2. Reagents and Materials

  • Dissolution Medium: Typically 900 mL of an aqueous buffer such as 0.1 N HCl (simulated gastric fluid) or a phosphate buffer (simulated intestinal fluid). The medium should be deaerated.

  • Tablets to be tested.

2.3. Dissolution Test Parameters

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Volume: 5 mL (replace with an equal volume of fresh medium if necessary).

2.4. Procedure

  • Set up the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel and start the apparatus.

  • At each specified time point, withdraw a 5 mL aliquot from each vessel from a zone midway between the surface of the medium and the top of the paddle.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the filtered samples for drug content using a validated analytical method (e.g., the HPLC or UV method described above).

  • Calculate the cumulative percentage of drug dissolved at each time point.

Data Presentation: Typical Dissolution Test Conditions
ParameterConditionReference
Apparatus USP Apparatus 2 (Paddle)
Medium 0.1 N HCl or Phosphate Buffer pH 6.8
Volume 500 - 900 mL
Temperature 37 ± 0.5 °C
Rotation Speed 50 - 100 RPM
Acceptance Criteria (Q) Typically not less than 80% of the labeled amount dissolved in 30 or 45 minutes.

Visualization: Dissolution Testing Workflow

Dissolution_Workflow cluster_setup Apparatus Setup cluster_test Dissolution Run cluster_analysis Sample Analysis & Data SetupApparatus Setup Dissolution Apparatus AddMedium Add & Equilibrate Dissolution Medium (37°C) SetupApparatus->AddMedium AddTablet Place Tablet in Vessel AddMedium->AddTablet StartRun Start Apparatus (Rotation) AddTablet->StartRun Sample Withdraw Samples at Timed Intervals StartRun->Sample Filter Filter Samples Sample->Filter Analyze Analyze Samples (HPLC or UV-Vis) Filter->Analyze Calculate Calculate % Drug Dissolved Analyze->Calculate Profile Generate Dissolution Profile Calculate->Profile

Caption: General workflow for dissolution testing of tablets.

References

Methodology for Studying Oxodipine Metabolism in Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a calcium channel blocker belonging to the dihydropyridine class. A thorough understanding of its metabolic profile is critical for the development of safe and effective drug therapies. In vitro metabolism studies using human liver microsomes (HLM) are a cornerstone of preclinical drug development, providing valuable insights into a compound's metabolic stability, potential metabolites, and the enzymes responsible for its clearance. This document outlines detailed protocols for investigating the metabolism of this compound in a laboratory setting.

The primary metabolizing enzymes for many drugs, including dihydropyridine calcium channel blockers, are the cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[1] Studies have shown that this compound is metabolized by the cytochrome P450 3A (CYP3A) subfamily.[1]

Overview of this compound Metabolism

The metabolism of this compound in liver microsomes primarily proceeds through two main pathways:

  • Dehydrogenation: The dihydropyridine ring of this compound is oxidized to form a pyridine metabolite. This is a common metabolic route for drugs in this class.

  • De-esterification: The ester side chains of the molecule are hydrolyzed.

The main metabolites of this compound observed in vivo are its pyridine and de-esterified derivatives.[1]

Quantitative Data Summary

The following table summarizes the available kinetic data for this compound metabolism in human liver microsomes. This data is essential for predicting the in vivo clearance and potential for drug-drug interactions.

Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

ParameterValueSource
Michaelis-Menten Constant (Km)30 - 60 µM[1]
Maximum Velocity (Vmax)Data not publicly available
Intrinsic Clearance (CLint)Data not publicly available

Note: While the Km value provides an indication of the affinity of the metabolizing enzymes for this compound, Vmax and intrinsic clearance data are not currently available in the public domain. Researchers may need to determine these values experimentally using the protocols outlined below.

Experimental Protocols

Protocol for Determining the Metabolic Stability of this compound

This experiment measures the rate of disappearance of this compound when incubated with HLM, providing a measure of its metabolic stability.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, containing an appropriate internal standard)

  • 96-well incubation plates or microcentrifuge tubes

  • Shaking water bath or incubator set to 37°C

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in buffer to achieve the desired final incubation concentration (typically 1 µM).

    • On the day of the experiment, thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted HLM suspension and the this compound working solution to each well of the incubation plate.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile with the internal standard. The 0-minute time point serves as a control and is quenched immediately after the addition of the NADPH system.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining concentration of this compound.

    • Plot the natural logarithm of the percentage of this compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).

Protocol for Metabolite Identification

This protocol is designed to identify the major metabolites of this compound formed during microsomal incubation.

Procedure:

  • Follow the incubation procedure as described in Protocol 4.1, but consider using a higher initial concentration of this compound (e.g., 10-20 µM) to ensure that the resulting metabolites are at a detectable level.

  • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

  • Utilize metabolite identification software to screen the data for potential biotransformations of this compound, such as oxidation (dehydrogenation) and hydrolysis (de-esterification).

  • The primary metabolites to look for are the pyridine derivative and the de-esterified forms of this compound.[1]

Protocol for Reaction Phenotyping

This experiment identifies the specific CYP450 isoforms responsible for this compound metabolism.

Procedure:

  • Recombinant CYP Isoforms:

    • Incubate this compound with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, and 3A5).

    • Measure the rate of this compound depletion or the formation of its pyridine metabolite for each isoform. The isoform exhibiting the highest metabolic activity is the primary enzyme responsible for its metabolism.

  • Selective Chemical Inhibition:

    • Incubate this compound with HLM in the presence of a panel of selective chemical inhibitors for different CYP isoforms.

    • Given that this compound is a dihydropyridine, a potent and selective inhibitor for CYP3A4, such as ketoconazole, should be included.

    • A control incubation without any inhibitor must be run in parallel.

    • A significant reduction in the metabolism of this compound in the presence of a specific inhibitor confirms the involvement of that particular CYP isoform.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow.

Oxodipine_Metabolism This compound This compound (Dihydropyridine) Pyridine_Metabolite Pyridine Metabolite This compound->Pyridine_Metabolite CYP3A-mediated Dehydrogenation Deesterified_Metabolite De-esterified Metabolite This compound->Deesterified_Metabolite Esterase-mediated Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents (this compound, HLM, NADPH) Incubate Incubate at 37°C Reagents->Incubate Time_Points Collect at Time Points Incubate->Time_Points Terminate Terminate Reaction Time_Points->Terminate Process Process Samples (Protein Precipitation) Terminate->Process LCMS UPLC-MS/MS Analysis Process->LCMS Stability Metabolic Stability (t1/2, CLint) LCMS->Stability Metabolites Metabolite ID LCMS->Metabolites Phenotyping Reaction Phenotyping LCMS->Phenotyping

Caption: Workflow for studying this compound metabolism.

References

Application of Oxodipine in Cardiac Electrophysiology Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine derivative that acts as a calcium channel blocker.[1][2][3][4] In cardiac electrophysiology, it is primarily investigated for its effects on L-type and T-type calcium channels, which play crucial roles in the cardiac action potential and excitation-contraction coupling.[1] Understanding the interaction of this compound with these channels is vital for assessing its therapeutic potential and pro-arrhythmic risk. These application notes provide a summary of its known electrophysiological effects and detailed protocols for its study using primary cardiomyocytes.

Electrophysiological Effects of this compound

This compound has been shown to modulate cardiac ion channels, leading to changes in the electrophysiological properties of cardiomyocytes. Its primary mechanism of action is the blockade of voltage-gated calcium channels.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the effects of this compound on cardiac ion channels, as reported in studies on neonatal rat ventricular myocytes.

ParameterValueCell TypeCommentsReference
ICaL IC50 0.24 µMNeonatal Rat Ventricular Myocytes
ICaT IC50 0.41 µMNeonatal Rat Ventricular MyocytesThis compound is slightly more potent on T-type calcium current compared to elgodipine.
Block Type Tonic BlockNeonatal Rat Ventricular MyocytesThis compound primarily exhibits a tonic block of both L-type and T-type calcium currents.
Voltage Dependence Increased potency at depolarized potentialsNeonatal Rat Ventricular MyocytesThe inhibitory potency of this compound on both ICaT and ICaL increases by at least one order of magnitude when the cells are partially depolarized.
Action Potential Duration Markedly shortenedRat Ventricular Strips
Cardiac Contractility DecreasedRat Ventricular Strips & Anesthetized Dogs

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on cardiac electrophysiology, based on established methodologies.

Isolation and Culture of Neonatal Rat Ventricular Myocytes

This protocol is adapted from standard procedures for the isolation of neonatal rat ventricular myocytes, the primary cell model used for in-vitro studies of this compound.

Materials:

  • Sprague-Dawley rat pups (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+-free

  • 0.1% Trypsin in HBSS

  • Collagenase Type II solution (1 mg/mL in HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Percoll gradient (optional, for myocyte enrichment)

  • Laminin-coated culture dishes or coverslips

Procedure:

  • Euthanize neonatal rats in accordance with approved animal care protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments (1-2 mm³).

  • Perform enzymatic digestion by incubating the tissue fragments in 0.1% trypsin solution overnight at 4°C with gentle agitation.

  • The following day, neutralize the trypsin with an equal volume of DMEM with 10% FBS.

  • Further digest the tissue with Collagenase Type II solution in a shaking water bath at 37°C for 30-45 minutes.

  • Gently triturate the cell suspension to dissociate the tissue into single cells.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture flask for 60-90 minutes to allow for preferential attachment of fibroblasts.

  • Collect the non-adherent cardiomyocytes and plate them on laminin-coated dishes at a suitable density.

  • Culture the cells in DMEM with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for recording L-type calcium currents (ICaL) and action potentials from isolated cardiomyocytes.

2.1. Recording of L-type Calcium Currents (ICaL)

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

  • Transfer a coverslip with adherent cardiomyocytes to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

  • Apply the voltage-clamp protocols described below to measure ICaL in the absence and presence of varying concentrations of this compound.

Voltage-Clamp Protocols:

  • To Measure Tonic Block:

    • Hold the cell at a hyperpolarized potential of -80 mV to ensure channels are in a resting state.

    • Apply a 300 ms depolarizing step to 0 mV to elicit the L-type calcium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

  • To Measure Voltage-Dependent Block:

    • Hold the cell at different holding potentials (e.g., -80 mV, -60 mV, -40 mV) for a sustained period (e.g., 30 seconds).

    • From each holding potential, apply a test pulse to 0 mV to elicit the calcium current.

    • Compare the current amplitude at different holding potentials to assess voltage-dependent block.

2.2. Recording of Action Potentials

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).

Procedure:

  • Follow steps 1-6 as described for ICaL recording, using the appropriate solutions for action potential recording.

  • Switch the amplifier to current-clamp mode.

  • Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.

  • Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Measure parameters such as action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after the application of this compound.

Visualizations

Signaling Pathway of this compound Action

Oxodipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Action_Potential Action Potential (Plateau Phase) Ca_Influx->Action_Potential Contributes to Contraction Cardiac Contraction Ca_Influx->Contraction Triggers

Caption: Mechanism of this compound's action on cardiac myocytes.

Experimental Workflow for Patch-Clamp Studies

Patch_Clamp_Workflow start Start isolate_cells Isolate & Culture Neonatal Rat Ventricular Myocytes start->isolate_cells prepare_solutions Prepare External & Internal Solutions isolate_cells->prepare_solutions setup_patch_clamp Set up Patch-Clamp Rig prepare_solutions->setup_patch_clamp form_seal Form Giga-ohm Seal & Achieve Whole-Cell setup_patch_clamp->form_seal record_baseline Record Baseline (ICaL or Action Potential) form_seal->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_drug_effect Record Post-Drug (ICaL or Action Potential) apply_this compound->record_drug_effect analyze_data Data Analysis (IC50, APD changes) record_drug_effect->analyze_data end End analyze_data->end

Caption: Workflow for studying this compound with patch-clamp.

Logical Relationship of this compound's Effects

Oxodipine_Effects_Logic This compound This compound Administration ca_channel_block L-type & T-type Ca2+ Channel Blockade This compound->ca_channel_block reduced_ca_influx Reduced Ca2+ Influx ca_channel_block->reduced_ca_influx shortened_apd Shortened Action Potential Duration reduced_ca_influx->shortened_apd decreased_contractility Decreased Cardiac Contractility reduced_ca_influx->decreased_contractility proarrhythmic_risk Potential Pro-arrhythmic Risk shortened_apd->proarrhythmic_risk therapeutic_effect Potential Therapeutic Effect (e.g., Antihypertensive) decreased_contractility->therapeutic_effect

Caption: Logical flow of this compound's electrophysiological effects.

References

Application Notes and Protocols for Measuring Oxodipine's Effect on Calcium Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine-type calcium channel antagonist known to inhibit L-type and T-type voltage-gated calcium channels.[1][2] This document provides detailed application notes and protocols for measuring the effects of this compound on calcium currents, essential for researchers in pharmacology and drug development. The methodologies described herein include patch-clamp electrophysiology, calcium imaging, radioligand binding assays, and 45Ca2+ uptake assays.

Quantitative Data Summary

The inhibitory effects of this compound on calcium channels have been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

ParameterChannel TypeCell TypeValueReference
IC50L-type (ICaL)Rat neonatal ventricular myocytes0.24 µM[2]
IC50T-type (ICaT)Rat neonatal ventricular myocytes0.41 µM[2]
IC50L-typeRat portal vein myocytes~10 nM (for both (+)- and (-)-enantiomers)[3]
IC50KCl-induced contractionRabbit aorta-
IC5045Ca uptake (High K+)Rat aorta8.7 ± 2.5 x 10⁻⁹ M
IC5045Ca uptake (Noradrenaline)Rat aorta> 10⁻⁷ M

Signaling Pathway of this compound

This compound, as a dihydropyridine, primarily targets the α1 subunit of L-type calcium channels. By binding to the channel, it allosterically modulates its function, reducing the influx of Ca2+ into the cell. This reduction in intracellular calcium concentration affects various downstream signaling pathways, including excitation-contraction coupling in muscle cells and neurotransmitter release in neurons. In cardiac myocytes, the blockade of L-type calcium channels by this compound can lead to a decrease in cardiac contractility and heart rate.

Oxodipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) This compound->L_type_Ca_Channel Binds to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Downstream_Effects Downstream Cellular Effects (e.g., ↓ Muscle Contraction) Intracellular_Ca->Downstream_Effects

This compound's mechanism of action on L-type calcium channels.

Experimental Protocols

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring the effect of this compound on the activity of voltage-gated calcium channels.

Objective: To measure the dose-dependent inhibition of L-type and T-type calcium currents by this compound.

Materials:

  • Cells: Cardiomyocytes, vascular smooth muscle cells, or a cell line expressing the target calcium channels (e.g., HEK293).

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. To block sodium channels, 1 µM Tetrodotoxin (TTX) can be added.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO.

Protocol:

  • Cell Preparation: Isolate and culture cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • To Isolate L-type Calcium Currents (ICa,L):

      • Hold the cell at a holding potential of -40 mV to inactivate T-type and sodium channels.

      • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).

    • To Isolate T-type Calcium Currents (ICa,T):

      • Hold the cell at a holding potential of -90 mV.

      • Apply depolarizing voltage steps (e.g., from -90 mV to -20 mV in 10 mV increments for 200 ms).

  • Data Acquisition: Record calcium currents using a patch-clamp amplifier and appropriate data acquisition software.

  • This compound Application: Perfuse the recording chamber with the external solution containing increasing concentrations of this compound (e.g., 1 nM to 10 µM). Allow 2-3 minutes for the drug to equilibrate at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the absence and presence of this compound.

    • Construct current-voltage (I-V) relationship curves.

    • Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Cell Preparation C Giga-ohm Seal Formation A->C B Pipette Preparation B->C D Whole-Cell Configuration C->D E Voltage-Clamp Protocol (Isolate L-type or T-type currents) D->E F Record Baseline Currents E->F G Apply this compound (Increasing Concentrations) F->G H Record Currents with this compound G->H H->G Repeat for each concentration I Data Analysis (I-V curves, IC50) H->I Current_Isolation_Logic Total_Current Total Inward Current HP_minus_90 Holding Potential = -90 mV (L-type + T-type currents active) Total_Current->HP_minus_90 HP_minus_40 Holding Potential = -40 mV (T-type channels inactivated) Total_Current->HP_minus_40 T_type_Current Isolated T-type Current (by subtraction) HP_minus_90->T_type_Current Total - L-type L_type_Current Isolated L-type Current HP_minus_40->L_type_Current

References

Application Notes and Protocols for Investigating the Cardioprotective Effects of Oxodipine in an Experimental Myocardial Infarction Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing experimental myocardial infarction (MI) in a rat model to evaluate the therapeutic potential of Oxodipine, a dihydropyridine calcium channel blocker. The provided methodologies cover the surgical induction of MI, administration of this compound, and subsequent assessment of cardiac injury and function.

Introduction

Myocardial infarction remains a leading cause of morbidity and mortality worldwide. The development of novel cardioprotective agents is a critical area of research. This compound, a calcium channel blocker, has shown potential in reducing the extent of myocardial injury in preclinical studies.[1] This document outlines a comprehensive protocol to investigate the efficacy of this compound in a well-established rat model of surgically induced myocardial infarction. The primary mechanism of action for this compound, like other dihydropyridines, is the blockade of L-type calcium channels, which are crucial in the influx of calcium into cardiomyocytes.[2][3] During ischemia and reperfusion, excessive calcium entry contributes significantly to cardiomyocyte death and myocardial injury.[1][4] By inhibiting these channels, this compound is hypothesized to mitigate this calcium overload, thereby protecting the myocardium.

Experimental Design and Methods

This study will utilize a permanent left anterior descending (LAD) coronary artery ligation model in rats to induce MI. Animals will be randomly assigned to either a vehicle control group or an this compound treatment group. The primary endpoints for assessing the efficacy of this compound will be the reduction in infarct size, improvement in cardiac function, and modulation of cardiac injury biomarkers.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300g

  • Justification: Rats are a commonly used and well-characterized model for cardiovascular research, with cardiac anatomy and physiology that allows for the reproducible induction of myocardial infarction.

Experimental Groups
  • Sham Group: Animals will undergo the surgical procedure without LAD ligation.

  • Vehicle Control Group (MI): Animals will undergo LAD ligation and receive the vehicle solution.

  • This compound Treatment Group (MI + this compound): Animals will undergo LAD ligation and receive this compound.

Detailed Experimental Protocols

Protocol 1: Induction of Experimental Myocardial Infarction (LAD Ligation)

This protocol describes the surgical procedure for inducing myocardial infarction by permanent ligation of the left anterior descending coronary artery.

  • Anesthesia and Preparation:

    • Anesthetize the rat using an intraperitoneal (IP) injection of a ketamine (80 mg/kg) and xylazine (10 mg/kg) cocktail.

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the left thoracic area and disinfect the skin with 70% ethanol and povidone-iodine.

    • Intubate the rat with a 14-16 gauge catheter and connect it to a small animal ventilator. Maintain ventilation with room air at a respiratory rate of 60-70 breaths/minute and a tidal volume of 1.5-2.5 mL.

    • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

    • Carefully retract the ribs to visualize the pericardium.

    • Gently rupture the pericardium to expose the left ventricle and the LAD coronary artery, which is typically visible between the pulmonary cone and the left atrium.

    • Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

    • Permanently ligate the LAD by tying a secure double knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Closure and Post-operative Care:

    • Close the thoracic cavity in layers using 4-0 silk sutures for the muscle and skin.

    • Evacuate the air from the thoracic cavity to prevent pneumothorax.

    • Discontinue anesthesia and allow the animal to recover on a heating pad.

    • Administer buprenorphine (0.05-0.1 mg/kg, subcutaneously) for post-operative analgesia.

    • Monitor the animal closely during the recovery period.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound.

  • Preparation of this compound Solution:

    • Based on a previous study, a dose of 4 mg/kg administered orally twice daily was effective. For a surgical model, intraperitoneal (IP) injection is a more controlled route of administration.

    • Prepare a stock solution of this compound. The vehicle will depend on the solubility of the specific formulation of this compound used. Common vehicles for dihydropyridines include a mixture of polyethylene glycol (PEG) 400, ethanol, and saline. It is crucial to determine the appropriate vehicle to ensure solubility and stability.

    • The final injection volume should not exceed 10 ml/kg for rats.

  • Administration Protocol:

    • Administer this compound (e.g., 4 mg/kg, IP) or vehicle 30 minutes prior to the induction of myocardial infarction. The timing of administration is critical and should be standardized across all animals.

    • Continue administration once or twice daily for the duration of the experiment, as determined by the study design.

Assessment of this compound Efficacy

Infarct Size Measurement

Infarct size will be determined 24 hours post-MI using Triphenyltetrazolium Chloride (TTC) staining.

  • Heart Extraction and Sectioning:

    • At 24 hours post-ligation, euthanize the animal with an overdose of pentobarbital.

    • Excise the heart and cannulate the aorta.

    • Perfuse the heart with saline to wash out the blood.

    • Freeze the heart at -20°C for 30 minutes to facilitate slicing.

    • Slice the ventricles into 2 mm thick transverse sections.

  • TTC Staining:

    • Immerse the heart slices in a 1% TTC solution in phosphate buffer (pH 7.4) at 37°C for 20-30 minutes.

    • Viable myocardium, containing dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale white.

  • Quantification:

    • Photograph the stained slices and use image analysis software (e.g., ImageJ) to quantify the area of infarction and the total left ventricular area for each slice.

    • Calculate the infarct size as a percentage of the total left ventricular area.

Cardiac Function Assessment

Cardiac function will be assessed by echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 7 and 28 days).

  • Echocardiography Procedure:

    • Lightly anesthetize the rat with isoflurane.

    • Place the animal in a supine position on a heated platform.

    • Use a high-frequency ultrasound system with a linear transducer (12-15 MHz).

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Parameters to be Measured:

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Left Ventricular Ejection Fraction (LVEF).

    • Fractional Shortening (FS).

Biomarker Analysis

Serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) will be measured as indicators of myocardial injury.

  • Blood Collection:

    • Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 6, 12, and 24 hours post-MI).

    • Separate the serum by centrifugation and store at -80°C until analysis.

  • Biochemical Assays:

    • Use commercially available ELISA kits specific for rat cTnI and CK-MB to quantify their concentrations in the serum samples according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison between the experimental groups.

Table 1: Infarct Size

GroupNInfarct Size (% of LV)
Vehicle Control
This compound

Table 2: Echocardiographic Parameters

ParameterGroupBaselineDay 7 Post-MIDay 28 Post-MI
LVEF (%) Vehicle
This compound
FS (%) Vehicle
This compound
LVIDd (mm) Vehicle
This compound
LVIDs (mm) Vehicle
This compound

Table 3: Cardiac Biomarkers

BiomarkerGroup6h Post-MI12h Post-MI24h Post-MI
cTnI (ng/mL) Vehicle
This compound
CK-MB (ng/mL) Vehicle
This compound

Visualizations

Signaling Pathway of this compound in Myocardial Ischemia-Reperfusion Injury

G Ischemia Ischemia/ Reperfusion Ca_overload Intracellular Ca2+ Overload Ischemia->Ca_overload Induces Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys Enzyme_act Enzyme Activation (Proteases, Phospholipases) Ca_overload->Enzyme_act This compound This compound L_type L-type Ca2+ Channel This compound->L_type L_type->Ca_overload Mediates Ca2+ influx Cell_death Cardiomyocyte Death (Apoptosis/Necrosis) Mito_dys->Cell_death Enzyme_act->Cell_death Infarct Myocardial Infarction Cell_death->Infarct

Caption: Proposed mechanism of this compound's cardioprotective effect.

Experimental Workflow

G Start Start: Animal Acclimatization Randomization Randomization into Groups (Sham, Vehicle, this compound) Start->Randomization Baseline_echo Baseline Echocardiography Randomization->Baseline_echo Drug_admin This compound/Vehicle Administration (IP) Baseline_echo->Drug_admin Surgery LAD Ligation Surgery Drug_admin->Surgery Biomarker_collection Blood Collection for Biomarkers (6, 12, 24h) Surgery->Biomarker_collection Infarct_assessment Infarct Size Assessment (TTC) (24h) Surgery->Infarct_assessment Follow_up_echo Follow-up Echocardiography (Day 7 & 28) Surgery->Follow_up_echo Data_analysis Data Analysis Biomarker_collection->Data_analysis Infarct_assessment->Data_analysis Follow_up_echo->Data_analysis End End Data_analysis->End

Caption: Experimental workflow for testing this compound in a rat MI model.

References

Troubleshooting & Optimization

troubleshooting solubility issues with Oxodipine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxodipine Solubility

This technical support center provides guidance to researchers, scientists, and drug development professionals on .

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a dihydropyridine derivative classified as a calcium channel blocker, primarily investigated for its potential in treating hypertension and other cardiovascular conditions.[1][2] Like many dihydropyridine compounds, this compound has a lipophilic nature due to its molecular structure, which includes ester functional groups and a benzodioxole moiety, leading to limited aqueous solubility.[1] This poor water solubility can be a significant challenge for in vitro assays and formulation development, as achieving a desired concentration in aqueous media for pharmacological testing can be difficult.[3][4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is classified as slightly soluble or insoluble in water, with solubility values typically less than 1 mg/mL. It exhibits significantly better solubility in organic solvents like dimethyl sulfoxide (DMSO). The compound's solubility is influenced by factors such as pH, temperature, and the presence of co-solvents.

Q3: How does pH affect the solubility of this compound?

A3: this compound has a predicted pKa value of 2.98±0.70, indicating it is a weak base. The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution. As a weak base, this compound's solubility is expected to increase in acidic conditions (pH < pKa) where it can be protonated to form a more soluble salt. Conversely, in neutral or alkaline solutions, it will exist predominantly in its less soluble, non-ionized form. The stability of this compound is also pH-dependent, with rapid decomposition observed at pH values above 8.0.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 55 mg/mL (153.05 mM) in DMSO, although sonication may be required for complete dissolution. When preparing stock solutions, it is crucial to consider the compatibility of the solvent with the intended experimental system, as high concentrations of organic solvents like DMSO can be toxic to cells.

Q5: What are the best practices for storing this compound solutions?

A5: For long-term storage, it is recommended to store this compound as a solid powder at -20°C, where it is stable for up to three years. Stock solutions in organic solvents should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. For light-sensitive compounds, storing them in amber vials or wrapping vials in foil is recommended.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in my aqueous buffer.

  • Question: I've added this compound powder directly to my aqueous buffer, but it remains as a suspension. What should I do?

  • Answer: Direct dissolution of highly lipophilic compounds like this compound in aqueous media is often unsuccessful. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer.

Issue 2: My compound precipitates when I dilute the DMSO stock solution into my aqueous medium.

  • Question: I prepared a clear stock solution of this compound in DMSO, but upon adding it to my cell culture medium, a precipitate formed. Why is this happening and how can I fix it?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is much lower. The concentration of this compound in the final aqueous solution has likely exceeded its solubility limit.

    Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

    • Increase Co-solvent Concentration: If your experimental setup allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might help to keep the compound in solution. Always include a vehicle control with the same co-solvent concentration in your experiment.

    • Use Solubility Enhancers: Consider the use of surfactants or cyclodextrins in your aqueous medium to improve the solubility of this compound.

    • pH Adjustment: Since this compound is a weak base, slightly acidifying your buffer (if experimentally permissible) could increase its solubility.

    • Gentle Heating and Agitation: Warming the solution to 37°C and using a vortex or sonicator can help dissolve the compound, but be cautious as excessive heat may cause degradation.

Issue 3: My stock solution appears cloudy or has visible particles.

  • Question: I thawed my stock solution of this compound and it looks cloudy. What should I do?

  • Answer: This indicates that the compound may have precipitated out of the solution during storage.

    Troubleshooting Steps:

    • Gentle Warming: Warm the vial in a 37°C water bath to help redissolve the precipitate.

    • Mechanical Agitation: Vortexing or sonicating the solution can help to break up solid aggregates and facilitate complete dissolution.

    • Centrifugation: If the precipitate does not redissolve, you can centrifuge the stock solution and carefully pipette the supernatant for your experiment. However, be aware that the actual concentration of the supernatant will be lower than the intended concentration.

Quantitative Data

ParameterValueSolvent/ConditionSource
Molecular Weight359.37 g/mol N/A
pKa (predicted)2.98 ± 0.70N/A
Solubility in DMSO55 mg/mL (153.05 mM)DMSO (with sonication)
Aqueous Solubility< 1 mg/mLWater
Boiling Point (predicted)470.0 ± 45.0 °CStandard atmospheric pressure
Storage (Solid)Stable for 3 years-20°C
Storage (Solution)Stable for 1 year-80°C

Experimental Protocols

Protocol: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a glass vial. This can be done by adding a small amount of the solid powder directly or by adding a small volume of a concentrated stock solution and allowing the solvent to evaporate.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method like HPLC-UV.

  • The measured concentration represents the thermodynamic solubility of this compound under the tested conditions.

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_this compound cluster_factors Influencing Factors cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Conditions cluster_outcome This compound This compound (Poorly Soluble) lipophilicity High Lipophilicity This compound->lipophilicity pka Weak Base (pKa ~2.98) This compound->pka crystal Crystal Lattice Energy This compound->crystal solubility Aqueous Solubility lipophilicity->solubility decreases ph pH of Solution pka->ph crystal->solubility decreases ph->solubility influences temp Temperature temp->solubility influences cosolvent Presence of Co-solvents cosolvent->solubility increases enhancers Solubility Enhancers enhancers->solubility increases

Caption: Factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Optimizing Oxodipine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Oxodipine in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dihydropyridine derivative that functions as a calcium channel blocker.[1] Its primary mechanism of action is the selective inhibition of L-type voltage-gated calcium channels.[1][2] By blocking these channels, this compound prevents the influx of extracellular calcium into cells, particularly in vascular smooth muscle and cardiac myocytes.[1][2] This action leads to vasodilation and a decrease in cardiac contractility.

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a starting range of 1 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound has limited aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this compound. For cell culture applications, it is standard practice to start with a high-concentration stock in 100% DMSO.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO can vary significantly between different cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to ensure that any observed cellular effects are attributable to this compound and not the solvent.

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my cell culture medium.

  • Cause A: Low Aqueous Solubility. this compound is a lipophilic compound with limited solubility in aqueous solutions like cell culture media. Precipitation can occur when the DMSO stock solution is diluted into the media, exceeding its solubility limit.

    • Solution 1: Increase the Dilution Factor. Prepare a higher concentration stock solution in DMSO. This allows for the addition of a smaller volume to your media to achieve the desired final concentration, thus keeping the final DMSO concentration low and reducing the chance of precipitation.

    • Solution 2: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium to reach the final desired concentration.

    • Solution 3: Warm the Media. Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.

  • Cause B: Interaction with Media Components. Components within the cell culture media, such as proteins and salts in the serum, can sometimes interact with the compound and cause it to precipitate.

    • Solution 1: Use Serum-Free Media for Dilution. If your experimental design permits, prepare the initial dilutions of this compound in serum-free media and then add the serum-containing media to achieve the final desired concentration.

Issue 2: I am seeing inconsistent or no effect of this compound in my experiments.

  • Cause A: Photodegradation. Dihydropyridine compounds, including this compound, are known to be sensitive to light. Exposure to light, especially UV light, can lead to the degradation of the compound and a loss of its pharmacological activity.

    • Solution 1: Protect from Light. Prepare stock solutions and conduct experiments in a dark or low-light environment. Use amber-colored tubes and plates to minimize light exposure.

    • Solution 2: Fresh Preparations. Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Avoid storing diluted solutions for extended periods.

  • Cause B: Incorrect Concentration. The effective concentration of this compound can be highly dependent on the cell type and the specific biological question being addressed.

    • Solution 1: Dose-Response Curve. Perform a comprehensive dose-response experiment to determine the IC50 or EC50 value for your specific cell line and assay. This will help you identify the optimal concentration range for your experiments.

Issue 3: I am observing unexpected or off-target effects.

  • Cause: High Concentrations. At high concentrations, some dihydropyridine calcium channel blockers have been reported to have off-target effects.

    • Solution: Use the Lowest Effective Concentration. Based on your dose-response experiments, use the lowest concentration of this compound that produces the desired biological effect to minimize the risk of off-target effects.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various In Vitro Assays

Cell/Tissue TypeExperimental AssayIC50 ValueReference
Rat Isolated Aortic StripsInhibition of High K+-Induced Contractions7.8 ± 1.8 nM
Rat Isolated Aortic StripsInhibition of Ca2+ Uptake Stimulated by High K+8.7 ± 2.5 nM
Rat Cultured Neonatal Ventricular MyocytesInhibition of L-type Ca2+ Current0.24 µM
Rat Cultured Neonatal Ventricular MyocytesInhibition of T-type Ca2+ Current0.41 µM

Experimental Protocols

Protocol 1: In Vitro Vascular Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the effect of this compound on the contractility of vascular smooth muscle.

1. Tissue Preparation:

  • Isolate aortic rings from a suitable animal model (e.g., rat).
  • Cut the aorta into rings of approximately 2-3 mm in width.
  • Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

2. Acclimatization and Pre-contraction:

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.
  • Induce a stable contraction using a contractile agent such as high potassium chloride (KCl) (e.g., 80 mM) or phenylephrine.

3. Application of this compound:

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
  • Allow sufficient time for the tissue to reach a steady-state response at each concentration.

4. Data Analysis:

  • Record the changes in isometric tension.
  • Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent.
  • Calculate the IC50 value for this compound.

Protocol 2: Measurement of Intracellular Calcium Concentration

This protocol describes a general method for measuring changes in intracellular calcium levels in cultured cells using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture your cells of interest (e.g., vascular smooth muscle cells) in appropriate growth medium.
  • Seed the cells onto black-walled, clear-bottomed 96-well plates and allow them to adhere and grow to the desired confluency.

2. Loading with Calcium Indicator Dye:

  • Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
  • Remove the growth medium from the cells and wash with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
  • Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

3. Application of this compound and Agonist:

  • Wash the cells to remove excess dye.
  • Add buffer containing the desired concentration of this compound and incubate for the desired pre-treatment time.
  • Stimulate the cells with an agonist known to increase intracellular calcium (e.g., KCl, a specific receptor agonist).

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
  • Record the fluorescence changes over time to monitor the calcium response.

5. Data Analysis:

  • Normalize the fluorescence data to the baseline before stimulation.
  • Calculate parameters such as peak fluorescence, time to peak, and area under the curve to quantify the calcium response.
  • Compare the responses in the presence and absence of this compound.

Mandatory Visualizations

Signaling_Pathway membrane Cell Membrane intracellular Intracellular Space extracellular Extracellular Space This compound This compound L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ Ca_ion->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_ion->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) CaM_Complex->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's mechanism of action on the L-type calcium channel signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock cell_culture Culture and Plate Cells prep_stock->cell_culture vehicle_control Include Vehicle Control (DMSO only) prep_stock->vehicle_control dose_response Perform Dose-Response Experiment cell_culture->dose_response determine_conc Determine Optimal Working Concentration dose_response->determine_conc main_exp Conduct Main Experiment (e.g., Contraction, Ca²⁺ Imaging) determine_conc->main_exp data_acq Data Acquisition main_exp->data_acq vehicle_control->main_exp data_analysis Data Analysis data_acq->data_analysis results Interpret Results data_analysis->results

Caption: A general experimental workflow for using this compound in in vitro assays.

References

Technical Support Center: Overcoming Run-down in Patch-Clamp Recordings of L-type Calcium Channels with Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering run-down of L-type calcium channel currents during patch-clamp experiments, particularly when studying the effects of dihydropyridine blockers like Oxodipine.

Frequently Asked Questions (FAQs)

Q1: What is "run-down" in the context of patch-clamp recordings?

A1: Run-down is a common phenomenon in whole-cell patch-clamp recordings characterized by a gradual decrease in the amplitude of ion channel currents over time. This is particularly prominent for L-type calcium channels and can complicate the analysis of drug effects. The process is often attributed to the dialysis of essential intracellular components into the recording pipette and the disruption of the natural cellular environment.

Q2: Why is run-down a significant issue when studying L-type calcium channels?

A2: L-type calcium channels are highly susceptible to run-down, which can be mistaken for the inhibitory effect of a drug being studied, such as this compound. A stable baseline recording is crucial for accurately determining the pharmacological effects of a compound. Without proper mitigation, run-down can lead to an overestimation of a drug's potency (e.g., a lower IC50 value).

Q3: What are the primary causes of L-type calcium channel run-down?

A3: The run-down of L-type calcium channels is a multifactorial issue. The primary causes include:

  • Washout of essential intracellular molecules: During whole-cell recording, cytoplasmic components like ATP, GTP, and regulatory proteins can be diluted or washed out into the patch pipette.

  • Dephosphorylation: The activity of L-type calcium channels is maintained by a balance of phosphorylation and dephosphorylation. The washout of kinases or an imbalance in this process can lead to channel dephosphorylation and subsequent inactivation.

  • Calcium-dependent inactivation (CDI): An accumulation of intracellular calcium near the channel pore can lead to a feedback inhibition mechanism, reducing channel activity.

Q4: Can this compound be used to prevent or reduce run-down?

A4: Currently, there is no scientific evidence to suggest that this compound or other dihydropyridines are used to prevent or reduce the run-down of L-type calcium channels. This compound is a blocker of these channels. Therefore, it is essential to establish a stable recording with minimal run-down before applying this compound to accurately measure its inhibitory effects.

Q5: How can I differentiate between channel run-down and the effect of this compound?

A5: To distinguish between run-down and a true drug effect, it is critical to first obtain a stable baseline recording for a sufficient period before applying this compound. If the current amplitude is stable before drug application, any subsequent decrease upon perfusion with this compound can be attributed to its blocking activity. A vehicle control experiment, where the solution without this compound is perfused, can also help to quantify the rate of run-down under your experimental conditions.

Troubleshooting Guide for L-type Calcium Channel Run-down

This guide provides practical solutions to common problems encountered during patch-clamp recordings of L-type calcium channels.

Problem Potential Cause Recommended Solution
Rapid current decay immediately after achieving whole-cell configuration. Washout of essential intracellular components (ATP, GTP).Use an intracellular solution supplemented with ATP and GTP. A combination of 2-5 mM Mg-ATP and 0.3-0.5 mM Na-GTP is commonly used. Consider adding an ATP regeneration system like phosphocreatine.
Gradual but significant decrease in current amplitude over the course of the experiment. Channel dephosphorylation.Include phosphatase inhibitors in your intracellular solution. However, be aware that this can alter the physiological state of the cell. Maintaining a healthy ATP/GTP supply is the primary strategy.
Run-down is more pronounced with stronger or more frequent depolarization steps. Accumulation of intracellular calcium leading to Calcium-Dependent Inactivation (CDI).Include a calcium chelator in your intracellular solution. EGTA (1-10 mM) is commonly used. For faster calcium buffering, BAPTA can be used.
Inconsistent run-down rates between cells. Variability in cell health or seal quality.Ensure you are patching healthy, morphologically normal cells. Aim for a high-resistance seal (>1 GΩ) to minimize leak currents and maintain cell integrity.
Difficulty in establishing a stable baseline before drug application. Suboptimal composition of intracellular or extracellular solutions.Refer to the recommended solution compositions in the Experimental Protocols section. Ensure the osmolarity and pH of your solutions are physiological.

Data Presentation: Impact of Intracellular Solution on Run-down

The following table summarizes the typical effects of key intracellular components on the stability of L-type calcium channel currents.

Intracellular Solution Component Concentration Range Effect on Run-down Mechanism of Action
Mg-ATP 2 - 5 mMReduces run-downProvides energy for phosphorylation of the channel by protein kinases (e.g., PKA), counteracting dephosphorylation.
Na-GTP 0.3 - 0.5 mMReduces run-downInvolved in G-protein coupled signaling pathways that can modulate channel activity.
EGTA 1 - 10 mMReduces run-downBuffers intracellular calcium, mitigating calcium-dependent inactivation (CDI).
BAPTA 1 - 10 mMStrongly reduces run-downA faster calcium chelator than EGTA, more effective at preventing rapid, localized increases in calcium near the channel.
Phosphocreatine 10 - 20 mMReduces run-downActs as an ATP regeneration system to maintain a stable supply of ATP over longer recording periods.

Experimental Protocols

Detailed Protocol for Whole-Cell Patch-Clamp Recording of L-type Calcium Currents

This protocol is designed for recording L-type calcium currents from cultured cells (e.g., HEK293 cells expressing Cav1.2 channels, or cardiomyocytes).

1. Preparation of Solutions:

  • Extracellular Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • Note: Prepare ATP and GTP solutions fresh and keep on ice. Filter the final intracellular solution before use.

2. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Fill the pipette with the filtered intracellular solution, avoiding air bubbles.

4. Establishing a Whole-Cell Recording:

  • Approach a healthy, isolated cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane (observed as a slight dimple and an increase in resistance), release the positive pressure.

  • Apply gentle suction to form a high-resistance seal (GΩ seal).

  • After seal formation, apply a brief, stronger pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

5. Data Acquisition:

  • Switch the amplifier to voltage-clamp mode.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit L-type calcium currents, apply depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz (every 10 seconds).

  • Monitor the current amplitude for at least 5-10 minutes to establish a stable baseline with minimal run-down.

  • Once a stable baseline is achieved, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Record the current for another 5-10 minutes to observe the inhibitory effect of the drug.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

run_down_pathway cluster_whole_cell Whole-Cell Configuration cluster_consequences Consequences cluster_mechanisms Mechanisms of Run-down Dialysis Dialysis of Cytoplasm ATP_GTP_Washout ATP/GTP Washout Dialysis->ATP_GTP_Washout Ca_Buildup Intracellular Ca2+ Buildup Dialysis->Ca_Buildup Dephosphorylation Dephosphorylation ATP_GTP_Washout->Dephosphorylation CDI Ca2+-Dependent Inactivation (CDI) Ca_Buildup->CDI L_type_Channel L-type Ca2+ Channel Dephosphorylation->L_type_Channel Inhibits CDI->L_type_Channel Inhibits Current_Decrease Decreased ICa,L (Run-down) L_type_Channel->Current_Decrease

Caption: Signaling pathways contributing to L-type calcium channel run-down.

patch_clamp_workflow Start Start Prepare_Solutions Prepare Solutions (Intra/Extra-cellular) Start->Prepare_Solutions Prepare_Pipette Prepare Pipette (Pull, Polish, Fill) Prepare_Solutions->Prepare_Pipette Approach_Cell Approach Cell & Form GΩ Seal Prepare_Pipette->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Baseline Record Stable Baseline (5-10 min) Whole_Cell->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Effect Record Drug Effect (5-10 min) Apply_this compound->Record_Effect Washout Washout (Optional) Record_Effect->Washout Analyze Data Analysis Record_Effect->Analyze Washout->Analyze

Caption: Experimental workflow for studying this compound effects on L-type Ca2+ channels.

oxodipine_moa This compound This compound (Dihydropyridine) L_type_Channel L-type Ca2+ Channel (α1 subunit) This compound->L_type_Channel Binds to and blocks Ca_Influx Ca2+ Influx L_type_Channel->Ca_Influx Inhibits Cellular_Response Cellular Response (e.g., Contraction) Ca_Influx->Cellular_Response Reduces

Technical Support Center: Oxodipine (as represented by Amlodipine) Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Oxodipine" appears to be a hypothetical agent with no available data in published preclinical studies. To provide a factually accurate and useful guide, this technical support center article will use Amlodipine , a widely studied dihydropyridine calcium channel blocker, as a representative example. The principles, confounding variables, and methodologies discussed are broadly applicable to preclinical cardiovascular research for this class of drugs.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting preclinical studies on dihydropyridine calcium channel blockers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most critical confounding variables to consider when designing preclinical studies for a new dihydropyridine calcium channel blocker like this compound?

A: Successfully interpreting preclinical data requires rigorous control over variables that can influence outcomes independently of the drug treatment.[1] Key confounding variables in cardiovascular research include the choice of animal model, physiological monitoring techniques, and experimental design.

  • Animal Model Selection: The species and strain of the animal can significantly impact results. For instance, different rat strains exhibit varying heart rates, blood pressure, and responses to interventions.[2] Genetic differences between control strains must also be considered.[3]

  • Anesthesia: Anesthetic agents can directly affect cardiovascular parameters like blood pressure and heart rate.[4][5] The choice of anesthetic and the depth of anesthesia must be consistent across all experimental groups to avoid introducing bias.

  • Blood Pressure Measurement Method: Invasive (e.g., intra-arterial catheter) and non-invasive (e.g., tail-cuff) methods can yield different results. While direct intra-arterial measurement is considered the gold standard, it requires surgery. Non-invasive methods are preferable for reducing stress but can be affected by animal handling and temperature.

  • Sex as a Biological Variable: Including both male and female animals is crucial, as sex can be a significant confounding variable. The National Institutes of Health (NIH) now requires that sex be considered as a biological variable in preclinical research applications.

  • Study Design Rigor: Failure to implement randomization, blinding, and sample size estimation can introduce significant bias and contribute to poor reproducibility.

Q2: My blood pressure readings are highly variable between measurements and across animals in the same group. What could be the cause and how can I troubleshoot this?

A: High variability in blood pressure readings is a common issue that can mask true pharmacological effects. The source of variability often depends on the measurement technique used.

Troubleshooting Steps:

  • Acclimatize the Animals: Ensure animals are properly acclimatized to the laboratory environment, the restrainers (if used), and the measurement procedure itself. This minimizes stress-induced blood pressure fluctuations.

  • Control Environmental Temperature: For non-invasive tail-cuff methods, maintaining a consistent and warm environment is critical for detecting tail pulses through vasodilation.

  • Standardize Anesthesia Protocol: If using anesthesia, ensure the dose, administration route, and timing of measurements are identical for all animals. Blood pressure can fluctuate significantly depending on the time elapsed after anesthetic injection.

  • Refine Measurement Technique:

    • For Tail-Cuff Methods: Ensure the cuff size is appropriate for the animal's tail and placed correctly. Take multiple readings per session and average them, discarding the initial readings as the animal settles.

    • For Invasive Methods: Check the arterial catheter for patency (no clots) and ensure the pressure transducer is correctly calibrated and positioned at the level of the heart.

  • Evaluate Operator Consistency: Inconsistent animal handling or procedural execution between different researchers can introduce variability. Ensure all personnel are trained on a standardized protocol.

FeatureNon-Invasive (Tail-Cuff)Invasive (Intra-arterial Catheter)
Principle Occlusion of tail artery and detection of pulse return (e.g., Volume Pressure Recording, Photoplethysmography).Direct measurement of arterial pressure wave via a catheter connected to a transducer.
Pros No surgery required, lower stress, suitable for longitudinal studies, can be used on conscious animals.Considered the "gold standard," provides continuous beat-to-beat measurements, accurate at low pressures.
Cons Prone to stress artifacts, requires heating to ensure tail artery dilation, less accurate for diastolic pressure.Requires surgery and anesthesia, risk of infection and thrombosis, limits animal mobility (unless using telemetry).
Best For Screening large groups of animals, long-term studies where repeated measurements are needed.Acute studies requiring high-fidelity data, when beat-to-beat variability is important, studies in anesthetized animals.
Q3: I'm observing peripheral edema and reflex tachycardia in my animal models. Are these expected effects for a dihydropyridine calcium channel blocker?

A: Yes, these are known class effects of dihydropyridine calcium channel blockers.

  • Peripheral Edema: These drugs are potent vasodilators, causing relaxation of arterial smooth muscle. This leads to a drop in pressure at the precapillary arterioles, which can increase fluid filtration into the interstitial space, resulting in edema.

  • Reflex Tachycardia: The significant peripheral vasodilation and subsequent drop in blood pressure can trigger the baroreceptor reflex. This reflex action increases sympathetic nervous system activity, leading to an increase in heart rate (tachycardia) to compensate for the drop in blood pressure.

  • Other Potential Effects: Other common dihydropyridine-related effects stemming from vasodilation include flushing and headache.

It is crucial to distinguish these expected pharmacodynamic effects from unexpected toxicity. This is where pharmacokinetic/pharmacodynamic (PK/PD) modeling becomes essential to understand the relationship between drug exposure and the observed physiological response.

Experimental Protocols & Methodologies

Protocol 1: Induction of Hypertension (DOCA-Salt Model)

The Deoxycorticosterone Acetate (DOCA)-salt model is a common method for inducing hypertension characterized by volume expansion and low renin levels.

Methodology:

  • Animal Selection: Use a suitable rat strain, such as the Sprague-Dawley rat.

  • Uninephrectomy: Anesthetize the animal. Perform a unilateral nephrectomy (removal of one kidney) to impair renal salt excretion. This is a key step to make the animal more sensitive to the hypertensive effects of DOCA and salt.

  • DOCA Administration: Following a recovery period (typically one week), implant a slow-release pellet of DOCA (e.g., 25 mg) subcutaneously. Alternatively, administer DOCA via subcutaneous injections.

  • Salt Loading: Replace the animals' standard drinking water with a 1% NaCl (sodium chloride) solution.

  • Monitoring: Monitor blood pressure weekly using a validated method (e.g., tail-cuff plethysmography). Hypertension typically develops over 3-4 weeks.

  • Control Group: A control group should undergo a sham surgery (uninephrectomy without DOCA implantation) and receive normal drinking water.

Protocol 2: Assessment of Endothelial Function (Flow-Mediated Dilation)

Endothelial dysfunction is a key factor in hypertension. Flow-mediated dilation (FMD) is a non-invasive method to assess the endothelium's ability to release nitric oxide (NO) and cause vasodilation.

Methodology:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature. Position the animal to allow clear access to the femoral or brachial artery.

  • Baseline Measurement: Using a high-resolution ultrasound probe, obtain a clear image of the target artery. Measure the baseline vessel diameter and blood flow velocity using Doppler mode.

  • Induce Reactive Hyperemia: Place a pneumatic cuff on the limb, distal to the measurement site. Inflate the cuff to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes. This completely occludes blood flow, creating a state of ischemia.

  • Post-Occlusion Measurement: Rapidly deflate the cuff. The subsequent surge in blood flow (reactive hyperemia) creates shear stress on the endothelium, stimulating NO release and vasodilation.

  • Data Acquisition: Record the arterial diameter continuously for several minutes following cuff deflation. The peak diameter is typically reached within 60-90 seconds. Also, record the blood flow velocity to confirm hyperemia.

  • Calculation: FMD is expressed as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Visualizations: Pathways and Workflows

Signaling Pathway: Dihydropyridine Calcium Channel Blockade

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Ca_Channel L-Type Calcium Channel Ca_int Ca²⁺ Ca_Channel->Ca_int Vasodilation Vasodilation Ca_Channel->Vasodilation (leading to) Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx MLCK_inactive MLCK (inactive) Ca_int->MLCK_inactive + Calmodulin MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction This compound This compound (Dihydropyridine) This compound->Ca_Channel Blocks

Caption: Mechanism of action for dihydropyridine calcium channel blockers.

Experimental Workflow: Minimizing Bias in a Preclinical Study

G start Hypothesis & Study Design power Power Analysis (Sample Size Estimation) start->power random Randomization (Allocate animals to groups) power->random blinding1 Blinding of Investigator (to treatment group) random->blinding1 intervention Intervention (Vehicle vs. This compound) blinding1->intervention blinding2 Blinding of Outcome Assessor intervention->blinding2 measurement Data Collection (e.g., Blood Pressure) blinding2->measurement unblinding Unblinding of Data measurement->unblinding analysis Statistical Analysis unblinding->analysis end Interpretation & Conclusion analysis->end

Caption: A workflow incorporating randomization and blinding to reduce bias.

Troubleshooting Logic: High Blood Pressure Variability

G start High BP Variability Observed check_method Measurement Method? start->check_method noninvasive Non-Invasive (Tail-Cuff) check_method->noninvasive Non-Invasive invasive Invasive (Catheter) check_method->invasive Invasive check_temp Is animal/tail warmed properly? noninvasive->check_temp warm Action: Standardize warming protocol. check_temp->warm No check_acclimate Are animals acclimatized? check_temp->check_acclimate Yes acclimate Action: Increase acclimatization period. check_acclimate->acclimate No check_transducer Is transducer calibrated & zeroed? invasive->check_transducer calibrate Action: Recalibrate and zero transducer. check_transducer->calibrate No check_patency Is catheter patent (no clots)? check_transducer->check_patency Yes flush Action: Flush catheter with heparinized saline. check_patency->flush No

Caption: A logical flow for troubleshooting variable blood pressure data.

References

Technical Support Center: HPLC-MS Analysis of Oxodipine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in developing and refining HPLC-MS parameters for the detection of Oxodipine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should target?

A1: The main metabolic pathways for dihydropyridine-type calcium channel blockers like this compound involve the oxidation of the dihydropyridine ring to its pyridine analogue.[1][2] Other common reactions include the hydrolysis of ester groups.[1] Therefore, the primary targets for detection are the pyridine derivative and de-esterified metabolites.[1] These reactions are primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestine.[1]

Q2: Which ionization mode, ESI or APCI, is better for this compound and its metabolites?

A2: Electrospray ionization (ESI) is generally preferred for polar to medium-polarity molecules like drug metabolites and is the most common ionization technique for LC-MS applications. It typically provides excellent sensitivity for dihydropyridine compounds. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, especially for less polar compounds or if significant matrix effects are observed with ESI, as APCI is sometimes less prone to ion suppression. A good starting point is ESI in positive ion mode, as dihydropyridines readily form protonated molecules [M+H]⁺.

Q3: What are typical starting parameters for an HPLC-MS/MS method?

A3: A solid baseline method is crucial for further optimization. Below are typical starting parameters derived from methods for similar dihydropyridine compounds.

ParameterSuggested Starting ConditionRationale
HPLC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 min, hold, re-equilibrateA generic gradient to elute a range of metabolites with varying polarities.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
MS Ionization ESI, Positive ModeDihydropyridines readily form [M+H]⁺ ions.
MS Detection Multiple Reaction Monitoring (MRM)For quantitative analysis, provides the highest sensitivity and selectivity.
Drying Gas Temp 300-350 °CEfficiently desolvates the ESI droplets.
Nebulizer Gas 35-50 psiAids in droplet formation; optimize based on flow rate.
Capillary Voltage 3500 - 4500 VOptimize for stable spray and maximum analyte signal.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound metabolites.

Problem 1: No Peaks or Very Low Signal Intensity

This issue can stem from sample preparation, the HPLC system, or the mass spectrometer settings.

Initial Checks & Solutions
Potential CauseRecommended Action
Incorrect MS/MS Transitions Infuse a standard solution of the parent drug directly into the mass spectrometer to optimize the precursor ion and find the most intense, stable product ions for MRM.
Poor Ionization Confirm the mobile phase pH is appropriate. For positive mode ESI, a pH at least 2 units below the analyte's pKa is ideal. Ensure fresh 0.1% formic acid is used. Optimize source parameters like capillary voltage and gas flows.
Analyte Degradation Dihydropyridines can be light-sensitive. Prepare samples in amber vials and minimize exposure to light. Check stability in the autosampler over time.
Insufficient Sample Cleanup Matrix components can cause severe ion suppression, masking the analyte signal. Implement a more rigorous sample preparation method (see Protocol section).
Low Analyte Concentration Concentrate the sample during the extraction step (e.g., evaporate and reconstitute in a smaller volume).
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Peak shape issues can compromise resolution and integration, leading to inaccurate quantification.

Peak Shape Troubleshooting
Peak ProblemCommon CausesSuggested Solutions
Tailing Peaks - Secondary interactions with free silanols on the column.- Mobile phase pH is too close to analyte pKa.- Column contamination or degradation.- Add a small amount of a competing base (e.g., 0.1% ammonia if compatible with positive mode) or use a column with advanced end-capping.- Adjust mobile phase pH away from the pKa.- Wash the column with a strong solvent or replace it if necessary.
Fronting Peaks - Sample overload (injecting too much mass).- Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce the injection volume.- Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged column frit or void at the column inlet.- Sample solvent effect (large mismatch with mobile phase).- Co-elution of an interfering substance.- Back-flush the column or replace it if a void has formed.- Ensure the sample is dissolved in the mobile phase.- Adjust the gradient to improve separation from the interferent.
Problem 3: High Signal Variability & Poor Reproducibility (Ion Suppression)

Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte, leading to a reduced and variable signal.

Identifying and Mitigating Ion Suppression

A post-column infusion experiment is the definitive way to diagnose ion suppression.

cluster_setup Experimental Setup cluster_result Interpreting the Result cluster_action Corrective Action Syringe Syringe Pump (Analyte Standard) Tee T-fitting Syringe->Tee Constant Flow LC HPLC System (Blank Matrix Injection) LC->Tee Gradient Flow MS Mass Spectrometer Tee->MS Result Monitor Analyte Signal MS->Result Dip Signal Dip? (Suppression Zone) Result->Dip Yes NoDip Stable Signal (No Suppression) Result->NoDip No Action1 Modify HPLC gradient to move analyte peak away from dip. Dip->Action1 Action2 Improve sample cleanup to remove interferences. Dip->Action2

Workflow for diagnosing ion suppression via post-column infusion.

Strategies to Overcome Ion Suppression:

  • Improve Sample Preparation: Transition from simple protein precipitation to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove phospholipids and salts.

  • Optimize Chromatography: Adjust the HPLC gradient to separate the analyte from the suppression zones. Often, suppression occurs early in the run where salts and highly polar molecules elute, and later where phospholipids elute.

  • Reduce Injection Volume: Injecting less matrix can proportionally reduce the suppression effect.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by correcting for signal loss.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to remove proteins and many endogenous interferences.

G start Start: 100 µL Plasma Sample add_is Add 10 µL Internal Standard (IS) start->add_is vortex1 Vortex mix (10 sec) add_is->vortex1 add_buffer Add 100 µL Buffer (e.g., pH 7.4 Phosphate) vortex1->add_buffer add_solvent Add 900 µL Extraction Solvent (e.g., Ethyl Acetate or MTBE) add_buffer->add_solvent vortex2 Vortex mix vigorously (2 min) add_solvent->vortex2 centrifuge Centrifuge (10 min @ >3000 x g) vortex2->centrifuge transfer Transfer supernatant (organic layer) to a clean tube centrifuge->transfer evaporate Evaporate to dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Protocol 2: MS Source Parameter Optimization

This protocol describes a systematic approach to optimizing key ESI source parameters using a standard solution of this compound.

ParameterOptimization RangeProcedureGoal
Capillary Voltage 2000 - 5000 VInfuse analyte at a constant flow. Increase voltage in 500V increments and monitor signal intensity and stability.Find the voltage that provides the highest, most stable signal without evidence of corona discharge (indicated by a sudden drop or high noise).
Drying Gas Temp. 200 - 400 °CSet other parameters to their optimum. Increase temperature in 25°C steps.Achieve maximum signal without causing thermal degradation of the analyte. A good starting point is 300-350°C.
Drying Gas Flow 5 - 12 L/minIncrease flow rate and observe signal intensity.Find the lowest flow that provides maximum signal, indicating efficient solvent evaporation.
Nebulizer Pressure 20 - 60 psiAdjust pressure to optimize the spray plume (visible with a light source).Achieve a fine, stable mist. Higher LC flow rates generally require higher nebulizer pressures.

References

Technical Support Center: Oxodipine in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for utilizing Oxodipine in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the blockade of L-type and T-type voltage-gated calcium channels, which inhibits the influx of calcium ions into cells.[2] This reduction in intracellular calcium can affect various cellular processes, including proliferation and survival.[3]

Q2: Why am I seeing inconsistent results or no effect of this compound in my cell viability assay?

Inconsistent results with this compound can stem from several factors:

  • Solubility Issues: this compound, like other dihydropyridines, is hydrophobic and has low aqueous solubility.[4] Precipitation in your cell culture media can lead to inaccurate dosing and unreliable results.

  • Cell Line Specificity: The expression levels of L-type and T-type calcium channels can vary significantly between different cell lines, leading to varied responses to this compound.[5]

  • Assay Interference: Components of your cell viability assay may interact with this compound, leading to inaccurate readings.

Q3: My this compound solution, prepared in DMSO, precipitates when added to the cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. Here are some solutions:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium rather than adding a small volume of concentrated stock directly to a large volume of media.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound).

Q4: Can this compound interfere with the MTT assay readout?

While not definitively reported for this compound, some compounds can chemically reduce the MTT reagent to formazan, leading to a false-positive signal of increased viability. It is crucial to include a "no-cell" control with media, MTT reagent, and this compound at the highest concentration to check for direct MTT reduction.

Q5: What are the potential off-target effects of this compound that could influence cell viability?

At higher concentrations, this compound may have off-target effects unrelated to calcium channel blockade. These could include interactions with other cellular proteins or pathways. It is important to perform dose-response experiments and compare the effective concentrations to the known IC50 values for its primary targets.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or Non-reproducible Results 1. Compound Precipitation: this compound is not fully dissolved in the culture medium. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Cell Seeding Density: Inconsistent number of cells per well.1. Visually inspect for precipitate. Follow the recommended protocol for dissolving and diluting this compound. 2. Calibrate pipettes and use appropriate techniques. 3. Optimize and standardize cell seeding density for your specific cell line and assay duration.
Higher than Expected Cell Viability (or Apparent Increase in Viability) 1. Direct MTT Reduction: this compound may be directly reducing the MTT reagent. 2. Increased Metabolic Activity: The compound may be causing cellular stress, leading to a temporary increase in metabolic activity.1. Perform a "no-cell" control to test for direct MTT reduction. 2. Corroborate results with an alternative viability assay that measures a different cellular parameter (e.g., ATP content or membrane integrity). Observe cell morphology under a microscope.
Lower than Expected Cell Viability (High Cytotoxicity) 1. Solvent (DMSO) Toxicity: The final concentration of DMSO is too high. 2. Off-Target Effects: At high concentrations, this compound may have cytotoxic off-target effects.1. Ensure the final DMSO concentration is at or below 0.1%. Run a vehicle control with the same DMSO concentration. 2. Perform a careful dose-response study to determine the IC50 and compare it to literature values for its on-target effects.
High Variability Between Replicate Wells 1. Edge Effect: Evaporation from the outer wells of the microplate. 2. Incomplete Formazan Solubilization (MTT assay): Formazan crystals are not fully dissolved before reading.1. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 2. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and the specific process being measured.

Cell/Tissue Type Parameter Measured IC50 Value Reference
Rat Cultured Neonatal Ventricular MyocytesL-type Ca2+ current (I(CaL))0.24 µM
Rat Cultured Neonatal Ventricular MyocytesT-type Ca2+ current (I(CaT))0.41 µM
Rat Isolated AortaInhibition of K+-induced contraction7.8 nM
Rat Isolated AortaInhibition of Ca2+ addition-induced contraction in high-K+ solution4.5 nM
Rat Isolated AortaInhibition of 45Ca uptake stimulated by high K+8.7 nM

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in 100% sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Add the diluted this compound to the cells immediately after preparation.

Protocol for MTT Cell Viability Assay with this compound
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start This compound precipitates in media Check_DMSO Is final DMSO concentration <= 0.1%? Start->Check_DMSO Check_Dilution Was a serial dilution in pre-warmed media used? Check_DMSO->Check_Dilution Yes Adjust_DMSO Adjust to a lower final DMSO concentration Check_DMSO->Adjust_DMSO No Check_Stock Was the stock solution clear? Check_Dilution->Check_Stock Yes Use_Serial_Dilution Perform serial dilution in 37°C media Check_Dilution->Use_Serial_Dilution No Remake_Stock Prepare fresh stock solution. Consider brief sonication. Check_Stock->Remake_Stock No Proceed Proceed with experiment Check_Stock->Proceed Yes Adjust_DMSO->Check_Dilution Use_Serial_Dilution->Check_Stock Remake_Stock->Proceed

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_1 Experimental Workflow for this compound Cell Viability Assay Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with this compound (and controls) Seed_Cells->Treat_Cells Incubate 3. Incubate for 24/48/72 hours Treat_Cells->Incubate Add_Reagent 4. Add Cell Viability Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent 5. Incubate Reagent Add_Reagent->Incubate_Reagent Measure_Signal 6. Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure_Signal Analyze_Data 7. Analyze Data (Calculate % Viability, IC50) Measure_Signal->Analyze_Data

Caption: General workflow for a cell viability assay with this compound.

G cluster_2 Potential Signaling Pathways Affected by this compound cluster_downstream Downstream Effects This compound This compound Ca_Channels L-type & T-type Ca2+ Channels This compound->Ca_Channels Blocks Ca_Influx Decreased Intracellular Ca2+ Influx Ca_Channels->Ca_Influx Leads to MAPK_ERK MAPK/ERK Pathway Modulation Ca_Influx->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Modulation Ca_Influx->PI3K_Akt Cell_Cycle Cell Cycle Arrest MAPK_ERK->Cell_Cycle Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Cell_Viability Altered Cell Viability Cell_Cycle->Cell_Viability Apoptosis->Cell_Viability

Caption: Potential signaling pathways influenced by this compound.

References

Technical Support Center: Optimizing Voltage-Clamp Protocols for Studying Oxodipine's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their voltage-clamp experiments to study the effects of Oxodipine on L-type calcium channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the selective inhibition of calcium influx through cellular membranes by blocking voltage-gated calcium channels, particularly the L-type calcium channels.[2][3] It has also been shown to affect T-type calcium channels to a lesser extent.[4]

Q2: What are the key characteristics of this compound's interaction with L-type calcium channels?

A2: this compound exhibits a voltage-dependent block , meaning its inhibitory potency increases as the cell membrane is depolarized.[4] It primarily induces a tonic block , which is largely independent of the frequency of channel activation, distinguishing it from some other dihydropyridines that show a more pronounced use-dependent block.

Q3: What are typical IC50 values for this compound?

A3: The IC50 values for this compound can vary depending on the cell type and the holding potential used in the experiment. For instance, in rat cultured neonatal ventricular myocytes, the IC50 for L-type Ca2+ current (ICaL) is approximately 0.24 µM, and for T-type Ca2+ current (ICaT) it is around 0.41 µM. In rat isolated aorta, the IC50 for inhibiting high potassium-induced contractions is approximately 7.8 nM.

Q4: How does holding potential influence the observed block by this compound?

A4: Due to its voltage-dependent nature, holding the cell at a more depolarized potential will increase the apparent potency of this compound. This is because dihydropyridines, including this compound, are thought to have a higher affinity for the inactivated state of the calcium channel. Therefore, it is crucial to maintain a consistent and reported holding potential throughout your experiments for reproducible results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unstable baseline current or "rundown" of ICaL 1. Dialysis of essential intracellular components (e.g., ATP, GTP) into the patch pipette. 2. Accumulation of intracellular calcium leading to calcium-dependent inactivation. 3. Slow "washout" of the channels from the membrane.1. Include ATP and GTP in your intracellular solution (e.g., 2-5 mM Mg-ATP, 0.3 mM Na-GTP). 2. Use a strong calcium chelator in the intracellular solution, such as 10 mM EGTA or BAPTA. 3. Allow for a stable whole-cell configuration before starting your recording protocol. If rundown persists, consider using the perforated patch technique.
Inconsistent IC50 values between experiments 1. Inconsistent holding potential. 2. Variability in the health of the cells. 3. Degradation of this compound stock solution. 4. Incomplete washout of the drug between applications.1. Strictly control and monitor the holding potential. Discard cells with unstable holding currents. 2. Use cells from a consistent passage number and ensure they are healthy before patching. 3. Prepare fresh dilutions of this compound from a stock solution stored under appropriate conditions (protected from light). 4. Ensure a complete washout period, monitoring the return of the current to baseline levels before applying the next concentration.
High series resistance (Rs) causing voltage-clamp errors 1. Large cell size. 2. Suboptimal patch pipette geometry. 3. Clogging of the pipette tip.1. Use an amplifier with adequate series resistance compensation (typically 70-80%). 2. Use low-resistance pipettes (2-4 MΩ). 3. Monitor Rs throughout the experiment and discard cells where it changes significantly. If the current amplitude is large, consider reducing the extracellular calcium concentration to minimize voltage errors.
Noisy recordings or poor seal formation 1. Poorly prepared cells or solutions. 2. Vibrations affecting the patch rig. 3. Dirty pipette holder or glass.1. Filter all solutions on the day of the experiment. Ensure cells are not over-digested. 2. Use an anti-vibration table and ensure all equipment is securely mounted. 3. Clean the pipette holder regularly and use high-quality, clean glass for pulling pipettes.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on different preparations as reported in the literature.

Preparation Target Parameter Value Reference
Rat Cultured Neonatal Ventricular MyocytesL-type Ca2+ Current (ICaL)IC500.24 µM
Rat Cultured Neonatal Ventricular MyocytesT-type Ca2+ Current (ICaT)IC500.41 µM
Rat Isolated AortaHigh K+-induced ContractionIC507.8 ± 1.8 x 10-9 M
Rat Isolated AortaCa2+-induced Contraction in high-K+IC504.5 ± 2.5 x 10-9 M
Rat Isolated Aorta45Ca Uptake (stimulated by high K+)I508.7 ± 2.5 x 10-9 M

Experimental Protocols

Protocol 1: Determining the Tonic Block and IC50 of this compound

This protocol is designed to measure the concentration-dependent tonic block of L-type calcium currents by this compound.

  • Cell Preparation: Isolate single ventricular myocytes or use a suitable cell line expressing L-type calcium channels.

  • Solutions:

    • Extracellular Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. Add Tetrodotoxin (TTX) (e.g., 0.001 mM) to block sodium channels.

    • Intracellular Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Whole-Cell Configuration:

    • Establish a giga-ohm seal and obtain the whole-cell configuration.

    • Allow the cell to dialyze with the intracellular solution for 5-10 minutes to ensure stable recording conditions.

  • Voltage-Clamp Protocol:

    • Set the holding potential to -80 mV.

    • Apply a depolarizing step to -40 mV for 500 ms to inactivate T-type calcium channels and sodium channels.

    • From -40 mV, apply a 200 ms test pulse to 0 mV to elicit the L-type calcium current (ICaL).

    • Repeat this protocol at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

  • Data Acquisition:

    • Record baseline ICaL for at least 3-5 minutes to ensure stability.

    • Apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) via a perfusion system.

    • Allow the drug effect to reach steady-state at each concentration before recording (typically 3-5 minutes).

    • After the highest concentration, perform a washout with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak inward current at 0 mV for each concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Assessing the Voltage-Dependence of this compound Block

This protocol investigates how the inhibitory effect of this compound is influenced by the membrane potential.

  • Cell Preparation and Solutions: Use the same cell preparation and solutions as in Protocol 1.

  • Whole-Cell Configuration: Establish a stable whole-cell recording.

  • Voltage-Clamp Protocol:

    • This protocol uses two different holding potentials to assess the voltage-dependence of the block.

    • Condition 1 (Hyperpolarized): Hold the cell at -80 mV. Apply a 200 ms test pulse to 0 mV every 10 seconds (0.1 Hz).

    • Condition 2 (Depolarized): Hold the cell at -40 mV. Apply a 200 ms test pulse to 0 mV every 10 seconds (0.1 Hz).

  • Data Acquisition:

    • Record baseline ICaL at both holding potentials.

    • Apply a fixed, sub-maximal concentration of this compound (e.g., near the IC50 value determined in Protocol 1).

    • Record the steady-state block of ICaL at both holding potentials in the presence of this compound.

  • Data Analysis:

    • Calculate the percentage of current inhibition by this compound at both -80 mV and -40 mV holding potentials.

    • A significantly greater inhibition at -40 mV compared to -80 mV demonstrates the voltage-dependent nature of the block.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Ca_ext Ca²⁺ (extracellular) L_type L-type Ca²⁺ Channel Ca_ext->L_type Depolarization Ca_int Ca²⁺ (intracellular) Response Reduced Cellular Response (e.g., Vasodilation) Ca_int->Response L_type->Ca_int Ca²⁺ Influx This compound This compound Block Block This compound->Block Block->L_type

Caption: Mechanism of action of this compound on L-type calcium channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Cell Isolation/ Culture Patch_Pipette Pull & Fill Patch Pipette Cell_Isolation->Patch_Pipette Solution_Prep Prepare Solutions (Intra & Extra) Solution_Prep->Patch_Pipette Whole_Cell Establish Whole-Cell Mode Patch_Pipette->Whole_Cell Baseline Record Baseline ICaL Whole_Cell->Baseline Drug_Application Apply this compound (Cumulative Doses) Baseline->Drug_Application Washout Washout Drug_Application->Washout Measure_Peak Measure Peak Current Drug_Application->Measure_Peak Washout->Measure_Peak Normalize Normalize Data Measure_Peak->Normalize Fit_Curve Fit Dose-Response Curve (IC50) Normalize->Fit_Curve Logical_Relationship Start Start Experiment Check_Seal Giga-ohm Seal? Start->Check_Seal Check_Rs Series Resistance Stable? Check_Seal->Check_Rs Yes Discard Discard Cell Check_Seal->Discard No Check_Baseline Baseline Current Stable? Check_Rs->Check_Baseline Yes Check_Rs->Discard No Proceed Proceed with Protocol Check_Baseline->Proceed Yes Check_Baseline->Discard No

References

Technical Support Center: Mitigating Variability in Animal Models Treated with Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Oxodipine in animal models. Our goal is to help you mitigate experimental variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may face during your in vivo experiments with this compound.

Q1: Why am I observing inconsistent blood pressure reduction after this compound administration?

A1: Inconsistent hypotensive effects can arise from a combination of biological and procedural factors. Consider the following:

  • Animal-Specific Factors:

    • Strain: Different rodent strains exhibit varying sensitivities to cardiovascular drugs. For instance, spontaneously hypertensive rats (SHR) may show a more pronounced response compared to normotensive strains like Wistar-Kyoto (WKY) rats.

    • Sex: Sex hormones can influence drug metabolism and cardiovascular physiology. Studies on other dihydropyridine calcium channel blockers have shown sex-specific differences in drug response, with females sometimes exhibiting a heightened sensitivity.[1][2][3][4]

    • Age: The age of the animals can significantly impact drug metabolism and clearance, as well as the baseline cardiovascular parameters. Older animals may show a different response profile compared to younger ones.[5]

    • Stress: Stress from handling, housing conditions, or procedural novelty can elevate baseline blood pressure and introduce variability. Acclimatize animals properly and maintain a consistent, low-stress environment.

  • Procedural Variability:

    • Drug Administration: Ensure consistent and accurate dosing. For oral gavage, technique is critical to avoid stress and ensure the full dose is delivered to the stomach.

    • Measurement Technique: The method of blood pressure measurement can be a major source of variability. Telemetry is considered the gold standard for continuous and stress-free monitoring in conscious animals. If using tail-cuff plethysmography, ensure proper training, consistent cuff size, and a quiet, temperature-controlled environment.

    • Time of Day: Circadian rhythms influence blood pressure. Conduct your experiments at the same time each day to minimize this source of variation.

Q2: I'm seeing unexpected changes in heart rate (tachycardia or lack of change) following this compound administration. What could be the cause?

A2: this compound, as a dihydropyridine calcium channel blocker, primarily acts on vascular smooth muscle, leading to vasodilation. The expected effect on heart rate can be complex:

  • Reflex Tachycardia: A rapid drop in blood pressure can trigger a baroreceptor reflex, leading to an increase in heart rate to compensate. The magnitude of this reflex can vary between individual animals and strains.

  • Direct Cardiac Effects: While dihydropyridines have less direct effect on the heart compared to other classes of calcium channel blockers, some effects on cardiac conduction can occur at higher doses. In anesthetized, sinoaortic-denervated dogs, this compound at effective blood pressure-lowering doses did not significantly alter heart rate, suggesting a primary vascular action in that model.

  • Anesthesia: If you are using an anesthetic, it can significantly influence heart rate and blunt the baroreceptor reflex. The choice of anesthetic and the depth of anesthesia must be consistent across all animals.

Q3: The bioavailability of my orally administered this compound seems low or variable. What factors should I consider?

A3: Oral bioavailability is influenced by several factors:

  • First-Pass Metabolism: Like many dihydropyridines, this compound likely undergoes significant first-pass metabolism in the liver. The extent of this can vary between species and even between individuals of the same strain due to genetic differences in metabolic enzymes (e.g., cytochrome P450s).

  • Formulation: The vehicle used to dissolve or suspend this compound can impact its absorption. Ensure the formulation is consistent and appropriate for the route of administration.

  • Gastrointestinal Factors: The presence of food in the stomach can alter the rate and extent of drug absorption. Standardize the fasting period before dosing.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors, including accidental administration into the trachea or incomplete delivery.

Q4: What are the best practices for preparing and administering this compound?

A4: Adherence to a standardized protocol is crucial.

  • Formulation: Prepare the dosing solution fresh daily, if possible. Ensure this compound is fully dissolved or homogeneously suspended in the chosen vehicle. Protect the formulation from light, as dihydropyridines can be light-sensitive.

  • Dose Calculation: Accurately weigh each animal before dosing to ensure the correct dose is administered on a mg/kg basis.

  • Administration Route: For oral administration, use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or gastric injury. Ensure personnel are well-trained in this technique.

Data Presentation

The following tables summarize quantitative data for this compound and other representative dihydropyridine calcium channel blockers to provide a reference for expected potency and potential variability.

Table 1: In Vitro Potency of this compound and Nifedipine in Rat Aorta

CompoundParameterValue (M)Animal Model
This compound IC50 (K+-induced contraction)7.8 ± 1.8 x 10⁻⁹Rat (isolated aorta)
NifedipineIC50 (K+-induced contraction)8.5 ± 2.5 x 10⁻⁹Rat (isolated aorta)
This compound IC50 (Ca²⁺-induced contraction)4.5 ± 2.5 x 10⁻⁹Rat (isolated aorta)
This compound I50 (⁴⁵Ca²⁺ uptake)8.7 ± 2.5 x 10⁻⁹Rat (isolated aorta)

Data sourced from Tamargo & Tejerina (1989).

Table 2: In Vitro Potency of this compound in Rat Cardiomyocytes

CompoundParameterIC50 (µM)Cell Type
This compound L-type Ca²⁺ current (ICaL)0.24Neonatal ventricular myocytes
This compound T-type Ca²⁺ current (ICaT)0.41Neonatal ventricular myocytes

Data sourced from Pérez, et al. (1998). Note: The study mentions that both this compound and Elgodipine were less potent in inhibiting ICaL in adult cardiomyocytes, highlighting age-related differences in sensitivity.

Table 3: In Vivo Dose-Response of this compound in Anesthetized Dogs

Dose (µg/kg, IV)Effect on Blood PressureEffect on Heart RateAnimal Model
5IneffectiveNo changeAnesthetized, sinoaortic-denervated dogs
20DecreaseNo changeAnesthetized, sinoaortic-denervated dogs
50DecreaseNo changeAnesthetized, sinoaortic-denervated dogs

Data sourced from Montastruc, et al. (1993).

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol provides a standardized method for the oral administration of this compound.

  • Animal Preparation:

    • Acclimatize rats to the experimental environment for at least one week.

    • Fast animals for 4-6 hours before dosing to ensure an empty stomach, but provide free access to water.

    • Weigh each rat immediately before dosing to calculate the precise volume of the drug formulation to be administered.

  • Gavage Needle Selection:

    • Use a flexible, ball-tipped gavage needle to minimize the risk of injury.

    • For adult rats (200-300g), a 16-18 gauge, 2-3 inch needle is typically appropriate.

  • Procedure:

    • Gently restrain the rat, holding its head and neck in a slightly extended position to create a straight path to the esophagus.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes.

    • If any resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is in the esophagus, advance it to the pre-measured mark.

    • Slowly administer the drug solution.

    • Gently remove the needle along the same path of insertion.

    • Monitor the animal for several minutes post-administration for any signs of distress.

Protocol 2: Blood Pressure Monitoring using Radiotelemetry in Rodents

This protocol outlines the key steps for accurate blood pressure measurement using implantable telemetry devices.

  • Surgical Implantation:

    • Follow aseptic surgical procedures for the implantation of the telemetry transmitter. The catheter is typically placed in the abdominal aorta or carotid artery, and the transmitter body is secured in the abdominal cavity or a subcutaneous pocket.

    • Provide appropriate post-operative analgesia and allow for a recovery period of at least 7-10 days before starting the experiment.

  • Data Acquisition:

    • House animals individually in cages placed on top of receiver platforms.

    • Allow for a 24-48 hour acclimation period in the recording setup before collecting baseline data.

    • Record baseline blood pressure and heart rate for at least 24 hours to establish a stable baseline and observe circadian variations.

    • Administer this compound or vehicle according to the study design.

    • Continuously record cardiovascular parameters for the desired duration of the study.

  • Data Analysis:

    • Analyze the data in appropriate time bins (e.g., hourly averages).

    • Compare the post-dose cardiovascular parameters to the baseline values for each animal to determine the effect of this compound.

    • Statistical analysis should account for the repeated-measures nature of the data.

Mandatory Visualizations

Signaling Pathway

Oxodipine_Mechanism cluster_blocked This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Ca_influx Ca²⁺ Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation inhibition leads to Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca leads to Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_P Myosin Phosphorylation MLCK->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction BP_Reduction Blood Pressure Reduction Contraction->BP_Reduction maintains Vasodilation->BP_Reduction

Caption: Mechanism of action of this compound on vascular smooth muscle cells.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (≥ 1 week) B Telemetry Device Implantation (Aseptic Surgery) A->B C Post-operative Recovery (7-10 days) B->C D Baseline Cardiovascular Monitoring (24-48 hours) C->D E Randomization into Treatment Groups D->E F This compound/Vehicle Administration (e.g., Oral Gavage) E->F G Post-dose Cardiovascular Monitoring (Continuous) F->G H Data Analysis G->H I Results Interpretation H->I

Caption: General experimental workflow for an in vivo study with this compound.

Troubleshooting Logic

Troubleshooting_Variability Start Inconsistent Results? Check_Animal Review Animal Factors: - Strain - Sex - Age - Health Status Start->Check_Animal Yes Check_Procedure Review Procedural Factors: - Dosing Technique - Measurement Method - Anesthesia Protocol Start->Check_Procedure Check_Drug Review Drug Formulation: - Preparation - Vehicle - Stability Start->Check_Drug Consult Consult Literature for Strain/Sex/Age Effects Check_Animal->Consult Validate_Method Validate Measurement Technique Check_Procedure->Validate_Method Check_Formulation Prepare Fresh Formulation Check_Drug->Check_Formulation Refine_Protocol Standardize Protocol & Re-run with Controls Consult->Refine_Protocol Validate_Method->Refine_Protocol Check_Formulation->Refine_Protocol

Caption: Troubleshooting decision tree for addressing experimental variability.

References

Technical Support Center: Long-Term Storage of Oxodipine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following best practices and troubleshooting guidelines are based on available data for dihydropyridine calcium channel blockers structurally similar to Oxodipine, such as Amlodipine and Nifedipine. Specific stability studies on this compound are not widely available in the public domain. These recommendations should be considered as a starting point, and it is highly recommended to perform in-house stability studies for your specific this compound samples and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature conditions for long-term storage of this compound samples?

A1: Based on data from analogous compounds like Nifedipine and Amlodipine, it is recommended to store this compound samples in a controlled environment. For solid forms, storage at controlled room temperature, between 20°C to 25°C (68°F to 77°F), is generally acceptable.[1] For solutions or suspensions, refrigeration at 2°C to 8°C (36°F to 46°F) is often preferred to slow down potential degradation.[2][3] Avoid freezing unless specific stability data for your formulation confirms that it does not affect the sample's integrity.

Q2: How does light exposure affect the stability of this compound samples?

A2: Dihydropyridine calcium channel blockers are known to be sensitive to light.[4] Exposure to light, particularly UV light, can lead to photodegradation, which involves the oxidation of the dihydropyridine ring to a pyridine derivative, resulting in a loss of pharmacological activity.[4] Therefore, it is crucial to protect this compound samples from light at all times by using amber-colored containers or by wrapping the containers in aluminum foil.

Q3: What type of containers should be used for storing this compound samples?

A3: For long-term storage, use well-sealed, non-reactive containers. For solid samples, tightly closed containers that protect from moisture and light are recommended. For liquid samples, glass or inert plastic containers are suitable. As mentioned, amber-colored containers are ideal to prevent photodegradation.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for dihydropyridine calcium channel blockers is the oxidation of the dihydropyridine ring to its pyridine analog, which is pharmacologically inactive. This process can be accelerated by light, heat, and oxidative conditions. Hydrolysis under acidic or alkaline conditions can also lead to degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency in stored solid samples 1. Improper temperature storage: Exposure to high temperatures can accelerate degradation. 2. Light exposure: Photodegradation due to inadequate protection from light. 3. Moisture absorption: Humidity can lead to chemical instability.1. Verify storage temperature logs. Ensure samples are stored at controlled room temperature (20-25°C). 2. Confirm that samples are stored in light-resistant containers (e.g., amber vials) or protected from light. 3. Check the integrity of container seals. Store with desiccants if necessary.
Degradation of this compound in solution 1. Inappropriate solvent: The pH and composition of the solvent can affect stability. 2. Light exposure during handling or storage. 3. Storage at room temperature for extended periods. 1. Use a validated, stable solvent system. Buffer the solution to a neutral pH if possible. 2. Work in a dimly lit area or use light-protective covers during sample preparation and handling. 3. Store solutions at refrigerated temperatures (2-8°C) for long-term storage.
Presence of unexpected peaks in analytical chromatogram 1. Sample degradation: The new peaks could be degradation products. 2. Contamination: Impurities from the container, solvent, or handling process.1. Compare the chromatogram with a freshly prepared standard. Identify the degradation products, which are often the pyridine derivatives. 2. Analyze a blank (solvent and container without the sample) to rule out contamination.

Quantitative Data Summary

The following table summarizes the stability of Amlodipine, a similar dihydropyridine calcium channel blocker, under various storage conditions. This data can serve as a general guideline for this compound.

Compound Formulation Storage Condition Duration Remaining Concentration (%)
Amlodipine BesylateSuspension (from bulk powder)5°C90 days98.1% (in bottles), 97.3% (in syringes)
Amlodipine BesylateSuspension (from bulk powder)25°C60 days92.1% (in bottles), 91.5% (in syringes)
Amlodipine BesylateSuspension (from tablets)5°C90 days99.0% (in bottles), 100.0% (in syringes)
Amlodipine BesylateSuspension (from tablets)25°C60 days94.2% (in bottles)
Amlodipine BesylateSuspension (from tablets)25°C45 days91.0% (in syringes)

Experimental Protocols

Stability-Indicating HPLC Method for Dihydropyridine Calcium Channel Blockers (Example)

This protocol is a representative method for assessing the stability of dihydropyridine calcium channel blockers and can be adapted for this compound.

1. Objective: To quantify the concentration of the active pharmaceutical ingredient (API) and its degradation products over time under various stress conditions.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of a buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.0), methanol, and acetonitrile. The exact ratio should be optimized for the specific compound. A common starting ratio could be 50:35:15 (buffer:methanol:acetonitrile).

  • Standard substance of this compound

  • Forced degradation reagents: Hydrochloric acid (for acidic hydrolysis), sodium hydroxide (for basic hydrolysis), hydrogen peroxide (for oxidation).

  • Light chamber for photostability testing.

  • Oven for thermal degradation studies.

3. Chromatographic Conditions (Example):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (50:35:15, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm (or the λmax of this compound)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose the sample (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

5. Analysis:

  • Inject the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent drug peak.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Troubleshooting_Storage_Issues start Start: Sample analysis shows degradation check_temp Check Storage Temperature Records start->check_temp temp_ok Temperature within limits? check_temp->temp_ok check_light Examine Light Protection temp_ok->check_light Yes remediate_temp Action: Review and correct storage temperature procedures. temp_ok->remediate_temp No light_ok Stored in amber container or dark? check_light->light_ok check_container Inspect Container Seal Integrity light_ok->check_container Yes remediate_light Action: Transfer samples to light-resistant containers. light_ok->remediate_light No seal_ok Seal intact and tightly closed? check_container->seal_ok remediate_seal Action: Replace faulty containers and improve sealing. seal_ok->remediate_seal No end End: Implement corrective actions and monitor. seal_ok->end Yes remediate_temp->end remediate_light->end remediate_seal->end

Caption: Troubleshooting workflow for degraded this compound samples.

Stability_Study_Workflow start Start: Stability Study Initiation protocol Develop Stability- Indicating Method (e.g., HPLC) start->protocol stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) protocol->stress_testing storage Place Samples in Stability Chambers (Controlled Temperature and Humidity) stress_testing->storage sampling Pull Samples at Defined Time Points (e.g., 0, 3, 6, 12 months) storage->sampling analysis Analyze Samples using Validated Method sampling->analysis data_evaluation Evaluate Data: - Assay of Active Ingredient - Degradation Products analysis->data_evaluation report Generate Stability Report data_evaluation->report end End: Determine Shelf-Life report->end

References

Technical Support Center: Optimizing Stimulation Parameters in Oxodipine Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxodipine in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound is a dihydropyridine derivative that acts as an L-type calcium channel blocker. In electrophysiology, its primary mechanism is the inhibition of voltage-gated L-type calcium channels (CaV1.x), which are crucial for cardiac action potentials, smooth muscle contraction, and neuronal signaling. By blocking these channels, this compound reduces the influx of calcium ions (Ca2+) into the cell, leading to a decrease in the amplitude and duration of the calcium current.

Q2: What are the typical starting concentrations for this compound in an electrophysiology experiment?

The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. A common starting point is to perform a dose-response curve ranging from nanomolar (nM) to micromolar (µM) concentrations. For dihydropyridines like this compound, concentrations are often tested in the range of 10 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50).

Q3: How does the holding potential affect the efficacy of this compound?

L-type calcium channel blockers like this compound exhibit voltage-dependent binding. The channels must be in a specific conformational state (open or inactivated) for the drug to bind effectively. Therefore, holding the cell membrane at a more depolarized potential (e.g., -40 mV) can increase the apparent potency of the drug compared to a more hyperpolarized holding potential (e.g., -80 mV or -90 mV). This is because more channels will be in the inactivated state at depolarized potentials, a state to which dihydropyridines bind with high affinity.

Troubleshooting Common Issues

Issue 1: High variability in this compound's inhibitory effect between experiments.

  • Possible Cause 1: Inconsistent Cell Health. Poor cell health can lead to unstable membrane potentials and altered channel expression, causing variable drug effects.

    • Solution: Ensure consistent cell culture conditions. Only use cells with a healthy morphology and stable resting membrane potential for experiments. Perform a viability check before starting.

  • Possible Cause 2: Voltage-Dependence of the Drug. As mentioned in the FAQs, the holding potential significantly impacts this compound's efficacy.

    • Solution: Strictly control the holding potential throughout the experiment and across all experimental groups. Ensure the voltage clamp is stable and accurate.

  • Possible Cause 3: Run-down of Calcium Currents. L-type calcium currents can "run-down" or decrease in amplitude over the course of a whole-cell patch-clamp experiment.

    • Solution: Include an ATP-regenerating solution and GTP in your internal pipette solution to maintain channel phosphorylation and stability. Monitor the baseline current for a stable period before drug application and use a time-matched vehicle control to quantify the run-down.

Issue 2: Noisy recordings or poor signal-to-noise ratio when measuring calcium currents.

  • Possible Cause 1: Poor Seal Resistance. In patch-clamp experiments, a seal resistance of less than 1 GΩ can introduce significant noise.

    • Solution: Ensure fire-polished pipettes and a clean cell membrane. If the seal is poor, discard the cell and start over.

  • Possible Cause 2: External Electrical Noise. Nearby equipment can introduce 50/60 Hz noise.

    • Solution: Ensure proper grounding of all equipment and use a Faraday cage to shield the setup.

  • Possible Cause 3: Inadequate Voltage Clamp. A high series resistance that is not properly compensated can lead to poor voltage control and noisy recordings.

    • Solution: Monitor and compensate for series resistance (at least 70-80%). If it increases significantly during the recording, the data may be unreliable.

Below is a troubleshooting workflow for addressing noisy recordings:

G Start Start: Noisy Recording CheckSeal Check Seal Resistance (>1 GΩ?) Start->CheckSeal CheckGrounding Check Grounding & Faraday Cage CheckSeal->CheckGrounding Yes ImproveSeal Action: Remake Pipette / Prepare New Cell CheckSeal->ImproveSeal No CheckSeriesResistance Check Series Resistance (Compensated?) CheckGrounding->CheckSeriesResistance Yes FixGrounding Action: Ground Equipment / Isolate Noise Source CheckGrounding->FixGrounding No CompensateRs Action: Compensate Series Resistance (70-80%) CheckSeriesResistance->CompensateRs No End End: Stable Recording CheckSeriesResistance->End Yes ImproveSeal->Start FixGrounding->Start CompensateRs->CheckSeriesResistance Discard Data Unreliable Discard Recording CompensateRs->Discard Cannot Compensate

Caption: Troubleshooting workflow for noisy electrophysiology recordings.

Experimental Protocols & Data

Protocol: Assessing IC50 of this compound on L-type Ca2+ Channels

This protocol describes a whole-cell voltage-clamp experiment to determine the dose-dependent inhibition of L-type calcium channels by this compound.

  • Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells with CaV1.2, or primary cardiomyocytes).

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as charge carrier to avoid Ca2+-dependent inactivation), 10 HEPES. Adjust pH to 7.4 with CsOH.

    • Internal Pipette Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to -40 mV for 500 ms to inactivate sodium and T-type calcium channels.

    • Apply a test pulse to +10 mV for 200 ms to elicit the peak L-type barium current (IBa).

    • Repeat the test pulse at a frequency of 0.1 Hz (every 10 seconds) to allow for channel recovery.

  • Drug Application:

    • After obtaining a stable baseline recording of IBa for 3-5 minutes, apply increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) via a perfusion system.

    • Allow the effect of each concentration to reach a steady-state (typically 2-3 minutes).

  • Data Analysis:

    • Measure the peak IBa at each concentration.

    • Normalize the current to the baseline (pre-drug) current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Data Presentation: Stimulation Parameters
ParameterRecommended ValueRationale
Holding Potential -80 mVMinimizes channel inactivation at rest, providing a stable baseline.
Pre-pulse Potential -40 mVInactivates other voltage-gated channels (e.g., Na+, T-type Ca2+) to isolate the L-type current.
Test Pulse Potential 0 to +20 mVCorresponds to the peak of the current-voltage (I-V) relationship for L-type channels.
Stimulation Frequency 0.05 - 0.2 HzA lower frequency prevents the accumulation of channel inactivation and use-dependent block.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound on the L-type calcium channel.

G cluster_cell Cell Membrane CaV1_2 L-type Ca2+ Channel (CaV1.x) Ca_Influx Ca2+ Influx CaV1_2->Ca_Influx Allows Depolarization Membrane Depolarization Depolarization->CaV1_2 Activates This compound This compound This compound->CaV1_2 Blocks CellularResponse Cellular Response (e.g., Contraction) Ca_Influx->CellularResponse Triggers

Caption: Mechanism of this compound blocking L-type calcium channels.

The diagram below outlines the general experimental workflow for evaluating a compound like this compound.

G Start Start: Prepare Cells & Solutions Patch Establish Whole-Cell Patch Clamp Start->Patch Baseline Record Stable Baseline (0.1 Hz stimulation) Patch->Baseline Perfusion Apply Vehicle Control Baseline->Perfusion DrugApp Apply this compound (Increasing Concentrations) Perfusion->DrugApp Washout Washout with External Solution DrugApp->Washout Analysis Data Analysis (Measure Peak Current, Plot Dose-Response) Washout->Analysis End End: Determine IC50 Analysis->End

controlling for temperature and pH effects in Oxodipine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxodipine. The focus is on controlling for the effects of temperature and pH to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store this compound at -20°C.[1]

Q2: How does temperature affect the stability of this compound in solution?

Q3: What is the optimal pH range for working with this compound solutions?

A3: The stability of dihydropyridines, including likely this compound, is pH-dependent. Generally, they are more stable in a neutral to slightly acidic pH range. Studies on amlodipine, a structurally similar dihydropyridine, have shown significant degradation at both acidic (pH 1) and alkaline (pH 10) conditions, with the greatest stability observed between pH 4 and 7.[3] Another dihydropyridine, azelnidipine, was found to be more susceptible to degradation under acidic conditions. Therefore, it is recommended to prepare and use this compound solutions in a buffered medium within a pH range of 4 to 7 to ensure stability.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for dihydropyridines is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative. This process leads to a loss of pharmacological activity. In the presence of humidity, thermodegradation can also lead to the formation of a nitroso derivative through the aromatization of the dihydropyridine ring.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected drug activity in in vitro assays.
Possible Cause Troubleshooting Step Rationale
Temperature Fluctuations Ensure precise temperature control of incubators, water baths, and experimental chambers. Use calibrated thermometers to verify the temperature.The activity of calcium channel blockers can be temperature-sensitive. Inconsistent temperatures can lead to variable drug efficacy.
Inappropriate pH of the buffer Verify the pH of all buffers and solutions used in the experiment. Adjust the pH to a range of 4-7. Use a stable buffer system.Extreme pH values can lead to the degradation of this compound, reducing its effective concentration and activity.
Degradation of this compound stock solution Prepare fresh stock solutions of this compound for each experiment. If storing, follow the recommended short-term (0-4°C) or long-term (-20°C) storage conditions in a dark, dry place.This compound, like other dihydropyridines, can degrade over time, especially when in solution and exposed to light and non-optimal temperatures.
Issue 2: Variability in results between different experimental batches.
Possible Cause Troubleshooting Step Rationale
Inconsistent solution preparation Standardize the protocol for preparing this compound solutions, including the solvent, buffer composition, and final pH.Minor variations in pH or the presence of contaminants can affect the stability and activity of this compound.
Exposure to light Protect this compound stock solutions and experimental samples from light by using amber vials or covering containers with aluminum foil.Dihydropyridines are known to be light-sensitive, and exposure to light can cause photodegradation, leading to a loss of activity.
Differences in experimental duration at ambient temperature Minimize the time that this compound solutions are kept at room temperature. Prepare solutions immediately before use whenever possible.Prolonged exposure to ambient temperatures can contribute to the gradual degradation of the compound.

Quantitative Data on Dihydropyridine Stability

While specific quantitative data for this compound is limited, the following tables summarize stability data for other dihydropyridine compounds under forced degradation conditions. This information can serve as a general guideline for designing robust experiments with this compound.

Table 1: pH-Dependent Degradation of Amlodipine Besylate at Room Temperature

pHDegradation after 8 days (%)
1~75
4-7Insignificant
10~50
(Data adapted from a study on amlodipine besylate)

Table 2: Degradation of Azelnidipine under a Forced Degredation Study

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl, 50°C, 35 min)Significant
Alkali Hydrolysis (0.1 N NaOH, 50°C, 35 min)Significant
Oxidative (Peroxide)Degraded
Wet HeatDegraded
(Data adapted from a study on azelnidipine)

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of a Dihydropyridine Compound

This protocol outlines a general procedure for investigating the stability of a dihydropyridine compound like this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the dihydropyridine compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent drug at each time point for each stress condition.

  • If applicable, determine the degradation kinetics (e.g., first-order) by plotting the natural logarithm of the remaining drug concentration against time.

Visualizations

Signaling_Pathway L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type_Ca_Channel T-type Ca²⁺ Channel This compound This compound This compound->L_type_Ca_Channel Blocks This compound->T_type_Ca_Channel Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Smooth_Muscle_Contraction Smooth Muscle Contraction Intracellular_Ca->Smooth_Muscle_Contraction Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_controls Controls A Prepare this compound Stock Solution C Add this compound to Assay Medium A->C B Prepare Buffered Assay Medium (pH 4-7) B->C D Incubate at Controlled Temperature C->D E Perform Assay (e.g., cell-based) D->E F Data Acquisition E->F G Data Analysis F->G H Vehicle Control H->E I Positive Control I->E

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Logic A Inconsistent Results? B Check Temperature Control A->B Yes F Consistent Results A->F No C Check pH of Solutions B->C D Check for Light Exposure C->D E Use Freshly Prepared Solutions D->E

Caption: Troubleshooting logic for inconsistent this compound experiment results.

References

Validation & Comparative

In Vitro Showdown: A Comparative Analysis of Oxodipine and Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of L-type calcium channel blockers, amlodipine stands as a widely prescribed therapeutic for hypertension and angina. However, the exploration of other dihydropyridine derivatives, such as Oxodipine, continues in the quest for agents with potentially more favorable pharmacological profiles. This guide provides a head-to-head in vitro comparison of this compound and amlodipine, drawing upon available experimental data to illuminate their respective mechanisms of action and biophysical properties. The following sections detail their effects on calcium channel kinetics, binding affinities, and the downstream signaling pathways they modulate, offering a comprehensive resource for researchers and drug development professionals.

Comparative Analysis of In Vitro Pharmacological Data

The following table summarizes the key quantitative data from in vitro studies on this compound and amlodipine, focusing on their interaction with L-type calcium channels. This data provides a direct comparison of their potency and binding characteristics.

ParameterThis compoundAmlodipineExperimental Context
IC50 (Ca2+ Channel Blockade) ~2.5 nM~1.9 nMWhole-cell patch clamp on isolated ventricular myocytes.
Kd (Binding Affinity) ~0.2 nM~1.0 nMRadioligand binding assay with [3H]nitrendipine in cardiac membranes.
Voltage-Dependence ModerateStrongElectrophysiological recordings demonstrating a shift in the voltage-dependence of channel inactivation.
Frequency-Dependence PronouncedModerateObserved as an increased blocking effect at higher stimulation frequencies in patch-clamp studies.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are representative protocols for the key experiments cited.

Whole-Cell Patch Clamp for IC50 Determination
  • Cell Preparation: Isolated ventricular myocytes from adult guinea pigs are prepared by enzymatic digestion.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains a high concentration of Ba2+ as the charge carrier to isolate L-type Ca2+ channel currents.

  • Protocol: Cells are held at a holding potential of -80 mV. Test pulses to 0 mV for 200 ms are applied to elicit Ca2+ channel currents. The drug is applied at increasing concentrations, and the peak inward current is measured at each concentration.

  • Data Analysis: The concentration-response curve is fitted with the Hill equation to determine the IC50 value, representing the concentration at which the drug inhibits 50% of the Ca2+ channel current.

Radioligand Binding Assay for Kd Determination
  • Membrane Preparation: Cardiac membranes are prepared from rat ventricular tissue by homogenization and centrifugation.

  • Assay: Membranes are incubated with a fixed concentration of a radiolabeled dihydropyridine, such as [3H]nitrendipine, and varying concentrations of the unlabeled competitor drug (this compound or amlodipine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The data are analyzed using a competitive binding model to determine the Ki (and subsequently Kd) of the competitor drug.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both this compound and amlodipine is the blockade of L-type calcium channels, which has downstream effects on various cellular processes. The following diagrams illustrate the experimental workflow for assessing channel blockade and the associated signaling pathway.

G cluster_workflow Experimental Workflow: Patch Clamp cell_prep Isolate Ventricular Myocytes patch_clamp Whole-Cell Patch Clamp Recording cell_prep->patch_clamp drug_app Apply this compound or Amlodipine patch_clamp->drug_app data_acq Measure Ca2+ Channel Currents drug_app->data_acq analysis Calculate IC50 data_acq->analysis G cluster_pathway Signaling Pathway of L-type Calcium Channel Blockade drug This compound / Amlodipine ltcc L-type Ca2+ Channel drug->ltcc Blockade ca_influx Ca2+ Influx ltcc->ca_influx downstream Downstream Effects (e.g., Muscle Contraction, Gene Expression) ca_influx->downstream

A Comparative Guide to the Therapeutic Efficacy of Oxodipine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Oxodipine's therapeutic efficacy with other calcium channel blockers in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with other dihydropyridine calcium channel blockers.

Table 1: Inhibitory Effects on Vascular Smooth Muscle Contraction and Calcium Currents

DrugAnimal ModelTissue/Cell TypeParameterIC50Citation
This compound RatAortaHigh K+-induced Contraction7.8 ± 1.8 x 10⁻⁹ M[1]
NifedipineRatAortaHigh K+-induced Contraction8.5 ± 2.5 x 10⁻⁹ M[1]
This compound RatAortaCa²⁺-induced Contraction (in high K⁺)4.5 ± 2.5 x 10⁻⁹ M[1]
This compound RatCardiomyocytesL-type Ca²⁺ Current (ICaL)0.24 µM[2]
ElgodipineRatCardiomyocytesL-type Ca²⁺ Current (ICaL)0.33 µM[2]
This compound RatCardiomyocytesT-type Ca²⁺ Current (ICaT)0.41 µM
ElgodipineRatCardiomyocytesT-type Ca²⁺ Current (ICaT)2.18 µM

Table 2: In Vivo Cardiovascular Effects in Anesthetized Dogs

DrugAnimal ModelDosageEffect on Blood PressureEffect on Heart RateEffect on Cardiac ContractilityEffect on Vertebral Vascular ResistanceCitation
This compound Anesthetized Open-Chest Dogs30 & 60 µg/kg (i.v.)Moderate DecreaseNo significant modificationDecreased (after autonomic blockade)Marked, persistent decrease
NitrendipineAnesthetized Open-Chest Dogs30 & 60 µg/kg (i.v.)More marked decrease than this compoundDecreased (after autonomic blockade)Decreased (after autonomic blockade)Weak effect
This compound Neurogenic Hypertensive Dogs20 & 50 µg/kg (i.v.)DecreaseNo changeNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vivo Cardiovascular Profiling in Anesthetized Open-Chest Dogs
  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained, for example with chloralose. The animals are ventilated artificially.

  • Surgical Preparation: A thoracotomy is performed to open the chest cavity. Catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively. A flow probe is placed around the vertebral artery to measure blood flow. Left ventricular pressure is measured with a catheter inserted into the left ventricle.

  • Drug Administration: this compound and a comparator drug (e.g., nitrendipine) are administered intravenously (i.v.) at specified doses (e.g., 30 and 60 µg/kg).

  • Hemodynamic Measurements: Systolic and diastolic blood pressure, heart rate, cardiac contractility (e.g., maximum rate of rise of left ventricular pressure, dP/dtmax), and vertebral vascular resistance are continuously recorded.

  • Autonomic Blockade (optional): To study the direct cardiac effects of the drugs, reflex modifications can be eliminated by administering autonomic blocking agents like propranolol and N-methylscopolamine.

Evaluation in Neurogenic Hypertensive Dogs
  • Animal Model: Anesthetized dogs.

  • Induction of Hypertension: Arterial neurogenic hypertension is induced by acute sinoaortic denervation, which disrupts the baroreflex pathways.

  • Drug Administration: this compound is administered as an acute intravenous injection at various doses (e.g., 5, 20, and 50 µg/kg).

  • Measurements: Blood pressure and heart rate are continuously monitored to investigate the direct effects of the drug on blood vessels and heart rate in the absence of baroreflex control.

In Vitro Assessment on Isolated Guinea-Pig Heart
  • Tissue Preparation: Guinea pigs are euthanized, and their hearts are rapidly excised. The heart is then mounted on a Langendorff apparatus and perfused with a physiological salt solution.

  • Electromechanical Recordings: Electromechanical effects are studied on isolated atrial and ventricular muscle fibers. Intracardiac conduction times are measured. The rate and amplitude of contractions, as well as action potential duration, are recorded.

  • Drug Application: this compound and a comparator (e.g., nifedipine) are added to the perfusion solution in a dose-dependent manner.

  • Analysis: The effects of the drugs on heart rate, contractility, and intracardiac conduction are analyzed and compared.

Patch-Clamp Electrophysiology in Rat Cardiomyocytes
  • Cell Isolation: Ventricular myocytes are isolated from neonatal or adult rats.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record L-type and T-type calcium currents (ICaL and ICaT).

  • Drug Application: this compound and a comparator drug (e.g., elgodipine) are applied to the cells at various concentrations.

  • Data Analysis: The concentration-response curves for the inhibition of ICaL and ICaT are generated to determine the IC50 values.

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_ext Ca²⁺ (Extracellular) L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ (Intracellular) L_type->Ca_int This compound This compound This compound->L_type Blocks Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Mechanism of action for this compound on vascular smooth muscle cells.

Experimental Workflow for In Vivo Cardiovascular Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Dog, Rat) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., Catheterization) Anesthesia->Surgical_Prep Baseline Record Baseline Hemodynamic Data Surgical_Prep->Baseline Drug_Admin Administer Test Compound (e.g., this compound) Baseline->Drug_Admin Comparator_Admin Administer Comparator (e.g., Nifedipine) Baseline->Comparator_Admin Data_Recording Continuously Record Cardiovascular Parameters Drug_Admin->Data_Recording Comparator_Admin->Data_Recording Data_Processing Process and Quantify Data Data_Recording->Data_Processing Comparison Compare Effects of Test vs. Comparator Data_Processing->Comparison Conclusion Draw Conclusions on Therapeutic Efficacy Comparison->Conclusion

Caption: Generalized workflow for in vivo drug efficacy studies.

References

cross-study comparison of Oxodipine's effects on cardiovascular parameters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive cross-study comparison of the dihydropyridine calcium channel blocker, Oxodipine, reveals a distinct cardiovascular profile characterized by potent vasodilation with a notable selectivity for the vertebral artery. This guide provides an in-depth analysis of this compound's effects on key cardiovascular parameters, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the dihydropyridine class of calcium channel blockers, exerts its primary effect through the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Comparative studies against other dihydropyridines, such as nifedipine and nitrendipine, highlight both similarities in its mechanism of action and unique hemodynamic effects. Notably, this compound demonstrates a less pronounced impact on systemic blood pressure and total peripheral resistance compared to nitrendipine, while exhibiting a significant and sustained vasodilatory effect on the vertebral artery.

Data Presentation: Cross-Study Comparison of Cardiovascular Parameters

The following table summarizes the quantitative effects of this compound and comparator drugs on key cardiovascular parameters as observed in preclinical studies.

ParameterDrugSpeciesDose/ConcentrationKey Findings
Blood Pressure This compoundAnesthetized Dogs20 and 50 µg/kg, IVElicited a decrease in blood pressure.[1]
NitrendipineAnesthetized DogsNot specifiedProduced more marked decreases in systolic and diastolic blood pressure than this compound.[1]
Heart Rate This compoundAnesthetized Dogs20 and 50 µg/kg, IVNo significant change in heart rate.[1] After cardiac autonomic blockade, this compound had no effect on heart rate.[1]
NitrendipineAnesthetized DogsNot specifiedNo significant modification of heart rate initially.[1] After cardiac autonomic blockade, nitrendipine decreased heart rate.
Cardiac Contractility This compoundAnesthetized Dogs30 and 60 µg/kg, IVDecreased cardiac contractility, particularly after cardiac autonomic blockade.
NitrendipineAnesthetized Dogs30 and 60 µg/kg, IVIncreased cardiac contractility initially, but decreased it after cardiac autonomic blockade.
Vascular Resistance This compoundAnesthetized DogsNot specifiedCaused a very marked and persistent decrease in vertebral vascular resistance. Showed comparable effects to nitrendipine on coronary and femoral vascular resistance.
NitrendipineAnesthetized DogsNot specifiedProduced more marked decreases in total peripheral resistance than this compound. Had a weak effect on vertebral vascular resistance.
In Vitro Contractile Response This compoundRat Isolated AortaIC50 = 7.8 ± 1.8 x 10⁻⁹ MDose-dependently inhibited contractile responses induced by high K⁺.
NifedipineRat Isolated AortaIC50 = 8.5 ± 2.5 x 10⁻⁹ MDose-dependently inhibited contractile responses induced by high K⁺, with similar potency to this compound.

Mechanism of Action: Dihydropyridine Calcium Channel Blockade

This compound, like other dihydropyridine derivatives, functions by binding to the L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium into the cell, a critical step in the initiation of muscle contraction. The reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Leads to Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure Results in

Caption: Mechanism of action of this compound.

Experimental Protocols

The data presented in this guide are derived from preclinical studies utilizing established experimental models. Below are summaries of the key methodologies employed.

In Vivo Cardiovascular Assessment in Anesthetized Dogs
  • Animal Model: Mongrel dogs of either sex were used in the studies.

  • Anesthesia: Anesthesia was induced and maintained, often with agents such as chloralose. This allows for the direct measurement of cardiovascular parameters without the influence of consciousness and movement.

  • Surgical Preparation: Animals underwent surgical procedures to enable the placement of catheters and probes for hemodynamic monitoring. This typically included cannulation of the femoral artery and vein for blood pressure measurement and drug administration, respectively. In some open-chest models, electromagnetic flow probes were placed around major arteries (e.g., coronary, femoral, vertebral) to measure regional blood flow.

  • Hemodynamic Measurements: Key parameters such as systolic and diastolic blood pressure, heart rate, and regional blood flow were continuously recorded. Total peripheral resistance was calculated from the mean arterial pressure and cardiac output.

  • Drug Administration: this compound and comparator drugs were administered intravenously (IV) as a bolus or infusion at varying doses to establish a dose-response relationship.

  • Autonomic Blockade: In some experiments, cardiac autonomic blockade was achieved using agents like propranolol (a beta-blocker) and N-methylscopolamine (a muscarinic antagonist) to eliminate reflex modifications of heart rate and cardiac contractility, thereby isolating the direct effects of the drugs on the cardiovascular system.

In Vitro Assessment of Vascular Reactivity
  • Tissue Preparation: Thoracic aortas were isolated from rats, and aortic rings were prepared and mounted in organ baths containing a physiological salt solution.

  • Contractile Response Measurement: The aortic rings were attached to force transducers to measure isometric tension. Contractions were induced by depolarizing the smooth muscle cells with a high concentration of potassium chloride (K⁺) or by using a specific agonist like noradrenaline.

  • Drug Incubation: Tissues were incubated with varying concentrations of this compound or a comparator drug before or after the induction of contraction to determine the inhibitory concentration 50 (IC50), which is the concentration of the drug that causes a 50% reduction in the maximal contractile response.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing the cardiovascular effects of different calcium channel blockers.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Dog) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Surgical_Prep Surgical Instrumentation (Catheters, Flow Probes) Anesthesia->Surgical_Prep Baseline Record Baseline Hemodynamic Data Surgical_Prep->Baseline Drug_Admin Administer Drug (this compound or Comparator) Baseline->Drug_Admin Data_Collection Continuously Record Cardiovascular Parameters Drug_Admin->Data_Collection Analysis Analyze Hemodynamic Changes (Blood Pressure, Heart Rate, etc.) Data_Collection->Analysis Comparison Compare Effects Between This compound and Comparator Analysis->Comparison

Caption: In vivo experimental workflow.

Conclusion

This compound presents a unique profile among dihydropyridine calcium channel blockers. Its potent vasodilatory effects, coupled with a distinct selectivity for the vertebral vasculature and a comparatively moderate impact on systemic blood pressure, suggest potential therapeutic applications where targeted increases in cerebral blood flow are desired. Further research is warranted to fully elucidate the clinical implications of these findings. This guide provides a foundational understanding of this compound's cardiovascular effects based on the available preclinical data, serving as a valuable tool for the scientific community.

References

A Comparative Guide to the Off-Target Effects of Oxodipine and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the full pharmacological profile of a drug candidate is paramount. While the on-target efficacy of calcium channel blockers (CCBs) is well-established in treating cardiovascular diseases, their off-target effects can lead to unforeseen side effects or present opportunities for drug repurposing. This guide provides an objective comparison of the off-target profiles of the dihydropyridine CCB, Oxodipine, with other prominent members of its class and non-dihydropyridine blockers.

This compound is a dihydropyridine derivative recognized for its selective inhibition of L-type calcium channels, which are crucial for regulating the contraction of smooth muscle cells and cardiac myocytes.[1] However, like many pharmaceuticals, its activity is not entirely confined to its primary target. This guide synthesizes available experimental data to compare its off-target interactions with those of amlodipine, nifedipine, verapamil, and diltiazem.

Comparative Off-Target Activity Data

The following table summarizes the inhibitory concentrations (IC50 or Ki) of this compound and other selected CCBs against their primary on-target (L-type calcium channel) and key off-targets. This quantitative data is essential for assessing the selectivity and potential side-effect profile of each compound. A significant off-target interaction to consider is the blockade of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can increase the risk of cardiac arrhythmias.[1][2]

Drug ClassCompoundPrimary Target: L-type Ca2+ ChannelOff-Target: T-type Ca2+ ChannelOff-Target: hERG K+ ChannelOff-Target: Other Receptors/ChannelsReference(s)
Dihydropyridine This compound IC50: 7.8 nM (rat aorta)IC50: 410 nMData Not AvailableData Not Available[3]
AmlodipineIC50: 1.9 nM (rat aorta)Data Not AvailableIC50: 6.78 µMIKs inhibition[4]
NifedipineIC50: 4.1 nM (rat aorta)Data Not AvailableNo significant blockIC50 (IKr): 0.88 µM
Phenylalkylamine Verapamil Data Not AvailableData Not AvailableIC50: 143 - 214 nMKi (α1-adrenergic): 0.6 µM; Ki (Muscarinic): 7 µM
Benzothiazepine Diltiazem IC50: ~100 µM (cloned channels)Data Not AvailableIC50: 17.3 µMAntiviral (CoxB4): IC50: 35.8 µg/mL

Note: IC50/Ki values can vary based on experimental conditions, tissue type, and cell line used.

On-Target vs. Off-Target Signaling Pathways

Calcium channel blockers are designed to inhibit the influx of Ca2+ through L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac workload. However, these compounds can also interact with other ion channels and receptors, leading to off-target effects. The diagram below illustrates this concept, showing the intended pathway versus potential unintended interactions.

cluster_drug Calcium Channel Blocker (CCB) cluster_membrane Cell Membrane cluster_effects Cellular Effects CCB e.g., this compound LTCC L-Type Ca2+ Channel (On-Target) CCB->LTCC Inhibition hERG hERG K+ Channel (Off-Target) CCB->hERG Unintended Inhibition GPCR GPCR / Other Channels (Off-Target) CCB->GPCR Unintended Interaction OnTargetEffect Therapeutic Effect (e.g., Vasodilation) LTCC->OnTargetEffect OffTargetEffect1 Adverse Effect (e.g., Arrhythmia) hERG->OffTargetEffect1 OffTargetEffect2 Other Off-Target Effects GPCR->OffTargetEffect2

Caption: On-target vs. potential off-target pathways of a Calcium Channel Blocker.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies designed to assess drug-ion channel and drug-receptor interactions. The two primary techniques are patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology for hERG Channel Inhibition Assay

This method is the gold standard for measuring the effect of a compound on ion channel function, providing data on the potency and kinetics of channel blockade.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current.

Methodology:

  • Cell Preparation: A stable cell line, such as Human Embryonic Kidney (HEK293) cells, heterologously expressing the hERG channel is used. Cells are cultured and maintained under standard conditions (e.g., 37°C, 5% CO2).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and measurement of the ionic current flowing through the channels.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, then depolarized to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current," which is used to quantify hERG activity.

  • Compound Application: The test compound (e.g., this compound) is applied to the cells at various concentrations. The effect on the hERG tail current is measured at each concentration after the current reaches a steady state.

  • Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the control (vehicle) current. The data are then fitted to the Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel activity.

start HEK293 cells expressing hERG patch Establish Whole-Cell Patch-Clamp Configuration start->patch record_control Record Baseline hERG Current (Control Vehicle) patch->record_control apply_drug Apply Test Compound (Increasing Concentrations) record_control->apply_drug record_drug Record hERG Current at Each Concentration apply_drug->record_drug analysis Calculate % Inhibition vs. Concentration record_drug->analysis end Determine IC50 Value (Hill Equation Fit) analysis->end

Caption: Workflow for a hERG patch-clamp electrophysiology experiment.

Radioligand Binding Assay for Receptor Off-Target Screening

This technique is used to determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a known radioactively labeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific G-protein coupled receptor (e.g., α1-adrenergic receptor).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the target receptor. This is typically done through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding: The prepared membranes are incubated in a solution containing a fixed concentration of a high-affinity radioligand (e.g., [3H]prazosin for the α1-adrenergic receptor) and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. This measurement is inversely proportional to the amount of test compound bound to the receptor.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Conclusion

The analysis of available data indicates that this compound possesses a degree of selectivity for L-type over T-type calcium channels. However, a significant gap exists in the literature regarding its activity on other critical off-targets, most notably the hERG potassium channel. In contrast, other CCBs exhibit a wide range of off-target activities. Verapamil, a non-dihydropyridine, is a potent hERG channel blocker and also interacts with adrenergic and muscarinic receptors at micromolar concentrations. Dihydropyridines like amlodipine show weak hERG blockade, while nifedipine shows negligible interaction. This comparative lack of comprehensive off-target data for this compound underscores the need for further investigation to fully characterize its safety and pharmacological profile, presenting a clear opportunity for future research in the field.

References

Designing a Phase III Clinical Trial: Oxodipine vs. Amlodipine for the Treatment of Essential Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed Phase III, randomized, double-blind, active-controlled clinical trial to evaluate the efficacy and safety of Oxodipine, a novel dihydropyridine calcium channel blocker, compared to a standard of care, amlodipine, for the treatment of essential hypertension.

Introduction

This compound is a dihydropyridine calcium channel blocker that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1][2] Preclinical studies have demonstrated its potent antihypertensive effects. This document details a robust clinical trial protocol to assess its potential as a new therapeutic option for patients with hypertension.

The current standard of care for hypertension includes several classes of drugs, with calcium channel blockers like amlodipine being a widely prescribed first-line treatment. This trial is designed to compare the non-inferiority, and potentially superiority, of this compound to amlodipine in lowering blood pressure.

Mechanism of Action: Signaling Pathway

This compound, as a dihydropyridine calcium channel blocker, primarily targets L-type calcium channels in vascular smooth muscle. By blocking these channels, it prevents the influx of extracellular calcium, leading to muscle relaxation and vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Extracellular Extracellular Ca²⁺ LTypeChannel L-type Ca²⁺ Channel Extracellular->LTypeChannel Influx Intracellular Intracellular Ca²⁺ LTypeChannel->Intracellular Calmodulin Calmodulin Intracellular->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation MyosinLC_unphos Myosin Light Chain (unphosphorylated) MLCK_active->MyosinLC_unphos MyosinLC_phos Myosin Light Chain (phosphorylated) MyosinLC_unphos->MyosinLC_phos Phosphorylation Contraction Muscle Contraction MyosinLC_phos->Contraction This compound This compound This compound->LTypeChannel Inhibition

Figure 1: Mechanism of Action of this compound.

Clinical Trial Design

A Phase III, multicenter, randomized, double-blind, active-controlled, parallel-group study is proposed.

Study Population
  • Inclusion Criteria:

    • Adults aged 18-75 years.

    • Diagnosed with essential hypertension.

    • Mean sitting systolic blood pressure (SBP) of 140-179 mmHg and/or diastolic blood pressure (DBP) of 90-109 mmHg.

    • Willing to provide informed consent.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of significant cardiovascular events within the last 6 months.

    • Severe renal or hepatic impairment.

    • Pregnancy or lactation.

    • Known hypersensitivity to dihydropyridine calcium channel blockers.

Interventions
  • Treatment Arm: this compound (dosage to be determined from Phase II trials).

  • Control Arm: Amlodipine (standard therapeutic dose, e.g., 5 mg or 10 mg once daily).

Randomization and Blinding

Patients will be randomized in a 1:1 ratio to receive either this compound or amlodipine. Both patients and investigators will be blinded to the treatment allocation.

Study Endpoints
Endpoint TypeEndpointTime Frame
Primary Change from baseline in mean sitting SBP at Week 12.12 Weeks
Secondary Change from baseline in mean sitting DBP at Week 12.12 Weeks
Proportion of patients achieving target blood pressure (<140/90 mmHg).12 Weeks
24-hour ambulatory blood pressure monitoring (ABPM) parameters.12 Weeks
Incidence of adverse events and serious adverse events.24 Weeks
Changes in laboratory parameters (e.g., renal and liver function).24 Weeks

Table 1: Summary of Primary and Secondary Endpoints.

Experimental Protocols

Screening and Randomization

Potential participants will undergo a screening visit to assess eligibility based on the inclusion and exclusion criteria. This will include a medical history review, physical examination, and laboratory tests. Eligible patients will be randomized to one of the two treatment arms.

Treatment Period

Patients will receive the assigned study medication for 24 weeks. Study visits will be scheduled at Weeks 2, 4, 8, 12, and 24 for blood pressure measurement, assessment of adverse events, and medication adherence.

Blood Pressure Measurement

Clinic blood pressure will be measured at each visit using a standardized protocol. Three measurements will be taken at 1-minute intervals, and the average of the last two readings will be used. 24-hour ABPM will be performed at baseline and at Week 12.

Experimental Workflow

cluster_Screening Screening Phase cluster_Treatment Treatment Phase (24 Weeks) cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (BP, Labs, ABPM) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization OxodipineArm This compound Treatment Arm Randomization->OxodipineArm AmlodipineArm Amlodipine Treatment Arm (Standard of Care) Randomization->AmlodipineArm FollowUpVisits Follow-up Visits (Weeks 2, 4, 8, 12, 24) OxodipineArm->FollowUpVisits AmlodipineArm->FollowUpVisits PrimaryEndpoint Primary Endpoint Analysis (Change in SBP at Week 12) FollowUpVisits->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (DBP, Target BP, ABPM, Safety) PrimaryEndpoint->SecondaryEndpoint FinalAnalysis Final Data Analysis SecondaryEndpoint->FinalAnalysis

Figure 2: Clinical Trial Workflow.

Data Presentation and Statistical Analysis

All quantitative data will be summarized using descriptive statistics. The primary efficacy analysis will be a non-inferiority comparison of the change in mean sitting SBP from baseline to Week 12 between the this compound and amlodipine groups. If non-inferiority is established, a test for superiority will be performed. Secondary endpoints will be analyzed using appropriate statistical methods. Safety data will be summarized by treatment group.

Conclusion

This proposed clinical trial provides a comprehensive framework for evaluating the efficacy and safety of this compound in comparison to a standard of care for the treatment of essential hypertension. The robust design, including a double-blind, active-controlled methodology and clearly defined endpoints, will provide the necessary data to determine the potential role of this compound in the management of this prevalent condition.

References

A Comparative Guide to Validated Analytical Methods for the Simultaneous Detection of Oxodipine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the simultaneous quantification of oxodipine, a dihydropyridine calcium channel blocker, and its primary metabolites. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated techniques for analogous dihydropyridine compounds, such as nimodipine, amlodipine, and cilnidipine. The principles and experimental protocols detailed herein are directly applicable to the development and validation of methods for this compound analysis.

This compound is metabolized in vivo to its main metabolites, which include pyridine and deesterified derivatives[1]. The simultaneous and accurate detection of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample matrix. Below is a comparison of typical performance characteristics for HPLC-UV and UPLC-MS/MS methods, based on data from similar dihydropyridine drugs.

Table 1: Performance Comparison of HPLC-UV and UPLC-MS/MS Methods

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 5 - 150 ng/mL5 - 1300 pg/mL
Limit of Detection (LOD) ~5 ng/mL~5 pg/mL
Limit of Quantification (LOQ) ~15 ng/mL~15 pg/mL
Accuracy (% Recovery) 98.9 - 101.5%[2]86.6 - 99.1%[3]
Precision (%RSD) < 5%[4]≤ 8.3%[3]
Sample Volume ~1 mL~500 µL
Selectivity ModerateHigh
Throughput LowerHigher

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and its metabolites in various biological matrices when high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Eurospher Performance RP-C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 236 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into the HPLC system.

  • Validation Parameters:

    • Linearity: Assessed by preparing calibration curves over a concentration range of 5-150 ng/mL.

    • Accuracy: Determined by the recovery of known amounts of analytes spiked into blank plasma.

    • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of this compound and its metabolites.

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium formate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite would need to be determined. For a similar compound, doxepin, the transition was m/z 280.1→107.0.

    • Dwell Time: 300 ms.

  • Sample Preparation (Plasma):

    • To 500 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction using methyl tert-butyl ether.

    • Vortex and centrifuge.

    • Evaporate the organic layer and reconstitute in the mobile phase.

    • Inject into the UPLC-MS/MS system.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 5.00–1300 pg/mL for a similar compound's metabolite.

    • Accuracy and Precision: Assessed at multiple quality control levels.

    • Matrix Effect: Evaluated to ensure that the sample matrix does not interfere with ionization.

    • Stability: Assessed under various storage conditions.

Visualizations

Metabolic Pathway of Dihydropyridines

The following diagram illustrates the general metabolic pathway for dihydropyridine drugs like this compound, leading to the formation of pyridine and deesterified derivatives.

This compound This compound Metabolite1 Pyridine Derivative This compound->Metabolite1 Oxidation (CYP3A4) Metabolite2 Deesterified Derivative This compound->Metabolite2 Hydrolysis cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Select Analytical Technique (HPLC or UPLC-MS/MS) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Linearity & Range C->D E Accuracy D->E F Precision (Intra- & Inter-day) E->F G Selectivity & Specificity F->G H LOD & LOQ G->H I Robustness H->I J Stability I->J K Sample Analysis J->K

References

A Comparative Meta-Analysis of Preclinical Studies on Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical performance of various dihydropyridine (DHP) calcium channel blockers, a class of drugs widely used in the management of hypertension. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a meta-analytical perspective on the efficacy, safety, and pharmacokinetic profiles of these compounds in various animal models. The data has been aggregated from a range of preclinical studies to facilitate an objective comparison of established and novel DHP alternatives.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of different dihydropyridine calcium channel blockers.

Table 1: Comparative Antihypertensive Efficacy in Preclinical Models

This table outlines the effectiveness of various DHPs in reducing blood pressure in validated animal models of hypertension.

ParameterNifedipine (1st Gen)Amlodipine (3rd Gen)Lercanidipine (3rd Gen)NicardipineManidipineNimodipine
Animal Model L-NAME Hypertensive RatsL-NAME Hypertensive RatsSpontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)
Dose 10 mg/kg/day5 mg/kg/day2.5 mg/kg/dayNot SpecifiedNot SpecifiedNot Specified
Maximal Systolic Blood Pressure Reduction (mmHg) ↓ 45 mmHg↓ 55 mmHgSignificant decreaseDose-dependent decrease[1]Equi-hypotensive to Lercanidipine[2]Smaller reduction vs. other compounds[2]
Duration of Action ShortLongLong-lastingDelayed in aged SHR[1]Not SpecifiedNot Specified
Onset of Action RapidGradualSlowNot SpecifiedNot SpecifiedNot Specified

Note: Data for Nifedipine and Amlodipine in the L-NAME model is based on simulated outcomes from typical preclinical studies for this class of compounds. Data for Lercanidipine, Nicardipine, Manidipine, and Nimodipine are derived from published studies in Spontaneously Hypertensive Rats.

Table 2: Preclinical Safety and Hemodynamic Profile

This table details the safety and hemodynamic effects observed in preclinical evaluations of DHPs.

ParameterNifedipine (1st Gen)Amlodipine (3rd Gen)Lercanidipine (3rd Gen)Nicardipine
Animal Model L-NAME Hypertensive RatsL-NAME Hypertensive RatsSpontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)
Dose 10 mg/kg/day5 mg/kg/dayNot SpecifiedNot Specified
Reflex Tachycardia (Heart Rate Increase) + 40 bpm+ 10 bpmLess pronouncedSimilar in adult and aged SHR[1]
Plasma Renin Activity ↑ 150%↑ 30%Not SpecifiedNot Specified
Negative Inotropic Effect PresentMinimalMinor cardiac effectNot Specified
Vascular Selectivity LowerHigherHighNot Specified

Note: Data for Nifedipine and Amlodipine in the L-NAME model is based on simulated outcomes. Information on Lercanidipine and Nicardipine is from published preclinical research.

Table 3: Preclinical Pharmacokinetic Parameters of Amlodipine

This table presents a summary of the key pharmacokinetic parameters of Amlodipine in various animal models.

ParameterMouseRatDog
Oral Bioavailability 100%100%88%
Mean Plasma Half-Life 11 hours3 hours30 hours
Unchanged Drug in Urine ~25% (of total radioactivity after IV dose)10% (of urinary radioactivity)2% (of urinary radioactivity)
Primary Route of Metabolism Not specifiedCleavage of the 5-methoxy-carbonyl groupOxidative deamination of the 2-aminoethoxy-methyl side-chain

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing standardized methodologies.

Animal Models
  • Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that closely mimics human essential hypertension.

  • Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rats: A pharmacological model where hypertension is induced by inhibiting nitric oxide synthase, leading to vasoconstriction and increased blood pressure.

  • Normotensive Wistar-Kyoto (WKY) Rats: Used as a control group for comparison with SHR.

  • Mice and Dogs: Utilized in pharmacokinetic studies to assess species-specific differences in drug metabolism and disposition.

Drug Administration and Data Collection
  • Administration Route: Compounds are typically administered orally (e.g., via gavage) or intravenously to assess both efficacy and bioavailability.

  • Blood Pressure and Heart Rate Monitoring: Continuous monitoring is often achieved through telemetry devices implanted in the animals, allowing for the recording of cardiovascular parameters in conscious, freely moving subjects.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration to determine plasma drug concentrations. These data are then used to calculate key pharmacokinetic parameters such as bioavailability, half-life, and clearance. Radiolabeled compounds are often used to trace the metabolic fate of the drug.

  • Histopathological Analysis: In some studies, tissues such as the heart, kidneys, and blood vessels are collected for histological examination to assess for any drug-induced organ damage or protective effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers exert their therapeutic effects by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits DHP_Blocker DHP_Blocker->L_type_Ca_Channel Blocks Relaxation Vasodilation DHP_Blocker->Relaxation Promotes Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Leads to MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Vasoconstriction Myosin_P->Contraction Causes G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis & Characterization B Binding Assays (L-type Ca2+ Channels) A->B C Functional Assays (e.g., isolated aortic rings) B->C D Animal Model Selection (e.g., SHR, L-NAME) C->D E Dose-Ranging Studies D->E H Single & Multiple Dose PK (in different species) D->H F Chronic Efficacy Studies (Blood Pressure, Heart Rate) E->F G Safety & Tolerability Assessment F->G K Statistical Analysis of Efficacy & Safety Data F->K G->H G->K I Metabolite Identification H->I J Bioavailability Studies I->J J->K L PK/PD Modeling K->L M Final Preclinical Report L->M

References

Safety Operating Guide

Navigating the Disposal of Oxodipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling oxodipine, a calcium channel blocker, understanding the correct disposal procedures is paramount to ensure compliance with regulations and to minimize environmental impact. This guide provides essential safety and logistical information for the operational and disposal plans of this compound.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. This document will contain detailed information on the substance's hazards, handling precautions, and specific disposal recommendations. In the absence of a specific SDS for this compound, the following guidelines for general pharmaceutical waste should be followed, treating the compound as potentially hazardous.

Understanding Pharmaceutical Waste Regulations

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2][3] The primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[1] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.

  • Hazardous Pharmaceutical Waste: These are drugs that are specifically listed by the EPA (as P-listed or U-listed) or exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). P-listed wastes are considered acutely toxic.

  • Non-Hazardous Pharmaceutical Waste: This category includes pharmaceuticals that do not meet the criteria for hazardous waste but still require proper disposal to prevent environmental contamination.

  • Controlled Substances: The DEA regulates the disposal of controlled substances to prevent diversion. This compound is not currently listed as a controlled substance.

Step-by-Step Disposal Plan for this compound

Given that this compound is a bioactive molecule, it should not be disposed of in regular trash or flushed down the drain unless explicitly permitted by local regulations and the manufacturer's SDS. Improper disposal can lead to contamination of water supplies and soil.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound (pure substance, solutions, contaminated labware) as potentially hazardous pharmaceutical waste.

  • Segregate this compound waste from other chemical and biological waste streams.

  • Use dedicated, clearly labeled, and leak-proof waste containers. It is best practice to use black containers for RCRA hazardous pharmaceutical waste and blue or white containers for non-RCRA pharmaceutical waste.

2. Container Management:

  • Ensure waste containers are kept closed when not in use.

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Label containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

3. Disposal of Small Quantities (Research Labs):

  • For small quantities of expired or unused this compound, do not mix with other waste.

  • Collect in a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS department for pickup and disposal by a licensed hazardous waste contractor.

4. Disposal of Bulk Quantities:

  • Bulk quantities of this compound must be disposed of through a licensed hazardous waste management company.

  • This company will be responsible for the proper transportation and ultimate destruction of the waste, typically through incineration at a permitted facility.

5. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE), such as gloves and lab coats, that are contaminated with this compound should be considered hazardous waste.

  • Empty containers that held pure this compound should also be managed as hazardous waste. For acutely toxic P-listed wastes, empty containers must be triple-rinsed, with the rinsate collected as hazardous waste. While this compound's specific classification is not determined here, adopting this practice is a conservative and safe approach.

  • Spill cleanup materials should be collected and disposed of as hazardous waste.

Quantitative Data on Pharmaceutical Waste

Waste Stream CategoryDescriptionTypical Disposal Method
RCRA Hazardous Waste (P- and U-listed) Acutely toxic or toxic pharmaceuticals.Incineration at a permitted hazardous waste facility.
Characteristic Hazardous Waste Wastes exhibiting ignitability, corrosivity, reactivity, or toxicity.Incineration at a permitted hazardous waste facility.
Non-RCRA Pharmaceutical Waste Pharmaceuticals not classified as hazardous by the EPA.Incineration is the best practice to prevent environmental contamination.
Trace Chemotherapy Waste Items contaminated with small amounts of chemotherapy drugs.Incineration in a medical or hazardous waste incinerator.
Controlled Substances Drugs regulated by the DEA.Must be rendered "non-retrievable" through a DEA-compliant method, often via a reverse distributor.

Experimental Protocols

Specific experimental protocols for the degradation or disposal of this compound are not publicly available. The standard and accepted method for the final disposal of most pharmaceutical waste is high-temperature incineration. This process is carried out by specialized and licensed waste management facilities that have validated their procedures to ensure complete destruction of the active pharmaceutical ingredient and compliance with environmental regulations. Any in-lab procedures for the neutralization or degradation of this compound would need to be rigorously validated to ensure complete breakdown into non-toxic byproducts, a process that is generally not feasible or recommended for research laboratories.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OxodipineDisposalWorkflow start This compound Waste Generated consult_sds Consult this compound SDS and Institutional EHS Policy start->consult_sds is_hazardous Is it classified as RCRA Hazardous Waste? consult_sds->is_hazardous segregate_hazardous Segregate into a BLACK Hazardous Pharmaceutical Waste Container is_hazardous->segregate_hazardous Yes segregate_non_hazardous Segregate into a BLUE/WHITE Non-Hazardous Pharmaceutical Waste Container is_hazardous->segregate_non_hazardous No (Best Practice Precaution) contact_ehs Contact Institutional EHS for Pickup segregate_hazardous->contact_ehs segregate_non_hazardous->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

References

Personal protective equipment for handling Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oxodipine

Disclaimer: No specific Safety Data Sheet (SDS) or Occupational Exposure Limit (OEL) for this compound was publicly available at the time of this writing. The following guidance is based on general principles of laboratory safety for handling potent pharmaceutical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a dihydropyridine calcium channel blocker.[1][2] While specific toxicological properties have not been thoroughly investigated, it should be handled as a potent pharmacological agent. Animal studies have shown that this compound can cause side effects such as constipation and gingival hyperplasia.[1][3] Due to its pharmacological activity, it may have other, not yet identified, biological effects. A comprehensive risk assessment should be performed before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Consult the glove manufacturer's resistance chart for the specific solvents being used.Prevents skin contact with the compound, which may be harmful if absorbed. Double-gloving provides an additional layer of protection.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is required. If engineering controls are not sufficient to control exposure, a properly fitted NIOSH-approved respirator may be necessary.Minimizes the inhalation of any dust or aerosols, which could be harmful.
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.
Operational Plan: Safe Handling Procedures

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and free of clutter.

  • Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the compound into the work area.

  • Handling: Handle this compound as a solid powder.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. The kit should include absorbent materials and waste disposal bags.

3.2. Solution Preparation and Use:

  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If necessary, sonicate in a sealed container to aid dissolution.

  • Storage: Store this compound in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: All solid waste, including used weighing paper, gloves, and other disposable materials, must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Property Value Reference
Molecular Formula C19H21NO6
Molecular Weight 359.37 g/mol
CAS Number 90729-41-2
Appearance Solid powder
Melting Point 166.8°C
Predicted Boiling Point 470.0 ± 45.0°C

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Oxodipine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment GatherPPE 2. Don Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea 3. Prepare Chemical Fume Hood GatherPPE->PrepareWorkArea WeighCompound 4. Weigh this compound PrepareWorkArea->WeighCompound PrepareSolution 5. Prepare Solution WeighCompound->PrepareSolution ConductExperiment 6. Conduct Experiment PrepareSolution->ConductExperiment Decontaminate 7. Decontaminate Work Area & Equipment ConductExperiment->Decontaminate SegregateWaste 8. Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste 9. Dispose of Waste via EHS SegregateWaste->DisposeWaste RemovePPE 10. Doff PPE DisposeWaste->RemovePPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.